molecular formula C16H32O3 B164411 3-Hydroxyhexadecanoic acid CAS No. 928-17-6

3-Hydroxyhexadecanoic acid

カタログ番号: B164411
CAS番号: 928-17-6
分子量: 272.42 g/mol
InChIキー: CBWALJHXHCJYTE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Hydroxy C16:0 derivative of palmitic acid. Component of bacterial lipids. For use in lipid studies and as internal standard.>, also known as 16:0(3-oh), belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, is considered to be a fatty acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. participates in a number of enzymatic reactions. In particular, can be biosynthesized from hexadecanoic acid. can also be converted into FR901469 and methyl 3-hydroxypalmitate.>3-hydroxypalmitic acid is a long-chain fatty acid that is the 3-hydroxy derivative of palmitic acid. It is a long-chain fatty acid, a 3-hydroxy fatty acid and a hydroxypalmitic acid. It derives from a hexadecanoic acid. It is a conjugate acid of a 3-hydroxypalmitate.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-hydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWALJHXHCJYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946831
Record name 3-Hydroxyhexadecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2398-34-7, 20595-04-4
Record name 3-Hydroxyhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2398-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC179484
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxyhexadecanoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Structure of 3-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure, chemical properties, and biological significance of 3-Hydroxyhexadecanoic acid. The information is curated for professionals in research, science, and drug development to facilitate a deeper understanding and application of this multifaceted fatty acid.

Core Molecular Structure

This compound, also known as 3-hydroxypalmitic acid, is a long-chain saturated fatty acid.[1][2] Its fundamental structure consists of a sixteen-carbon backbone, characteristic of hexadecanoic acid (palmitic acid), with a hydroxyl (-OH) group substituted at the third carbon position (C3) and a carboxyl (-COOH) group at the first carbon (C1).[1][2] This substitution of a hydroxyl group is a key feature that imparts specific chemical and biological properties to the molecule.

The IUPAC name for this compound is this compound.[2] It is also commonly referred to by several synonyms, including β-hydroxyhexadecanoic acid and 3-hydroxypalmitic acid.[2][3]

Stereoisomerism

The presence of a hydroxyl group on the third carbon atom makes this carbon a chiral center. Consequently, this compound exists as two distinct stereoisomers, or enantiomers:

  • (R)-3-Hydroxyhexadecanoic acid: The 'R' configuration denotes a specific spatial arrangement of the atoms around the chiral center.[4][5] This enantiomer is of particular interest in biological systems.

  • (S)-3-Hydroxyhexadecanoic acid: The 'S' configuration is the mirror image of the (R)-enantiomer.

The racemic mixture, containing equal amounts of both enantiomers, is often designated as (DL)-3-Hydroxyhexadecanoic acid.[1][3] The specific stereochemistry of the molecule can significantly influence its biological activity and role in metabolic pathways.[5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental and developmental settings.

PropertyValueReference(s)
Molecular Formula C₁₆H₃₂O₃[1][2][3]
Molecular Weight 272.42 g/mol [2][3]
CAS Number 2398-34-7 (for the racemic mixture)[1][2][3]
20595-04-4 (for the (R)-enantiomer)[4][5]
Appearance White to off-white, waxy solid[1][6]
Melting Point 78-79 °C[6]
Boiling Point 405.0 ± 28.0 °C (Predicted)[6]
Solubility Soluble in DMF and DMSO (20 mg/ml), slightly soluble in ethanol (B145695) (2.5 mg/ml), and limited solubility in water.[1][7]
pKa 4.38 ± 0.10 (Predicted)[6]

Biological Significance and Roles

This compound is not merely a simple fatty acid; it plays several critical roles in various biological contexts:

  • Component of Endotoxins: 3-Hydroxy fatty acids, including this compound, are integral components of Lipid A, the lipid portion of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria.[7] As such, they are often used as chemical markers for the presence of endotoxins.[7]

  • Metabolic Intermediate: In humans, (R)-3-Hydroxyhexadecanoic acid is an intermediate in the biosynthesis of fatty acids.

  • Metabolic Disorders: The accumulation of long-chain 3-hydroxy fatty acids is associated with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein deficiencies.[7][8] This accumulation can induce oxidative stress and lead to mitochondrial dysfunction.[7]

  • Quorum Sensing: In some bacteria, such as Ralstonia solanacearum, the methyl ester of 3-hydroxy palmitic acid acts as a quorum-sensing signal molecule, regulating genes involved in virulence.[7]

  • Anticancer Research: The conjugation of (R)-3-hydroxyalkanoic acids of varying chain lengths with peptides has been shown to enhance their anti-cancer activity, suggesting a potential application in drug development.[9]

Experimental Protocols: Synthesis

A common method for the synthesis of this compound is the Reformatsky reaction .[10] This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.

General Protocol for the Synthesis of this compound via Reformatsky Reaction:

  • Reactant Preparation: The primary reactants are tetradecanal (B130844) and an ester of a haloacetic acid (e.g., ethyl bromoacetate).

  • Reaction Initiation: Activated zinc metal is added to the reactants in an appropriate solvent, typically an ether such as diethyl ether or tetrahydrofuran.

  • Organozinc Formation: The zinc reacts with the ethyl bromoacetate (B1195939) to form an organozinc intermediate, known as a Reformatsky enolate.

  • Nucleophilic Addition: This enolate then acts as a nucleophile, attacking the carbonyl carbon of tetradecanal.

  • Hydrolysis: The resulting complex is hydrolyzed, typically with a dilute acid, to yield the β-hydroxy ester.

  • Saponification: The ester is then saponified (hydrolyzed under basic conditions) to produce the sodium salt of this compound.

  • Acidification: Finally, acidification of the salt yields the free this compound.

  • Purification: The final product is purified, often by recrystallization from a suitable solvent like petroleum ether.[10]

Visualizations

G Figure 1: Molecular Structure of this compound cluster_0 Carboxylic Acid Group cluster_1 Carbon Backbone cluster_2 Hydroxyl Group C1 C O1 O C1->O1  =O O2 O C1->O2  -OH C2 C C1->C2 H1 H C3 C C2->C3 C4_to_C15 ...(CH₂)₁₁... C3->C4_to_C15 O3 O C3->O3  -OH C16 CH₃ C4_to_C15->C16 H2 H O3->H2  -H

Caption: General structure of this compound.

G Figure 2: Workflow for the Synthesis of this compound Reactants Tetradecanal + Ethyl Bromoacetate Organozinc Formation of Organozinc Intermediate (Reformatsky Enolate) Reactants->Organozinc + Zinc Addition Nucleophilic Addition Organozinc->Addition Hydrolysis Acid Hydrolysis Addition->Hydrolysis Saponification Saponification (Base Hydrolysis) Hydrolysis->Saponification Acidification Acidification Saponification->Acidification Product This compound Acidification->Product

Caption: Synthesis workflow via the Reformatsky reaction.

References

An In-depth Technical Guide to 3-Hydroxyhexadecanoic Acid: Chemical Properties, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhexadecanoic acid, also known as 3-hydroxypalmitic acid, is a C16 saturated fatty acid with a hydroxyl group at the third carbon position. This molecule and its derivatives are of significant interest in various scientific fields due to their roles as key components of bacterial endotoxins, their involvement in microbial communication, and their association with certain human metabolic disorders. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its biological significance, particularly in bacterial signaling.

Chemical and Physical Properties

This compound is a white, waxy solid at room temperature.[1] Its hydrophobic nature, conferred by the long hydrocarbon chain, results in limited solubility in water but good solubility in organic solvents such as ethanol, chloroform (B151607), and ethyl acetate (B1210297).[1][2][3][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[5]
Synonyms 3-Hydroxypalmitic acid, β-Hydroxyhexadecanoic acid[1][6]
Molecular Formula C₁₆H₃₂O₃[5][6]
Molecular Weight 272.42 g/mol [5][6]
CAS Number 2398-34-7 (for the racemic mixture)[5][6]
Melting Point 78-79 °C[2][7]
Boiling Point 405.0 ± 28.0 °C (Predicted)[2][7]
Density 0.955 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in ethanol, chloroform (slightly), ethyl acetate (slightly), methanol (B129727) (slightly). Limited solubility in water.[1][2][3][4]
Physical State Solid[1][6]

Experimental Protocols

Accurate detection and quantification of this compound are crucial for understanding its biological roles and for various diagnostic applications. Below are detailed methodologies for its analysis using common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For 3-hydroxy fatty acids, derivatization is necessary to increase their volatility.

Methodology:

  • Lipid Extraction:

    • For bacterial samples, lipid A, which contains 3-hydroxy fatty acids, is first extracted. This typically involves a Bligh-Dyer extraction using a chloroform:methanol:water system.[2]

    • For biological fluids like serum or plasma, lipids can be extracted using a solvent system like ethyl acetate after acidification.[8]

  • Hydrolysis:

    • To release the amide-linked 3-hydroxy fatty acids from lipid A or conjugated forms in biological samples, mild acid hydrolysis (e.g., with 1 N HCl) or alkaline hydrolysis (e.g., with 10 M NaOH) is performed.[8][9]

  • Derivatization:

    • The hydroxyl and carboxylic acid groups are derivatized to make the molecule more volatile. A common method is silylation, where a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is used to form trimethylsilyl (B98337) (TMS) ethers and esters.[8][10] The sample is typically heated at 60-80°C for 30-60 minutes to ensure complete derivatization.[8][10]

  • GC-MS Instrumental Parameters:

    • Column: A non-polar capillary column, such as a HP-5MS (5% phenyl-methylpolysiloxane), is commonly used.[8]

    • Injector Temperature: Typically set around 250°C.[11]

    • Oven Temperature Program: An initial temperature of around 80°C is held for a few minutes, followed by a ramp up to approximately 290-300°C.[8] A representative program could be: hold at 80°C for 5 min, ramp to 200°C at 3.8°C/min, then ramp to 290°C at 15°C/min and hold for 6 min.[8]

    • Ionization Mode: Electron Impact (EI) ionization is typically used.

    • Mass Analyzer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification of specific ions.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Bacterial Pellet or Biological Fluid Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Hydrolysis Hydrolysis (Acid or Base) Extraction->Hydrolysis Derivatization Derivatization (e.g., Silylation with BSTFA) Hydrolysis->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection

Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity and can often be performed without derivatization, which simplifies sample preparation.

Methodology:

  • Sample Preparation:

    • For the analysis of free 3-hydroxy fatty acids, a simple protein precipitation step with a solvent like methanol containing formic acid is often sufficient for plasma or serum samples.[12]

    • For total 3-hydroxy fatty acids, a hydrolysis step as described for GC-MS is required prior to extraction.

    • Solid-phase extraction (SPE) can be used for sample cleanup and concentration.[7]

  • LC-MS/MS Instrumental Parameters:

    • Chromatography: Reversed-phase liquid chromatography is typically employed using a C18 column.[7]

    • Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with an additive like acetic acid or formic acid to improve ionization, is used.[13]

    • Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for detecting the deprotonated molecule [M-H]⁻.[14]

    • Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for quantification.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Precipitation Protein Precipitation (e.g., Methanol) Sample->Precipitation SPE Solid-Phase Extraction (Optional) Precipitation->SPE Injection Injection into LC SPE->Injection Separation Reversed-Phase Separation (C18) Injection->Separation Ionization Electrospray Ionization (Negative Mode) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection

Workflow for LC-MS/MS analysis of this compound.
Spectroscopic Analysis (FTIR and NMR)

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is useful for identifying the functional groups present in a molecule. For this compound, the spectrum will show characteristic absorptions for the hydroxyl (-OH), carboxylic acid (C=O and -OH), and alkyl (C-H) groups.

Sample Preparation:

  • KBr Pellet: The solid sample can be finely ground with potassium bromide (KBr) powder and pressed into a transparent pellet.[15]

  • ATR: A small amount of the solid can be placed directly onto an Attenuated Total Reflectance (ATR) crystal.[15] For waxy solids, gentle heating may be required to ensure good contact.[16]

Expected Absorptions:

  • O-H stretch (hydroxyl and carboxylic acid): A very broad band in the region of 2500-3500 cm⁻¹.[17][18]

  • C-H stretch (alkyl chain): Sharp peaks around 2850-2960 cm⁻¹.[17]

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1710 cm⁻¹.[17][18]

  • C-O stretch (carboxylic acid): A peak around 1300 cm⁻¹.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Dissolve 5-25 mg of the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).[11][20]

  • Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.[20] The sample height in the tube should be optimized for the specific spectrometer being used (typically 4-5 cm).[20]

Expected ¹H NMR Signals (in CDCl₃):

  • -CH₃ (methyl group): A triplet around 0.9 ppm.

  • -(CH₂)n- (methylene groups): A broad multiplet around 1.2-1.6 ppm.

  • -CH₂-COOH (alpha to carboxyl): A multiplet around 2.4-2.5 ppm.

  • -CH(OH)- (methine proton at the hydroxyl group): A multiplet around 4.0 ppm.

  • -OH (hydroxyl and carboxyl protons): Broad signals that can appear over a wide range and may exchange with water in the solvent.

Biological Significance

Component of Bacterial Endotoxins

3-Hydroxy fatty acids, including this compound, are integral components of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[4] Lipid A is the primary component responsible for the endotoxic activity of LPS, which can trigger a strong inflammatory response in mammals. The specific structure of lipid A, including the chain lengths and number of its constituent 3-hydroxy fatty acids, can influence the host's immune response. Therefore, the analysis of 3-hydroxy fatty acids serves as a chemical marker for the detection and quantification of endotoxins.[7]

Role in Bacterial Quorum Sensing

In the plant pathogenic bacterium Ralstonia solanacearum, the methyl ester of this compound (referred to as 3-hydroxypalmitic acid methyl ester or 3-OH-PAME) acts as a quorum-sensing signal molecule.[21] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to their population density.

The phc (phenotype conversion) quorum-sensing system in R. solanacearum regulates the expression of numerous virulence factors.[6][22] The signaling pathway can be summarized as follows:

  • Signal Synthesis: The enzyme PhcB, an S-adenosylmethionine-dependent methyltransferase, synthesizes 3-OH-PAME from a fatty acid precursor.[5][21]

  • Signal Sensing: As the bacterial population density increases, the extracellular concentration of 3-OH-PAME rises. This signal is detected by the sensor histidine kinase PhcS, which is part of a two-component system with PhcR.[22][23]

  • Signal Transduction: The PhcS-PhcR system transduces the signal, leading to the activation of the global transcriptional regulator PhcA.[22][23]

  • Gene Regulation: Activated PhcA then controls the expression of a large number of genes, including those responsible for the production of exopolysaccharides, which are crucial for virulence and biofilm formation.[1][22] Interestingly, PhcR can also directly bind to the promoter of some operons and regulate their expression in an opposite manner to PhcA.[5][23]

Quorum_Sensing_Pathway Quorum Sensing Pathway in Ralstonia solanacearum cluster_bacterium Ralstonia solanacearum Cell PhcB PhcB (Methyltransferase) Three_OH_PAME_intra 3-OH-PAME (intracellular) PhcB->Three_OH_PAME_intra Synthesizes Three_OH_PAME_extra 3-OH-PAME (extracellular) Three_OH_PAME_intra->Three_OH_PAME_extra Diffuses out PhcS_PhcR PhcS/PhcR (Two-Component System) PhcA PhcA (Transcriptional Regulator) PhcS_PhcR->PhcA Activates Virulence_Genes Virulence Genes (e.g., exopolysaccharide synthesis) PhcA->Virulence_Genes Activates expression Rmy_Operon rmy Operon (Ralsolamycin Biosynthesis) PhcA->Rmy_Operon Activates expression Three_OH_PAME_extra->PhcS_PhcR Sensed by PhcR_direct PhcR PhcR_direct->Rmy_Operon Represses expression

The phc quorum-sensing pathway in Ralstonia solanacearum.
Association with Human Metabolic Disorders

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is a rare autosomal recessive disorder of fatty acid oxidation. In this condition, the body is unable to properly break down long-chain fatty acids for energy. This leads to an accumulation of long-chain 3-hydroxyacylcarnitines, including those derived from this compound, in the blood and urine.[5] The analysis of these metabolites is therefore a key diagnostic marker for LCHAD deficiency and related trifunctional protein (TFP) deficiencies.[5]

Conclusion

This compound is a multifaceted molecule with important implications in microbiology, immunology, and clinical diagnostics. Its well-defined chemical and physical properties, coupled with advanced analytical techniques, allow for its precise detection and quantification. A thorough understanding of its role in bacterial endotoxins and quorum sensing provides valuable insights for the development of novel anti-infective strategies and diagnostic tools. Furthermore, its significance as a biomarker for certain metabolic disorders underscores its relevance in clinical chemistry and drug development. This guide serves as a foundational resource for professionals engaged in research and development in these critical areas.

References

Natural Sources, Occurrence, and Analysis of 3-Hydroxyhexadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhexadecanoic acid (3-OH-C16:0), also known as 3-hydroxypalmitic acid, is a saturated 3-hydroxy long-chain fatty acid with significant biological relevance across various domains of life. It is a fundamental structural component of lipopolysaccharide (LPS) in Gram-negative bacteria, rendering it a crucial biomarker for endotoxin (B1171834) detection. Beyond its structural role, it functions as a signaling molecule in both prokaryotic and eukaryotic systems, modulating bacterial virulence and triggering immune responses in plants. In mammals, it is a metabolic intermediate in fatty acid biosynthesis, and its dysregulation is associated with certain metabolic disorders. This technical guide provides a comprehensive overview of the natural sources, biological significance, and analytical methodologies for this compound.

Natural Occurrence of this compound

This compound is found in a diverse range of organisms, from bacteria to plants and animals. Its presence can be structural, metabolic, or as a transient signaling molecule. The following table summarizes its primary natural sources and the context of its occurrence.

KingdomOrganism/SourceContext of OccurrenceReferences
Bacteria Gram-negative Bacteria (general)Key structural component of Lipid A in Lipopolysaccharide (LPS). Used as a chemical marker for endotoxins.[1][2]
Ralstonia solanacearumPrecursor to 3-hydroxypalmitic acid methyl ester (3-OH PAME), a quorum-sensing signal molecule controlling virulence.[3][4]
Mycobacterium spp.Component of various specific glycolipids, lipooligosaccharides, and lipopeptides.[5]
Various Pathogens (H. pylori, P. gingivalis, etc.)Constituent of Lipid A, contributing to the endotoxic activity of the bacteria.[4]
Polyhydroxyalkanoate (PHA) producing bacteriaCan be a monomeric unit in medium-chain-length PHAs, which are bacterial storage polyesters.[1]
Fungi Saccharomycopsis malangaIdentified as a novel hydroxyoxylipin.[4]
Antrodia camphorataReported as a component of a fungal LPS-like molecule.[1]
Plants Hypericum perforatum (St. John's Wort)Reported as a natural constituent of the plant.[6]
Arabidopsis thaliana (and other Brassicaceae)While shorter-chain 3-OH-FAs are the primary ligands, the class of molecules is recognized by the LORE receptor to trigger immunity.[7]
Plant-derived lipids in soilHydroxylated fatty acids from leaf lipids serve as plant biomarkers in soil and sediments.[1]
Animals HumansIntermediate in fatty acid biosynthesis.[8][9] Elevated levels in urine are associated with fatty acid oxidation disorders like LCHAD deficiency.[10][11]
Drosophila melanogasterReported as a naturally occurring metabolite.[6]
Poultry (Chicken, Turkey, etc.)Listed as a metabolite in the Human Metabolome Database.[8]
Microalgae Chlorella vulgarisListed as a source organism.[10]

Note on Quantitative Data: While the presence of this compound is well-documented across these sources, standardized, comparative quantitative data (e.g., µg/g of tissue) is sparse in the literature. Its concentration is highly dependent on the specific species, physiological state, and environmental conditions. In bacteria, its abundance is relative to the LPS content, while in mammals, its free form is typically present at very low, transient levels.

Biological Significance and Signaling Pathways

This compound and its derivatives are not merely structural lipids; they are active participants in biological signaling. Two key pathways are detailed below.

Quorum Sensing in Ralstonia solanacearum

In the phytopathogenic bacterium R. solanacearum, the methyl ester of 3-hydroxypalmitic acid (3-OH PAME) acts as a critical intercellular signal for quorum sensing, which allows the bacteria to coordinate gene expression with population density.[3] At high cell densities, accumulated 3-OH PAME triggers a signaling cascade that activates the expression of virulence factors. The pathway involves an atypical two-component system, PhcS/PhcR, and a master virulence regulator, PhcA.[7][12]

Ralstonia_Quorum_Sensing cluster_low Low Cell Density cluster_high High Cell Density (Quorum) PhcS_low PhcS (Sensor Kinase) PhcR_low PhcR (Response Regulator) PhcS_low->PhcR_low ATP -> ADP (Phosphorylation) PhcA_low PhcA gene (Virulence Regulator) PhcR_low->PhcA_low Represses Virulence_low Virulence Genes OFF PhcA_low->Virulence_low Signal 3-OH PAME (Signal) PhcS_high PhcS Signal->PhcS_high Binds & Inhibits PhcR_high PhcR PhcS_high->PhcR_high No Phosphorylation PhcA_high PhcA gene PhcR_high->PhcA_high De-repression Virulence_high Virulence Genes ON PhcA_high->Virulence_high Activates PhcB PhcB (Methyltransferase) PhcB->Signal SAM -> SAH Precursor 3-Hydroxyhexadecanoic Acid Precursor Precursor->PhcB

Quorum sensing pathway in R. solanacearum mediated by 3-OH PAME.
Plant Innate Immunity Activation

In plants like Arabidopsis, medium-chain 3-hydroxy fatty acids are recognized as Microbe-Associated Molecular Patterns (MAMPs) by the cell surface pattern recognition receptor LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION).[2] This recognition is a key event in pattern-triggered immunity (PTI). Binding of the fatty acid induces homodimerization of the LORE receptor, leading to its activation via autophosphorylation. The activated receptor then phosphorylates downstream cytoplasmic kinases to initiate an immune response, including the production of reactive oxygen species (ROS).[1][13]

Plant_Immunity_LORE cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LORE Extracellular Domain LORE Receptor Kinase Domain Dimer Extracellular Domain LORE Dimer Kinase Domain-P LORE->Dimer 2. Homodimerization & Autophosphorylation PBL34 PBL34 (RLCK) PBL34_P PBL34-P Immune_Response Immune Response (e.g., ROS Burst) PBL34_P->Immune_Response 4. Signaling Cascade MAMP 3-Hydroxy Fatty Acid (MAMP) MAMP->LORE:f0 1. Binding Dimer:f2->PBL34 3. Phosphorylation

LORE-mediated recognition of 3-hydroxy fatty acids to trigger plant immunity.

Experimental Protocols: Analysis of 3-Hydroxy Fatty Acids

The quantitative analysis of this compound, particularly from complex biological matrices like bacterial cells, requires a multi-step process involving hydrolysis, extraction, and derivatization prior to chromatographic analysis.

Generalized Workflow

The following diagram outlines a typical workflow for the analysis of total 3-hydroxy fatty acids from a bacterial cell pellet by Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis_Workflow start Bacterial Cell Pellet sapon 1. Saponification / Hydrolysis (e.g., NaOH or HCl in Methanol) Releases ester-linked fatty acids start->sapon extract 2. Acidification & Extraction (e.g., add HCl, extract with Hexane) Isolates free fatty acids sapon->extract deriv 3. Derivatization (e.g., BSTFA or PFBBr) Increases volatility for GC extract->deriv gcms 4. GC-MS Analysis Separates and identifies derivatives deriv->gcms quant 5. Quantification (Using stable isotope-labeled internal standards) gcms->quant

Workflow for the extraction and analysis of 3-hydroxy fatty acids from bacteria.
Detailed Methodology for Total Fatty Acid Analysis by GC-MS

This protocol is a composite of established methods for the analysis of total (free and esterified) 3-hydroxy fatty acids from bacterial samples.[5][14][15]

1. Sample Preparation and Hydrolysis: a. Obtain a lyophilized bacterial cell pellet (1-10 mg). b. Add a known quantity of a suitable stable isotope-labeled internal standard (e.g., ¹³C- or D-labeled this compound). c. To the dried pellet, add 1 mL of 1.25 M anhydrous HCl in methanol.[15] d. Seal the tube tightly with a Teflon-lined cap. e. Heat at 80°C for 1 hour (or 50°C overnight) to simultaneously hydrolyze lipids and methylate the resulting free fatty acids.[15]

2. Extraction of Fatty Acid Methyl Esters (FAMEs): a. Cool the tubes to room temperature. b. Add 1.25 mL of a hexane:methyl tert-butyl ether (1:1 v/v) solution.[5] c. Add 1 mL of deionized water to create a phase separation. d. Vortex vigorously for 10 minutes. e. Centrifuge at 1,000 x g for 10 minutes to separate the phases. f. Carefully transfer the upper organic phase containing the FAMEs to a new clean vial.

3. (Optional) Silyl Derivatization for Enhanced Detection: Note: This step is for analyzing the hydroxyl group. If only analyzing FAMEs, proceed to step 4. a. Evaporate the solvent from the extracted FAMEs under a gentle stream of nitrogen. b. Add 50 µL of pyridine (B92270) and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[14] c. Seal the vial and heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl group.[14]

4. GC-MS Analysis: a. Inject 1 µL of the final derivatized sample onto a GC-MS system. b. Gas Chromatograph Conditions (Example):

  • Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium.
  • Oven Program: Initial temperature of 80°C for 5 min, ramp at 4°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 5 min.[14] c. Mass Spectrometer Conditions (Example):
  • Ionization: Electron Impact (EI), 70 eV.
  • Mode: Selected Ion Monitoring (SIM) for highest sensitivity and quantitative accuracy. Monitor characteristic ions for the analyte and the internal standard. For the TMS derivative of this compound methyl ester, a characteristic ion is often found at m/z 233.[14]

5. Quantification: a. Generate a standard curve by analyzing known concentrations of authentic this compound standard with a fixed amount of the internal standard. b. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standard. c. Calculate the concentration of this compound in the original sample by comparing its analyte/internal standard peak area ratio to the standard curve.

Conclusion

This compound is a multifaceted molecule whose importance extends far beyond its role as a simple lipid. As a conserved structural element of endotoxin, it remains the gold standard for the chemical detection of Gram-negative bacteria. Furthermore, its function as a signaling molecule in controlling bacterial virulence and initiating plant defense highlights its potential as a target for developing novel anti-infective agents and agricultural treatments. The analytical methods detailed herein provide a robust framework for researchers to accurately quantify this key fatty acid, enabling further exploration of its diverse biological roles.

References

Synthesis of 3-Hydroxyhexadecanoic Acid: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhexadecanoic acid, also known as 3-hydroxypalmitic acid, is a C16 saturated fatty acid with a hydroxyl group at the β-position. This molecule and its derivatives are of significant interest in various research fields. They are integral components of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, playing a crucial role in the innate immune response. Furthermore, derivatives of 3-hydroxy fatty acids act as signaling molecules in bacterial communication systems known as quorum sensing. The (R)-enantiomer is a key intermediate in fatty acid biosynthesis.[1][2] The availability of pure, well-characterized this compound is therefore essential for studies in microbiology, immunology, and drug development.

This technical guide provides an in-depth overview of the primary synthetic routes to this compound for research purposes. It covers classical chemical methods, modern green chemistry approaches, and biocatalytic syntheses. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic and biological pathways are presented to aid researchers in the selection and implementation of the most suitable method for their specific needs.

Synthetic Methodologies

The synthesis of this compound can be achieved through several distinct routes, each with its own advantages and disadvantages in terms of yield, stereoselectivity, and environmental impact.

Chemical Synthesis: The Reformatsky Reaction

A classical approach for the synthesis of β-hydroxy esters, which can then be hydrolyzed to the corresponding β-hydroxy acids, is the Reformatsky reaction. This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[3] For the synthesis of this compound, tetradecanal (B130844) is reacted with an α-haloacetate, such as ethyl bromoacetate (B1195939).

The organozinc reagent, often referred to as a 'Reformatsky enolate', is formed by the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester.[3] This enolate is less reactive than lithium enolates or Grignard reagents, which prevents side reactions like self-condensation of the ester.[3] The reaction typically proceeds under mild conditions.[4]

Quantitative Data for Reformatsky Synthesis

Starting MaterialsProductYieldMelting Point (°C)StereochemistryReference
Tetradecanal, Ethyl bromoacetate-1-14C, ZincDL-3-Hydroxyhexadecanoic acid-1-14C32%84-85Racemic[5]
Octanal, Ethyl-2-bromoacetate, ZincEthyl 3-hydroxydecanoate55-64%Not specifiedRacemic[6]

Experimental Protocol: Synthesis of DL-3-Hydroxyhexadecanoic Acid via Reformatsky Reaction

This protocol is adapted from the synthesis of radiolabeled this compound.[5]

Materials:

  • Tetradecanal

  • Ethyl bromoacetate

  • Activated Zinc dust

  • Anhydrous benzene (B151609) or a mixture of ether and toluene

  • Iodine crystal (for activation)

  • 10% Sulfuric acid

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663)

  • Petroleum ether

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place zinc dust. Add a crystal of iodine and gently warm the flask to activate the zinc.

  • Reaction Setup: Allow the flask to cool and add anhydrous benzene.

  • Initiation: Add a small amount of a solution of tetradecanal and ethyl bromoacetate in benzene to the flask. Gentle warming may be required to initiate the reaction.

  • Addition of Reactants: Once the reaction begins (indicated by a color change and gentle reflux), add the remaining solution of tetradecanal and ethyl bromoacetate dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir and reflux the mixture for an additional hour to ensure complete reaction.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 10% sulfuric acid with vigorous stirring to hydrolyze the organozinc complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Saponification: The resulting crude ethyl 3-hydroxyhexadecanoate is then saponified by refluxing with an excess of aqueous sodium hydroxide (B78521).

  • Acidification and Isolation: After cooling, the reaction mixture is acidified with dilute sulfuric acid to precipitate the free this compound. The crude product is collected by filtration.

  • Purification: Recrystallize the crude product from petroleum ether to yield pure DL-3-hydroxyhexadecanoic acid.[5]

Workflow for Reformatsky Synthesis

Workflow for Reformatsky Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification tetradecanal Tetradecanal reformatsky Reformatsky Reaction tetradecanal->reformatsky bromoacetate Ethyl Bromoacetate bromoacetate->reformatsky zinc Zinc zinc->reformatsky hydrolysis Hydrolysis reformatsky->hydrolysis saponification Saponification hydrolysis->saponification extraction Extraction saponification->extraction recrystallization Recrystallization extraction->recrystallization product This compound recrystallization->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound via the Reformatsky reaction.

Green Synthesis: From Levoglucosenone (B1675106)

A modern and enantioselective approach to synthesize (R)-3-hydroxy fatty acids utilizes levoglucosenone, a chiral building block derived from cellulose.[7] This "green" synthetic pathway avoids the use of toxic reagents and solvents and allows for the production of the desired (R)-enantiomer without the need for chiral resolution.[7]

The synthesis involves a seven-step pathway with key reactions including a Michael addition, a Baeyer–Villiger oxidation, a Bernet–Vasella reaction, and a cross-metathesis for chain homologation.[7] This method provides access to (R)-3-hydroxy fatty acids with varying chain lengths.

Quantitative Data for Green Synthesis

Starting MaterialProductOverall YieldKey StepsStereochemistryReference
Levoglucosenone(R)-3-Hydroxydecanoic acid and derivatives24-36%Michael addition, Baeyer–Villiger oxidation, Bernet–Vasella reaction, Cross-metathesis(R)[7]

Experimental Protocol: Key Steps in the Synthesis of (R)-3-Hydroxy Fatty Acids from Levoglucosenone

This protocol highlights the key transformations in the multi-step synthesis.[7]

  • Oxa-Michael Addition: The synthesis begins with the selective oxa-Michael addition of an alcohol to levoglucosenone to introduce the C3 stereocenter.

  • Baeyer–Villiger Oxidation: A Baeyer–Villiger oxidation of the ketone functionality is performed, typically using a peroxide, to form a lactone.

  • Ring Opening and Protection: The lactone is then opened, and the resulting hydroxyl and carboxyl groups are appropriately protected for the subsequent steps.

  • Bernet–Vasella Reaction: A Bernet–Vasella reaction is employed for the fragmentation of a vicinal diol derivative to yield an alkene, which is a key intermediate for chain elongation.

  • Cross-Metathesis Homologation: The alkene is then subjected to a cross-metathesis reaction with a terminal alkene of desired chain length (e.g., 1-dodecene (B91753) for a C16 acid) using a ruthenium catalyst (e.g., Grubbs' catalyst).

  • Hydrogenation: The double bond introduced during the cross-metathesis is hydrogenated.

  • Deprotection: Finally, the protecting groups are removed to yield the target (R)-3-hydroxyhexadecanoic acid.

Synthetic Pathway from Levoglucosenone

Enantioselective Synthesis of (R)-3-Hydroxyhexadecanoic Acid lgo Levoglucosenone michael Oxa-Michael Addition lgo->michael bv Baeyer-Villiger Oxidation michael->bv protect Ring Opening & Protection bv->protect bv_reaction Bernet-Vasella Reaction protect->bv_reaction cm Cross-Metathesis bv_reaction->cm hydro Hydrogenation cm->hydro deprotect Deprotection hydro->deprotect product (R)-3-Hydroxyhexadecanoic Acid deprotect->product

Caption: A schematic representation of the synthetic route to (R)-3-hydroxyhexadecanoic acid starting from levoglucosenone.

Biocatalytic Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral molecules. Lipases are versatile enzymes that can catalyze the hydrolysis, esterification, and transesterification of a broad range of substrates, including fatty acids.[8] They can be employed for the kinetic resolution of racemic mixtures of 3-hydroxy fatty acid esters to obtain enantiomerically pure forms.

In a typical resolution process, a lipase (B570770) is used to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. The resulting acid and the unreacted ester can then be separated.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 3-Hydroxyhexadecanoate

Materials:

  • Racemic methyl 3-hydroxyhexadecanoate

  • Immobilized lipase (e.g., from Candida antarctica lipase B, Novozym 435)

  • Phosphate (B84403) buffer (pH 7.0)

  • Organic solvent (e.g., hexane (B92381) or isooctane)

  • Sodium hydroxide solution (for titration)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve racemic methyl 3-hydroxyhexadecanoate in an appropriate organic solvent. Add phosphate buffer to create a biphasic system.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at a constant temperature. Monitor the progress of the reaction by periodically taking samples from the aqueous phase and titrating the liberated fatty acid with a standard sodium hydroxide solution. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Enzyme Removal: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Product Separation: Separate the organic and aqueous layers.

  • Isolation of the Acid: Acidify the aqueous layer with dilute HCl and extract the (R)-3-hydroxyhexadecanoic acid with diethyl ether. Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent.

  • Isolation of the Ester: Wash the organic layer from step 5 with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the unreacted (S)-methyl 3-hydroxyhexadecanoate.

  • Hydrolysis of the Ester (Optional): The (S)-ester can be hydrolyzed to the corresponding (S)-acid using standard saponification procedures if desired.

Purification and Characterization

Independent of the synthetic route, the final product must be purified and its identity and purity confirmed.

  • Purification: Recrystallization from solvents like petroleum ether or hexane is a common method for purifying solid fatty acids.[5] Column chromatography on silica (B1680970) gel can also be employed, particularly for separating esters from acids or for removing non-polar impurities.

  • Characterization:

    • Melting Point: A sharp melting point is indicative of high purity. The reported melting point for DL-3-hydroxyhexadecanoic acid is 84-85 °C.[5]

    • Infrared (IR) Spectroscopy: The presence of a strong absorption band around 3530 cm⁻¹ is characteristic of the hydroxyl group, and a band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.

    • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

    • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For enantioselective syntheses, chiral chromatography is essential to determine the enantiomeric excess (ee).

Biological Context and Signaling Pathways

3-Hydroxy fatty acids are key building blocks in the biosynthesis of Lipid A, a critical component of the outer membrane of Gram-negative bacteria.

Lipid A Biosynthesis Pathway (Raetz Pathway)

Simplified Lipid A Biosynthesis Pathway udp_glcnac UDP-GlcNAc lpxa LpxA udp_glcnac->lpxa r3oh_acp (R)-3-Hydroxyacyl-ACP r3oh_acp->lpxa lpxd LpxD r3oh_acp->lpxd udp_acyl_glcnac UDP-3-O-(R-3-hydroxyacyl)-GlcNAc lpxa->udp_acyl_glcnac lpxc LpxC udp_acyl_glcnac->lpxc udp_acyl_glcn UDP-3-O-(R-3-hydroxyacyl)-GlcN lpxc->udp_acyl_glcn udp_acyl_glcn->lpxd lipid_x Lipid X lpxd->lipid_x to_lipid_a Further enzymatic steps lipid_x->to_lipid_a lipid_a Lipid A to_lipid_a->lipid_a

Caption: A simplified diagram of the initial steps of the Lipid A biosynthesis pathway (Raetz pathway), highlighting the incorporation of (R)-3-hydroxy fatty acids.

In some bacteria, such as Ralstonia solanacearum, the methyl ester of 3-hydroxypalmitic acid acts as a quorum sensing signal molecule, regulating the expression of virulence factors.[9] This highlights the importance of having access to these molecules for studying bacterial pathogenesis and developing anti-virulence strategies.

Conclusion

The synthesis of this compound is achievable through various methods, each with its own set of advantages. The choice of method will depend on the specific requirements of the research, such as the need for a specific enantiomer, the desired scale of the synthesis, and the available laboratory infrastructure. The detailed protocols and comparative data provided in this guide aim to facilitate the synthesis of this important molecule for the advancement of research in microbiology, immunology, and drug discovery.

References

The Pivotal Role of 3-Hydroxyhexadecanoic Acid in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhexadecanoic acid, a 16-carbon hydroxylated fatty acid, occupies a central position in lipid metabolism, albeit with distinct roles dependent on its stereoisomerism and the biological kingdom . In eukaryotes, (S)-3-hydroxyhexadecanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of palmitic acid, while its enantiomer, (R)-3-hydroxyhexadecanoic acid, is involved in fatty acid biosynthesis. In prokaryotes, 3-hydroxy fatty acids are indispensable building blocks for the synthesis of lipid A, the anchor of lipopolysaccharide in the outer membrane of Gram-negative bacteria. The accumulation of long-chain 3-hydroxy fatty acids in humans is a key biomarker for inherited metabolic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. This guide provides an in-depth examination of the metabolic functions of this compound, presents quantitative data relevant to its clinical diagnosis, details analytical methodologies, and illustrates the core metabolic pathways.

Eukaryotic Metabolism: A Tale of Two Isomers

In mammalian cells, the metabolic fate of this compound is dictated by its chiral form. The two enantiomers, (S) and (R), are involved in opposing pathways: catabolism and anabolism, respectively.

(S)-3-Hydroxyhexadecanoyl-CoA in Mitochondrial Beta-Oxidation

(S)-3-Hydroxyhexadecanoyl-CoA is a transient intermediate in the catabolism of hexadecanoyl-CoA (the activated form of palmitic acid). This process occurs within the mitochondrial matrix and is a major source of cellular energy. The pathway involves a cycle of four enzymatic reactions, three of which are catalyzed by the mitochondrial trifunctional protein (MTP) for long-chain fatty acids.[1][2]

The MTP is a hetero-octameric complex composed of four α-subunits and four β-subunits, located on the inner mitochondrial membrane.[1][2] The α-subunit contains the long-chain enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities, while the β-subunit houses the long-chain 3-ketoacyl-CoA thiolase activity.[2]

The formation and conversion of (S)-3-hydroxyhexadecanoyl-CoA is the second and third step of the beta-oxidation spiral:

  • Hydration: trans-Δ²-Hexadecenoyl-CoA is hydrated by the enoyl-CoA hydratase activity of MTP to form (S)-3-Hydroxyhexadecanoyl-CoA.

  • Dehydrogenation: (S)-3-Hydroxyhexadecanoyl-CoA is then oxidized by the LCHAD activity of MTP to 3-ketohexadecanoyl-CoA. This reaction is NAD⁺-dependent.

Beta_Oxidation cluster_MTP Mitochondrial Trifunctional Protein (MTP) EnoylCoA_Hydratase Enoyl-CoA Hydratase (α-subunit) Hydroxyacyl_CoA (S)-3-Hydroxy- hexadecanoyl-CoA EnoylCoA_Hydratase->Hydroxyacyl_CoA + H₂O LCHAD LCHAD (α-subunit) Ketoacyl_CoA 3-Ketohexadecanoyl-CoA LCHAD->Ketoacyl_CoA NAD⁺ -> NADH Thiolase Ketoacyl-CoA Thiolase (β-subunit) Myristoyl_CoA Myristoyl-CoA (C14) Thiolase->Myristoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA + CoA-SH Palmitoyl_CoA Hexadecanoyl-CoA (Palmitoyl-CoA) Enoyl_CoA trans-Δ²- Hexadecenoyl-CoA Palmitoyl_CoA->Enoyl_CoA  VLCAD (FAD -> FADH₂) Enoyl_CoA->EnoylCoA_Hydratase Hydroxyacyl_CoA->LCHAD Ketoacyl_CoA->Thiolase Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA R3OHFA_ACP (R)-3-Hydroxyacyl-ACP (e.g., C14, C16) R3OHFA_ACP->LpxA LpxD LpxD R3OHFA_ACP->LpxD Product1 UDP-3-O- ((R)-3-hydroxyacyl)-GlcNAc LpxA->Product1 LpxC LpxC Product1->LpxC - Acetate Product2 UDP-3-O- ((R)-3-hydroxyacyl)-GlcN LpxC->Product2 Product2->LpxD Product3 UDP-2,3-diacyl-GlcN LpxD->Product3 LpxH LpxH Product3->LpxH - UMP LpxB LpxB Product3->LpxB Product4 Lipid X LpxH->Product4 Product4->LpxB Product5 Disaccharide-1-P (Lipid IVA precursor) LpxB->Product5 - UDP Further_Steps LpxK, KdtA, LpxL, LpxM... (Phosphorylation, Kdo addition, Secondary acylation) Product5->Further_Steps LipidA Lipid A Further_Steps->LipidA GCMS_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Derivatization cluster_analysis Analysis Sample Plasma/Serum Sample (500 µL) Spike Add Isotope Internal Standards Sample->Spike Hydrolysis Hydrolysis (Total FA) Add 10M NaOH Spike->Hydrolysis No_Hydrolysis No Hydrolysis (Free FA) Spike->No_Hydrolysis Acidify Acidification with HCl Hydrolysis->Acidify No_Hydrolysis->Acidify Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extraction Dry Evaporation under N₂ Extraction->Dry Derivatize Derivatization with BSTFA (80°C, 1 hr) Dry->Derivatize Injection GC-MS Injection (1 µL) Derivatize->Injection Analysis SIM Mode Analysis Injection->Analysis Quant Quantification vs. Internal Standards Analysis->Quant

References

The Microbial Metabolism of 3-Hydroxyhexadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhexadecanoic acid, a C16 hydroxylated fatty acid, plays a multifaceted role in microbial physiology, serving as a key intermediate in fatty acid metabolism, a precursor for virulence-associated biomolecules, and a signaling molecule. Understanding its metabolic pathway is crucial for developing novel antimicrobial strategies and for various biotechnological applications. This technical guide provides an in-depth exploration of the core metabolic pathway of this compound in microorganisms, with a focus on the well-characterized beta-oxidation cycle. It includes a compilation of quantitative data, detailed experimental protocols for studying this pathway, and visualizations of the metabolic and regulatory networks.

Core Metabolic Pathway: Beta-Oxidation

In microorganisms, the primary metabolic route for this compound is the beta-oxidation pathway, a catabolic process that breaks down fatty acid molecules to generate acetyl-CoA, NADH, and FADH2.[1][2] This process occurs in the cytosol of prokaryotes and involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbon atoms in each cycle.[1]

The metabolism of this compound typically begins with its activation to 3-hydroxyhexadecanoyl-CoA. Subsequently, it enters the beta-oxidation spiral at the third step, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase.

The key enzymatic steps involved in the degradation of the 3-hydroxyhexadecanoyl-CoA intermediate are:

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (often encoded by the fadB gene) oxidizes L-3-hydroxyhexadecanoyl-CoA to 3-ketohexadecanoyl-CoA. This reaction uses NAD+ as an electron acceptor, producing NADH.[3][4]

  • Thiolytic Cleavage: Beta-ketoacyl-CoA thiolase (often encoded by the fadA gene) catalyzes the cleavage of 3-ketohexadecanoyl-CoA by coenzyme A (CoA). This final step of the cycle yields acetyl-CoA and a shortened acyl-CoA (myristoyl-CoA), which is 14 carbons long.[5] The shortened acyl-CoA can then re-enter the beta-oxidation pathway for further degradation.

Quantitative Data

Quantitative analysis of the enzymes and metabolites involved in the this compound metabolic pathway is essential for understanding its kinetics and regulation.

Table 1: Enzyme Kinetic Parameters for 3-Hydroxyacyl-CoA Dehydrogenase
Enzyme SourceSubstrateKm (µM)Vmax (µmol mg-1 min-1)Optimal pHNotes
Ralstonia eutropha H16 (FadB')Acetoacetyl-CoA (C4)481496.0-7.0Strictly stereospecific for (S)-3-hydroxybutyryl-CoA and prefers NAD+.[3][6]
Pig HeartL-3-hydroxyacyl-CoA (various chain lengths)~2-5 (for C10-C16)Most active with medium-chain substratesPhysiological pHActivity decreases as the chain length increases beyond C10.[7][8]
Table 2: Metabolite Concentrations
MicroorganismConditionMetaboliteConcentrationReference
Pseudomonas aeruginosa (clinical isolates)CultureFree 3-hydroxydecanoic acid (3-OH C10:0)~1 µM per 107 cells[9]
Rat LiverNormal3-hydroxy fatty acids (C10-C18)0.0-1.06 nmol/mg[10]
Rat BloodNormal3-hydroxy fatty acids (C10-C18)6.1-94.0 pmol/ml[10]

Note: Intracellular concentrations of this compound and its metabolic intermediates in microorganisms are not well-documented and require further investigation.

Experimental Protocols

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the quantitative measurement of 3-hydroxy fatty acids in biological samples.[1][11]

Protocol:

  • Sample Preparation:

    • For total 3-hydroxy fatty acid content, hydrolyze the sample (e.g., 500 µL of cell culture supernatant or cell lysate) with 500 µL of 10 M NaOH for 30 minutes. The unhydrolyzed sample represents the free fatty acid content.[12]

    • Acidify the samples with 6 M HCl.[12]

  • Extraction:

    • Extract the acidified samples twice with 3 mL of ethyl acetate.[12]

    • Dry the pooled organic phases under a stream of nitrogen at 37°C.[12]

  • Derivatization:

    • Derivatize the dried extract with 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for 1 hour at 80°C.[12]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[12]

    • GC Oven Program: Initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, and finally ramp at 15°C/min to 290°C, holding for 6 minutes.[12]

    • MS Detection: Use selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized 3-hydroxy fatty acids.[12]

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This coupled enzyme assay measures the activity of L-3-hydroxyacyl-CoA dehydrogenase.[7]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.0)

    • 0.1 mM 3-hydroxyhexadecanoyl-CoA (substrate)

    • 0.2 mM NADH

    • Purified 3-hydroxyacyl-CoA dehydrogenase or cell-free extract

  • Initiate the Reaction: Add the enzyme to the reaction mixture to start the reaction.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm at 30°C, which corresponds to the oxidation of NADH.[3]

  • Calculation: Calculate the enzyme activity based on the rate of NADH oxidation using its molar extinction coefficient (6.22 mM-1 cm-1).

Note: For determining kinetic parameters (Km and Vmax), vary the concentration of the substrate (3-hydroxyhexadecanoyl-CoA) and measure the initial reaction velocities.[3]

Studying Gene Regulation of the fadB Gene

This assay is used to study the transcriptional regulation of the fadB promoter.

Protocol:

  • Construct a Reporter Plasmid: Clone the promoter region of the fadB gene upstream of a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein) in an appropriate expression vector.

  • Transform the Microorganism: Introduce the reporter plasmid into the microbial host of interest.

  • Culture and Induction: Grow the transformed cells under different conditions (e.g., in the presence or absence of fatty acids) that may affect fadB expression.

  • Measure Reporter Activity: Quantify the expression of the reporter gene product. For β-galactosidase, this can be done using a colorimetric assay with ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate. For GFP, fluorescence can be measured using a fluorometer or fluorescence microscope.

EMSA is used to detect the binding of transcription factors (e.g., FadR) to the promoter region of the fadB gene.[13][14]

Protocol:

  • Prepare DNA Probe: Synthesize and label a short DNA fragment corresponding to the putative FadR binding site in the fadB promoter with a radioactive isotope (e.g., 32P) or a fluorescent dye.[14]

  • Binding Reaction: Incubate the labeled DNA probe with purified FadR protein or a nuclear extract containing the protein in a binding buffer.[14]

  • Electrophoresis: Separate the protein-DNA complexes from the free DNA probe on a non-denaturing polyacrylamide gel.[14]

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging (for fluorescent probes). A shift in the mobility of the labeled DNA indicates protein binding.[14]

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

Metabolic_Pathway cluster_activation Activation cluster_beta_oxidation Beta-Oxidation Cycle 3_HHA 3-Hydroxyhexadecanoic Acid 3_HHA_CoA 3-Hydroxyhexadecanoyl-CoA 3_HHA->3_HHA_CoA Acyl-CoA Synthetase 3_Keto_CoA 3-Ketohexadecanoyl-CoA 3_HHA_CoA->3_Keto_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (FadB) NAD+ -> NADH Myristoyl_CoA Myristoyl-CoA (C14:0-CoA) 3_Keto_CoA->Myristoyl_CoA Beta-Ketoacyl-CoA Thiolase (FadA) + CoA Acetyl_CoA Acetyl-CoA 3_Keto_CoA->Acetyl_CoA Further Beta-Oxidation Further Beta-Oxidation Myristoyl_CoA->Further Beta-Oxidation

Metabolic pathway of this compound.
Experimental Workflow for Studying Metabolism

Experimental_Workflow Culture Microbial Culture (e.g., with 3-HHA as carbon source) Extraction Metabolite Extraction (e.g., Ethyl Acetate) Culture->Extraction Enzyme_Assay Enzyme Activity Assay (3-Hydroxyacyl-CoA Dehydrogenase) Culture->Enzyme_Assay Gene_Expression Gene Expression Analysis (qPCR of fadB) Culture->Gene_Expression Analysis GC-MS Analysis (Derivatization & Quantification) Extraction->Analysis Regulation Regulatory Studies (Reporter Assay, EMSA) Gene_Expression->Regulation

General experimental workflow.
Regulatory Mechanism of the fadB Gene by FadR

Regulatory_Mechanism FadR FadR (Transcription Factor) FadR_Acyl_CoA FadR-Acyl-CoA Complex (Inactive) fadB_promoter fadB Promoter (Operator Site) FadR->fadB_promoter Binds to & Represses Acyl_CoA Long-chain Acyl-CoA Acyl_CoA->FadR Binds to FadR_Acyl_CoA->fadB_promoter Does not bind fadB_gene fadB Gene fadB_promoter->fadB_gene Transcription FadB_protein FadB Protein (3-Hydroxyacyl-CoA Dehydrogenase) fadB_gene->FadB_protein Translation

Regulation of fadB gene expression by FadR.

Conclusion

The metabolic pathway of this compound in microorganisms is a well-conserved process central to fatty acid degradation. The beta-oxidation cycle, with key enzymes such as L-3-hydroxyacyl-CoA dehydrogenase, efficiently catabolizes this molecule to generate energy and metabolic precursors. The provided experimental protocols and visualizations offer a framework for researchers to further investigate this pathway. Future research should focus on elucidating the specific kinetics of enzymes involved with C16 substrates in various microorganisms, quantifying intracellular metabolite pools, and detailing the regulatory networks that govern this crucial metabolic route. A deeper understanding of these aspects will be invaluable for the development of novel therapeutics and biotechnological innovations.

References

The Role of 3-Hydroxyhexadecanoic Acid in Microbial Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain 3-hydroxy fatty acids are emerging as a significant class of signaling molecules in microbial communication, particularly in Gram-negative bacteria. This technical guide focuses on the function of 3-Hydroxyhexadecanoic acid (3-OH-C16:0) and its derivatives in microbial signaling, with a primary focus on the well-characterized phc quorum-sensing system in the plant pathogen Ralstonia solanacearum. This document provides an in-depth overview of the signaling pathway, quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the key processes. This information is intended to serve as a valuable resource for researchers investigating bacterial signaling, virulence, and the development of novel anti-infective therapies.

Introduction to this compound in Microbial Communication

This compound is a 16-carbon long-chain 3-hydroxy fatty acid. While it is a common component of bacterial lipids, its role in intercellular communication has been a subject of growing interest. In the context of microbial signaling, it is often the methyl ester derivative, 3-hydroxypalmitic acid methyl ester (3-OH-PAME), that functions as the active signaling molecule.[1] This molecule is a key player in a quorum-sensing (QS) system that allows bacteria to coordinate gene expression with population density.[1][2]

Unlike the more commonly known N-acyl-homoserine lactone (AHL) autoinducers, 3-OH-PAME represents a distinct class of signaling molecules.[1] The best-elucidated example of a 3-OH-PAME-mediated signaling cascade is the phc (phenotype conversion) system in the plant pathogen Ralstonia solanacearum.[3][4][5] This system controls a significant portion of the bacterial genome, regulating virulence, biofilm formation, and metabolic processes.[6] Understanding this pathway provides a valuable model for the function of long-chain 3-hydroxy fatty acids in microbial signaling and offers potential targets for the development of novel antimicrobial agents.

The phc Quorum-Sensing System in Ralstonia solanacearum: A Model for 3-OH-PAME Signaling

The phc quorum-sensing system in R. solanacearum is a hierarchical regulatory cascade that responds to the concentration of 3-OH-PAME.[2][7] At low cell densities, the concentration of 3-OH-PAME is low, and at high cell densities, it accumulates, triggering a change in gene expression that leads to the production of virulence factors.[1][8]

The key components of the phc signaling pathway are:

  • PhcB: An S-adenosylmethionine-dependent methyltransferase responsible for the synthesis of 3-OH-PAME from a fatty acid precursor.[1]

  • PhcS: A transmembrane sensor histidine kinase that detects the extracellular concentration of 3-OH-PAME.[7][8]

  • PhcR and PhcQ: Response regulators that form a two-component system with PhcS. PhcR is an unusual response regulator with a putative histidine kinase output domain.[8]

  • PhcA: A LysR-type global transcriptional regulator that acts as the master switch for virulence. The expression of phcA is controlled by the PhcS-PhcR/Q two-component system.[8][9]

At low concentrations of 3-OH-PAME, PhcS is thought to phosphorylate PhcR, which in turn inhibits the expression of phcA.[8] As the bacterial population grows and the concentration of 3-OH-PAME surpasses a certain threshold, it is proposed that 3-OH-PAME interacts with PhcS, inhibiting its kinase activity.[8] This leads to an increase in phcA expression. Activated PhcA then directly and indirectly regulates the expression of a large number of downstream genes, including those responsible for the production of exopolysaccharide (EPS), cell-wall-degrading enzymes, and motility.[6][9] Interestingly, the PhcA regulator also controls the expression of another quorum-sensing system in R. solanacearum that uses acyl-homoserine lactones (AHLs), demonstrating a hierarchical organization of signaling pathways.[2]

Quantitative Data on 3-OH-PAME Signaling

The signaling activity of 3-OH-PAME is potent, with responses observed at nanomolar concentrations. The following tables summarize the quantitative data available for the phc system in R. solanacearum.

ParameterValueMicroorganism StrainReference
Effective Concentration of 3-OH-PAME
Stimulation of eps gene expression≤1 nMR. solanacearum phcB mutant[1]
Fold Change in Virulence Factor Production in response to 3-OH-PAME
Exopolysaccharide I (EPS I)>20-fold increaseR. solanacearum AW1-83[10]
Endoglucanase (EGL)>30-fold increaseR. solanacearum AW1-83[10]
Pectin Methyl Esterase (PME)>25-fold increaseR. solanacearum AW1-83[10]

Table 1: Quantitative analysis of 3-OH-PAME activity in Ralstonia solanacearum.

Experimental Protocols

This section provides detailed methodologies for the study of 3-OH-PAME and its role in microbial signaling.

Extraction and Quantification of 3-Hydroxy Fatty Acid Methyl Esters from Bacterial Cultures

This protocol is adapted from methods for the analysis of bacterial fatty acids and can be used to extract and quantify 3-OH-PAME.[11][12] The principle involves the extraction of total lipids from a bacterial culture, followed by methylation to convert the fatty acids into their more volatile methyl esters for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Bacterial culture

  • Methanol

  • Chloroform (B151607)

  • Saline solution (e.g., 0.9% NaCl)

  • Anhydrous 1.25 M HCl in methanol

  • Hexane (B92381) (high resolution, gas chromatography grade)

  • Glacial acetic acid

  • Deionized water

  • Sodium bicarbonate

  • Internal standard (e.g., methyl heptadecanoate)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Harvesting: Centrifuge a known volume of bacterial culture (e.g., 50 mL from a late stationary phase culture) to pellet the cells. Discard the supernatant.

  • Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in a single-phase mixture of methanol:chloroform:saline (10:5:4 v/v/v). b. Vortex vigorously for 15 minutes. c. Add additional chloroform and saline to break the single phase into two phases (final ratio of methanol:chloroform:saline should be 10:10:9 v/v/v). d. Vortex again and centrifuge to separate the phases. e. Carefully collect the lower chloroform phase containing the lipids into a clean glass tube.

  • Drying: Evaporate the chloroform under a stream of nitrogen gas to obtain the dried lipid extract.

  • Methylation (Acid Catalysis): a. To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol. b. Cap the tube tightly and heat at 50°C overnight or at 75-80°C for 1 hour.

  • Quenching and Extraction of Fatty Acid Methyl Esters (FAMEs): a. Cool the tube to room temperature. b. Under a chemical fume hood, quench the reaction by adding 0.1 mL of glacial acetic acid followed by 5 mL of deionized water. c. Add 0.5 mL of hexane and vortex thoroughly. d. Centrifuge to separate the phases. e. Carefully collect the upper hexane layer containing the FAMEs. f. Repeat the hexane extraction and pool the hexane layers.

  • GC-MS Analysis: a. Add a known concentration of an internal standard to the pooled hexane extract. b. Analyze the sample by GC-MS. c. Identify 3-OH-PAME based on its retention time and mass spectrum compared to an authentic standard. d. Quantify the amount of 3-OH-PAME by comparing its peak area to that of the internal standard.

Reporter Gene Assay for 3-OH-PAME Signaling Activity

This assay uses a reporter gene, such as lacZ (encoding β-galactosidase), fused to the promoter of a gene that is strongly upregulated by PhcA, like eps (exopolysaccharide biosynthesis).[1] The activity of the reporter protein is then used as a proxy for the level of signaling pathway activation.

Materials:

  • R. solanacearum strain with a phcB mutation (unable to produce 3-OH-PAME) and containing a reporter construct (e.g., eps-lacZ).

  • Growth medium for R. solanacearum.

  • Synthetic 3-OH-PAME or a purified extract to be tested.

  • Solvent for 3-OH-PAME (e.g., ethanol).

  • Microplate reader or spectrophotometer.

  • Reagents for β-galactosidase assay (e.g., ONPG - o-nitrophenyl-β-D-galactopyranoside).

Procedure:

  • Culture Preparation: Grow the R. solanacearum phcB mutant reporter strain overnight in a suitable growth medium.

  • Assay Setup: a. Dilute the overnight culture to a low starting optical density (e.g., OD600 = 0.05) in fresh medium. b. In a multi-well plate, add the diluted culture to each well. c. Add different concentrations of 3-OH-PAME (or the test extract) to the wells. Include a solvent-only control.

  • Incubation: Incubate the plate with shaking at the optimal growth temperature for R. solanacearum.

  • Growth Measurement: Periodically measure the optical density (e.g., at 600 nm) to monitor bacterial growth.

  • Reporter Gene Expression Measurement: a. At a specific time point (e.g., late exponential or early stationary phase), take samples from each well. b. Perform a β-galactosidase assay according to standard protocols. This typically involves lysing the cells and adding ONPG, which is converted to a yellow product by β-galactosidase. c. Measure the absorbance of the yellow product (e.g., at 420 nm).

  • Data Analysis: a. Calculate the β-galactosidase activity (e.g., in Miller units), normalizing for cell density and incubation time. b. Plot the β-galactosidase activity as a function of the 3-OH-PAME concentration to generate a dose-response curve.

Visualizing Signaling Pathways and Workflows

Diagrams generated using Graphviz (DOT language) to illustrate the key concepts.

phc_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 3OH_PAME_out 3-OH-PAME PhcS PhcS (Sensor Histidine Kinase) 3OH_PAME_out->PhcS High Cell Density (Signal Accumulation) PhcR PhcR (Response Regulator) PhcS->PhcR Phospho-relay (Inhibition at high 3-OH-PAME conc.) 3OH_PAME_precursor Fatty Acid Precursor PhcB PhcB (Methyltransferase) 3OH_PAME_precursor->PhcB S-adenosyl- methionine PhcB->3OH_PAME_out Synthesis & Export PhcA_inactive PhcA (inactive) PhcR->PhcA_inactive Repression of phcA (Low 3-OH-PAME) PhcA_active PhcA (active) (Global Virulence Regulator) PhcA_inactive->PhcA_active Activation (High 3-OH-PAME) Virulence_genes Virulence Genes (eps, egl, etc.) PhcA_active->Virulence_genes Upregulation AHL_synthesis AHL Synthesis Genes (solI/R) PhcA_active->AHL_synthesis Upregulation

Caption: The phc quorum-sensing pathway in Ralstonia solanacearum.

extraction_workflow start Bacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest extract Lipid Extraction (Methanol:Chloroform:Saline) harvest->extract dry Evaporation of Solvent extract->dry methylate Methylation (HCl in Methanol, Heat) dry->methylate extract_fames Hexane Extraction of FAMEs methylate->extract_fames analyze GC-MS Analysis extract_fames->analyze end Quantification of 3-OH-PAME analyze->end

Caption: Workflow for extraction and analysis of 3-OH-PAME.

reporter_assay_workflow start Prepare Reporter Strain (phcB- mutant, eps-lacZ) setup Set up Cultures with Varying 3-OH-PAME Concentrations start->setup incubate Incubate with Shaking setup->incubate measure_growth Measure Cell Density (OD600) incubate->measure_growth measure_reporter Perform β-Galactosidase Assay incubate->measure_reporter analyze Calculate and Plot Reporter Activity measure_growth->analyze measure_reporter->analyze end Dose-Response Curve analyze->end

Caption: Workflow for a reporter gene assay of 3-OH-PAME activity.

Conclusion and Future Directions

The study of this compound and its methyl ester as signaling molecules has unveiled a sophisticated regulatory network in Ralstonia solanacearum, providing a valuable paradigm for this class of autoinducers. The high potency of 3-OH-PAME and its control over a vast array of virulence factors make the phc system an attractive target for the development of anti-virulence drugs. Future research should aim to:

  • Identify and characterize phc-like systems in other bacteria: Determining the prevalence of this signaling system will broaden our understanding of its importance in microbial ecology and pathogenesis.

  • Elucidate the precise mechanism of 3-OH-PAME perception by PhcS: A detailed understanding of the ligand-receptor interaction could facilitate the design of specific agonists or antagonists.

  • Investigate the role of free this compound: While the methyl ester is the identified signal in R. solanacearum, the free acid may have signaling or immunomodulatory roles in other contexts.

  • Develop high-throughput screening assays: The reporter gene assay described can be adapted for high-throughput screening of compound libraries to identify inhibitors of the phc pathway.

This technical guide provides a solid foundation for researchers entering this exciting field, offering both the theoretical background and the practical methodologies required to advance our knowledge of 3-hydroxy fatty acid-mediated microbial signaling.

References

Unveiling 3-Hydroxyhexadecanoic Acid: A Technical Guide to its Discovery, History, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhexadecanoic acid, a saturated 3-hydroxy fatty acid, has emerged from relative obscurity to become a molecule of significant interest across various scientific disciplines. Initially identified as a fundamental component of bacterial membranes, its roles have expanded to encompass key signaling functions in microbial communication and potential applications in industrial biotechnology. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its study, and its involvement in biological pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in lipid research, microbiology, and the development of novel therapeutics.

Discovery and History: From Bacterial Building Block to Signaling Molecule

The discovery of this compound is intrinsically linked to the broader exploration of bacterial lipids. While a specific moment of "discovery" for this individual molecule is not pinpointed in a singular event, its identification arose from the systematic characterization of two major classes of bacterial polymers: lipopolysaccharides (LPS) and polyhydroxyalkanoates (PHAs).

A pivotal moment in the history of 3-hydroxy fatty acids was the discovery of poly-β-hydroxybutyrate (PHB), a type of PHA, by French researcher Maurice Lemoigne in 1926.[1][2][3][4] Lemoigne's work with the bacterium Bacillus megaterium revealed the presence of these intracellular lipid granules, laying the foundation for the understanding of a vast class of polyesters synthesized by microbes.[1][4][5] This discovery was a crucial first step, as 3-hydroxy fatty acids are the monomeric units of these bioplastics.

The other major avenue leading to the characterization of this compound was the investigation of the outer membrane of Gram-negative bacteria. This membrane is distinguished by the presence of lipopolysaccharide (LPS), a potent immunostimulant also known as endotoxin (B1171834). The lipid A portion of LPS, which anchors the molecule to the outer membrane, was found to be rich in fatty acids, including various 3-hydroxy fatty acids. This compound was identified as a significant constituent of the lipid A of many Gram-negative bacteria, and its presence is now used as a chemical marker for quantifying endotoxin levels in environmental and biological samples.[6][7][8]

More recently, research has unveiled a more dynamic role for 3-hydroxy fatty acids beyond their structural capacity. In the plant pathogenic bacterium Ralstonia solanacearum, the methyl ester of a closely related molecule, 3-hydroxypalmitic acid (3-OH PAME), has been identified as a key signaling molecule in a quorum-sensing system that regulates the expression of virulence genes. This discovery has opened new avenues for research into anti-virulence strategies targeting bacterial communication.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its study and application. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties

PropertyValueReference(s)
Molecular Formula C₁₆H₃₂O₃[9]
Molecular Weight 272.42 g/mol [10]
CAS Number 2398-34-7[9]
Melting Point 78-79 °C[11]
Boiling Point (Predicted) 405.0 ± 28.0 °C[11]
Density (Predicted) 0.955 ± 0.06 g/cm³[11]
Appearance White, waxy solid[9]
Solubility Soluble in organic solvents, limited solubility in water.[9]

Table 2: Spectroscopic Data Summary

Spectroscopic TechniqueKey Features and ObservationsReference(s)
Infrared (IR) Spectroscopy Characteristic absorptions for the hydroxyl group (O-H stretch), the carbonyl group of the carboxylic acid (C=O stretch), and the long hydrocarbon chain (C-H stretches). The O-H stretch is typically a broad peak, while the C=O stretch is a sharp peak. The spectra of crystalline fatty acids show a progression of bands between 1180 and 1350 cm⁻¹ associated with methylene (B1212753) wagging and/or twisting vibrations.[12][13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectra provide detailed structural information, confirming the presence and position of the hydroxyl group, the carboxylic acid, and the long alkyl chain.[16][17]
Gas Chromatography-Mass Spectrometry (GC-MS) A powerful technique for the identification and quantification of this compound, often after derivatization to its methyl ester. The mass spectrum shows characteristic fragmentation patterns that allow for unambiguous identification.[6][7][18][19][20]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of 3-Hydroxy Fatty Acids from Bacterial Lipid A

This protocol is adapted from methods used for the analysis of endotoxins and describes the liberation of 3-hydroxy fatty acids from the lipid A component of LPS.[21][22][23][24]

Materials:

  • Bacterial cell pellet

  • Chloroform (B151607)

  • Methanol (B129727)

  • 1X Phosphate Buffered Saline (PBS), pH 7.4

  • 50 mM Sodium acetate, pH 4.5, with 1% Sodium Dodecyl Sulfate (SDS)

  • Concentrated Hydrochloric Acid (HCl)

  • Pyridine (B92270)

  • Nitrogen gas supply

  • Centrifuge and appropriate tubes

  • Heating block or water bath

Procedure:

  • Lipid Extraction (Bligh-Dyer Method): a. Resuspend the bacterial cell pellet in 1X PBS. b. Add chloroform and methanol to create a single-phase Bligh-Dyer mixture (chloroform:methanol:PBS at a ratio of 1:2:0.8 v/v). c. Mix thoroughly and incubate at room temperature to lyse the cells. d. Centrifuge to pellet the LPS along with other cellular debris. Discard the supernatant which contains phospholipids (B1166683) and other lipids.

  • Mild Acid Hydrolysis: a. Resuspend the pellet in the mild acid hydrolysis buffer (50 mM sodium acetate, pH 4.5, 1% SDS). b. Heat the suspension at 100°C for 1 hour to cleave the ketosidic linkage between the lipid A and the core oligosaccharide. c. Cool the mixture to room temperature.

  • Extraction of Liberated 3-Hydroxy Fatty Acids: a. Add concentrated HCl to the hydrolyzed solution. b. Perform a two-phase Bligh-Dyer extraction by adding chloroform and methanol to achieve a final ratio of chloroform:methanol:0.1 M HCl of 2:2:1.8 (v/v). c. Vortex thoroughly and centrifuge to separate the phases. d. The lower chloroform phase, containing the liberated fatty acids, is carefully collected. e. Add a drop of pyridine to neutralize the acid before drying the sample under a stream of nitrogen gas.

  • Further Purification and Analysis: a. The dried lipid extract can be further purified using techniques like Thin Layer Chromatography (TLC). b. For analysis by GC-MS, the fatty acids are typically derivatized to their methyl esters.

Synthesis of this compound via the Reformatsky Reaction

This protocol outlines the chemical synthesis of this compound, a method that has been used to produce this compound for research purposes.

Materials:

Procedure:

  • Reaction Setup: a. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add activated zinc dust and a crystal of iodine. b. Gently heat the flask to sublime the iodine, which helps to activate the zinc surface. c. Add anhydrous benzene or toluene to the flask.

  • Reformatsky Reaction: a. In the dropping funnel, prepare a solution of tetradecanal and ethyl bromoacetate in anhydrous benzene or toluene. b. Add a small portion of this solution to the zinc suspension and warm the mixture to initiate the reaction, which is indicated by a color change and gentle refluxing. c. Once the reaction has started, add the remaining aldehyde-ester solution dropwise at a rate that maintains a gentle reflux. d. After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and slowly add dilute sulfuric acid to quench the reaction and dissolve any unreacted zinc. b. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Hydrolysis of the Ester: a. The resulting crude β-hydroxy ester is then hydrolyzed to the carboxylic acid by refluxing with an ethanolic solution of potassium hydroxide. b. After hydrolysis, the ethanol (B145695) is removed, and the residue is dissolved in water and acidified with dilute HCl. c. The precipitated this compound is then extracted with diethyl ether, dried, and the solvent is evaporated to yield the final product. d. The crude product can be further purified by recrystallization.

Biological Significance and Signaling Pathways

While initially considered a structural component, this compound and its derivatives are now recognized as important players in bacterial physiology.

Quorum Sensing in Ralstonia solanacearum

In the plant pathogen Ralstonia solanacearum, the methyl ester of 3-hydroxypalmitic acid (3-OH PAME) functions as a quorum-sensing signal molecule. This system allows the bacteria to coordinate their gene expression in a cell-density-dependent manner, leading to the production of virulence factors and biofilm formation.

The signaling pathway is initiated by the synthesis of 3-OH PAME by the enzyme PhcB. As the bacterial population grows, the concentration of 3-OH PAME in the environment increases. This signal is detected by a two-component sensor kinase system, PhcS, which in turn phosphorylates the response regulator PhcQ. Phosphorylated PhcQ then activates the transcriptional regulator PhcA, which is the master regulator of virulence in R. solanacearum. PhcA controls the expression of a large number of genes, including those involved in the production of exopolysaccharides, which are crucial for wilting symptoms in infected plants.

Ralstonia_solanacearum_Quorum_Sensing cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 3_OH_PAME_out 3-OH PAME (Signal) PhcS PhcS (Sensor Kinase) 3_OH_PAME_out->PhcS Binding PhcQ PhcQ (Response Regulator) PhcS->PhcQ Phosphorylation PhcB PhcB (Synthase) PhcB->3_OH_PAME_out Export PhcA PhcA (Transcriptional Regulator) PhcQ->PhcA Activation Virulence_Genes Virulence Genes PhcA->Virulence_Genes Upregulation Precursor Precursor Molecule Precursor->PhcB Synthesis

Quorum sensing pathway in Ralstonia solanacearum.

Conclusion and Future Perspectives

This compound has traversed a remarkable scientific journey, from its humble origins as a structural lipid in bacteria to its recognition as a key signaling molecule. Its well-defined physicochemical properties and the availability of robust experimental protocols for its study have paved the way for deeper investigations into its biological roles. The elucidation of its involvement in quorum sensing in R. solanacearum provides a compelling model for the development of novel anti-virulence therapies that disrupt bacterial communication. Furthermore, as a monomer of polyhydroxyalkanoates, this compound holds promise in the field of biodegradable plastics and biomaterials. Future research will likely focus on uncovering other signaling pathways where this and related molecules play a role, exploring its potential as a biomarker for various diseases, and harnessing its properties for biotechnological applications. This technical guide serves as a foundational resource to support and inspire these future endeavors.

References

The Core of the Outer Membrane: A Technical Guide to 3-Hydroxyhexadecanoic Acid Biosynthesis in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of 3-hydroxyhexadecanoic acid is a critical process in most Gram-negative bacteria, as this C16 hydroxy fatty acid is a fundamental component of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS). LPS forms the outer leaflet of the outer membrane, a formidable barrier that contributes to intrinsic antibiotic resistance and virulence. Understanding the intricate enzymatic steps and regulatory networks governing the synthesis of this compound and its incorporation into lipid A is paramount for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the core biosynthetic pathway, quantitative data on key enzymes, detailed experimental protocols, and visualizations of the associated molecular pathways.

The Raetz Pathway: A Central Route to Lipid A

The synthesis of this compound is intrinsically linked to the Raetz pathway of lipid A biosynthesis. This conserved pathway involves a series of enzymatic reactions that occur in the cytoplasm and at the inner membrane of Gram-negative bacteria. The key enzymes responsible for the incorporation of 3-hydroxy fatty acids into the lipid A backbone are LpxA, LpxC, and LpxD.

Key Enzymes and Reactions
  • LpxA (UDP-N-acetylglucosamine acyltransferase): This enzyme catalyzes the first step of the Raetz pathway, the transfer of a (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). In many Gram-negative bacteria, including Escherichia coli, LpxA exhibits a preference for (R)-3-hydroxymyristoyl-ACP (a C14 fatty acid), while in organisms like Pseudomonas aeruginosa, it preferentially utilizes (R)-3-hydroxydecanoyl-ACP (a C10 fatty acid). The subsequent elongation steps to form this compound occur within the fatty acid synthesis (FAS-II) pathway.

  • LpxC (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase): LpxC catalyzes the second and committed step in lipid A biosynthesis: the deacetylation of the N-acetyl group of UDP-3-O-(R-3-hydroxyacyl)-GlcNAc. This irreversible reaction is a critical control point in the pathway and a major target for novel antibiotic development.

  • LpxD (UDP-3-O-(R-3-hydroxyacyl)glucosamine N-acyltransferase): LpxD adds a second (R)-3-hydroxyacyl chain, this time to the amino group of the glucosamine, forming UDP-2,3-diacylglucosamine. Similar to LpxA, the acyl chain specificity of LpxD can vary between bacterial species.

Quantitative Data on Key Biosynthetic Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the initial steps of 3-hydroxy fatty acid incorporation into lipid A in Escherichia coli and Pseudomonas aeruginosa.

Table 1: Kinetic Parameters of LpxA

OrganismSubstrateKm (µM)kcat (s-1)Reference
Escherichia coli(R)-3-hydroxymyristoyl-ACP2.523[1]
Pseudomonas aeruginosa(R)-3-hydroxydecanoyl-ACPN/AN/A

Table 2: Kinetic Parameters of LpxC

OrganismSubstrateKm (µM)kcat (s-1)Reference
Escherichia coliUDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc3N/A[2]
Pseudomonas aeruginosaUDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc4.7N/A

Table 3: Kinetic Parameters of LpxD

OrganismSubstrateKm (µM)kcat (s-1)Reference
Escherichia coliUDP-3-O-(R-3-hydroxymyristoyl)-GlcN2.523[1]
Escherichia coli(R)-3-hydroxymyristoyl-ACP3.223[1]
Pseudomonas aeruginosaN/AN/AN/A

Table 4: Inhibitor Affinities for LpxC

InhibitorOrganismIC50 (nM)Ki (nM)Reference
L-161,240Escherichia coli3050
BB-78485Escherichia coli160N/A
CHIR-090Escherichia coliN/A4
CHIR-090Pseudomonas aeruginosaN/AN/A
ACHN-975Pseudomonas aeruginosa60N/A

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Protocol 1: Expression and Purification of Recombinant LpxC from E. coli

1. Gene Cloning and Expression Vector: a. Amplify the lpxC gene from E. coli K-12 genomic DNA using PCR with primers incorporating N-terminal and C-terminal restriction sites (e.g., NdeI and XhoI). b. Digest the PCR product and the pET-28a(+) expression vector with the corresponding restriction enzymes. c. Ligate the digested lpxC gene into the pET-28a(+) vector to create an N-terminally His6-tagged LpxC construct. d. Transform the ligation product into a suitable cloning strain (e.g., DH5α) and verify the sequence of the construct.

2. Protein Expression: a. Transform the pET-28a-LpxC plasmid into an expression strain such as E. coli BL21(DE3). b. Inoculate a 5 mL starter culture of LB medium containing kanamycin (B1662678) (50 µg/mL) with a single colony and grow overnight at 37°C with shaking. c. Inoculate 1 L of LB medium containing kanamycin with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. e. Continue to grow the culture for 4-6 hours at 30°C.

3. Cell Lysis and Lysate Preparation: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). c. Incubate on ice for 30 minutes. d. Sonicate the cell suspension on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off) until the lysate is no longer viscous. e. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

4. Affinity Chromatography: a. Equilibrate a Ni-NTA affinity column (e.g., 5 mL bed volume) with 10 column volumes of lysis buffer. b. Load the cleared lysate onto the column. c. Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). d. Elute the His6-LpxC protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). e. Collect fractions and analyze by SDS-PAGE.

5. Size-Exclusion Chromatography (Optional): a. Pool the fractions containing LpxC and concentrate using a centrifugal filter device. b. Further purify the protein by size-exclusion chromatography using a column equilibrated with storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol). c. Pool the fractions containing pure LpxC, determine the concentration (e.g., by Bradford assay), and store at -80°C.

Protocol 2: In Vitro LpxC Deacetylase Assay (Fluorescence-based)

1. Reagents: a. LpxC enzyme (purified as described in Protocol 1). b. Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (commercially available or synthesized). c. Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl. d. Detection reagent: Fluorescamine (B152294) solution (e.g., 0.3 mg/mL in acetone).

2. Assay Procedure: a. Prepare a reaction mixture containing assay buffer and the LpxC enzyme at the desired concentration (e.g., 50 nM). b. Pre-incubate the reaction mixture at 37°C for 5 minutes. c. Initiate the reaction by adding the substrate to a final concentration of, for example, 50 µM. d. Incubate the reaction at 37°C for a specific time period (e.g., 15-30 minutes). e. Stop the reaction by adding an equal volume of 1 M HCl. f. Neutralize the reaction by adding an appropriate volume of 1 M NaOH. g. Add the fluorescamine solution to the reaction mixture and vortex immediately. h. Measure the fluorescence at an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm using a fluorescence plate reader.

3. Data Analysis: a. Generate a standard curve using known concentrations of glucosamine. b. Determine the amount of product formed in the enzymatic reaction by comparing the fluorescence signal to the standard curve. c. Calculate the specific activity of the enzyme (e.g., in nmol/min/mg).

Protocol 3: Quantitative Analysis of Lipid A Precursors by LC-MS/MS

1. Lipid Extraction: a. Grow bacterial cultures to the desired growth phase. b. Harvest a defined number of cells by centrifugation. c. Quench metabolism by rapidly resuspending the cell pellet in a cold solvent mixture (e.g., chloroform:methanol, 2:1 v/v). d. Add an internal standard (e.g., a deuterated lipid A precursor). e. Lyse the cells by sonication. f. Perform a Bligh-Dyer extraction to separate the lipid-containing organic phase. g. Evaporate the organic phase to dryness under a stream of nitrogen.

2. LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent for reverse-phase chromatography (e.g., methanol). b. Inject the sample onto a C18 reverse-phase HPLC column. c. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). d. Couple the HPLC to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. e. Develop a multiple reaction monitoring (MRM) method to detect and quantify specific lipid A precursors based on their parent and fragment ion masses.

3. Data Analysis: a. Integrate the peak areas of the target analytes and the internal standard. b. Generate a standard curve using known concentrations of authentic lipid A precursor standards. c. Quantify the amount of each lipid A precursor in the sample by normalizing to the internal standard and comparing to the standard curve.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound and its incorporation into lipid A is tightly regulated to maintain the integrity of the outer membrane.

The Raetz Pathway for Lipid A Biosynthesis

Raetz_Pathway UDP_GlcNAc UDP-N-acetylglucosamine UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxyacyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc + (R)-3-Hydroxyacyl-ACP R_3_OH_ACP (R)-3-Hydroxyacyl-ACP UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxyacyl)glucosamine UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN - Acetate UDP_2_3_diacyl_GlcN UDP-2,3-diacylglucosamine UDP_3_O_acyl_GlcN->UDP_2_3_diacyl_GlcN + (R)-3-Hydroxyacyl-ACP Lipid_X Lipid X UDP_2_3_diacyl_GlcN->Lipid_X - UMP LpxA LpxA LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC LpxC->UDP_3_O_acyl_GlcN LpxD LpxD LpxD->UDP_2_3_diacyl_GlcN LpxH LpxH LpxH->Lipid_X

Caption: The initial steps of the Raetz pathway for lipid A biosynthesis.

Regulation of LpxC by FtsH-mediated Proteolysis

LpxC_Regulation FtsH FtsH Protease LpxC LpxC FtsH->LpxC LapB LapB LapB->FtsH Degraded_LpxC Degraded LpxC LpxC->Degraded_LpxC Degradation LipidA_Precursors Lipid A Precursors LpxC->LipidA_Precursors Catalyzes LPS_Synthesis LPS Synthesis LipidA_Precursors->LPS_Synthesis

Caption: FtsH-mediated proteolytic regulation of LpxC stability.

Conclusion

The biosynthesis of this compound is a fundamental process in Gram-negative bacteria, intricately woven into the essential Raetz pathway of lipid A synthesis. The enzymes LpxA, LpxC, and LpxD represent critical nodes in this pathway, and their inhibition offers a promising avenue for the development of novel antibiotics. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and target this vital bacterial process. Further research into the kinetic properties of these enzymes across a broader range of pathogenic bacteria, along with a deeper understanding of the regulatory networks that govern this pathway, will undoubtedly accelerate the discovery of new therapies to combat multidrug-resistant Gram-negative infections.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of 3-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhexadecanoic acid (3-HHA), also known as 3-hydroxypalmitic acid, is a C16 hydroxy fatty acid of significant biological importance. Its structure contains a chiral center at the third carbon, giving rise to two distinct stereoisomers: (R)-3-hydroxyhexadecanoic acid and (S)-3-hydroxyhexadecanoic acid. The stereochemistry of this molecule is critical to its biological function, particularly the (R)-enantiomer, which is an essential structural component of lipid A in the lipopolysaccharide (LPS) of most Gram-negative bacteria. This guide provides a comprehensive overview of the stereochemistry, physicochemical properties, biological significance, and relevant experimental methodologies for the synthesis and analysis of the isomers of this compound.

Introduction to this compound

This compound is a saturated fatty acid with a 16-carbon backbone, distinguished by a hydroxyl group at the C-3 (or β) position.[1] Its general structure gives it both hydrophobic (the long alkyl chain) and hydrophilic (the carboxylic acid and hydroxyl groups) properties.[2] The presence of a stereocenter at the C-3 position means the molecule exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers can have profoundly different biological activities and metabolic fates.

Stereoisomers of this compound

The tetrahedral carbon at the C-3 position, bonded to a hydrogen atom, a hydroxyl group, a C13 alkyl chain, and a carboxymethyl group, is the source of chirality.

  • (R)-3-Hydroxyhexadecanoic Acid: This is the dextrorotatory isomer. It is the most biologically relevant form, notably as a primary acyl chain in the lipid A component of bacterial endotoxins.[3][4]

  • (S)-3-Hydroxyhexadecanoic Acid: This is the levorotatory isomer.

  • (RS)-3-Hydroxyhexadecanoic Acid (or DL-3-HHA): This is the racemic mixture, containing equal amounts of the (R) and (S) enantiomers. A racemic mixture is optically inactive because the opposing optical rotations of the two enantiomers cancel each other out.[5]

Physicochemical Properties

Quantitative data for the isomers of this compound are summarized below. While data for the racemic mixture is documented, specific experimental values for the melting points and optical rotations of the pure enantiomers are not consistently available in readily accessible literature.

Property(RS)-3-Hydroxyhexadecanoic Acid(R)-3-Hydroxyhexadecanoic Acid(S)-3-Hydroxyhexadecanoic Acid
Molecular Formula C₁₆H₃₂O₃[1]C₁₆H₃₂O₃[4]C₁₆H₃₂O₃
Molecular Weight 272.42 g/mol [1]272.42 g/mol [4]272.42 g/mol
CAS Number 2398-34-7[1]20595-04-4[4]83780-74-9[6]
Melting Point 84-85 °C[5]Data not availableData not available
Appearance White, waxy solid[2]Solid[7]Data not available
Solubility Soluble in organic solvents; limited solubility in water[2]Very hydrophobic, practically insoluble in water[3]Data not available
Specific Rotation ([α]D) 0° (optically inactive)[5]Data not availableData not available

Biological Significance and Pathways

The stereochemistry of 3-HHA is paramount to its function in bacterial physiology.

Role in Lipid A Synthesis

The outer membrane of Gram-negative bacteria is characterized by the presence of lipopolysaccharide (LPS), a potent immunostimulant. The anchor of LPS in the membrane is Lipid A, a glucosamine-based phospholipid. (R)-3-hydroxy fatty acids, including (R)-3-hydroxyhexadecanoic acid, are fundamental building blocks of Lipid A. They are attached via ester and amide linkages to the glucosamine (B1671600) disaccharide backbone and are critical for the structural integrity of the outer membrane and for the biological activity of endotoxin.

Biosynthesis Pathway of (R)-3-Hydroxyhexadecanoic Acid

In bacteria, (R)-3-hydroxyacyl chains are synthesized as intermediates in the Type II Fatty Acid Synthesis (FAS-II) pathway. The intermediates in this pathway are attached to an Acyl Carrier Protein (ACP). The key stereospecific step is the reduction of a 3-ketoacyl-ACP intermediate.

Biosynthesis of (R)-3-Hydroxyhexadecanoyl-ACP cluster_FAS Fatty Acid Synthesis (FAS-II) Cycle Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FabD (ACP Transacylase) Ketoacyl_ACP 3-Ketoacyl-ACP (C_n+2) Malonyl_ACP->Ketoacyl_ACP Acyl_ACP Acyl-ACP (C_n) Acyl_ACP->Ketoacyl_ACP FabB/FabF (Ketoacyl-ACP Synthase) - CO₂ Hydroxyacyl_ACP (R)-3-Hydroxyacyl-ACP (C_n+2) Ketoacyl_ACP->Hydroxyacyl_ACP FabG (Ketoacyl-ACP Reductase) + NADPH -> NADP⁺ Enoyl_ACP trans-2-Enoyl-ACP (C_n+2) Hydroxyacyl_ACP->Enoyl_ACP FabZ (Dehydratase) - H₂O Lipid_A Lipid A Assembly Hydroxyacyl_ACP->Lipid_A Acyltransferase (LpxA/LpxD) Next_Acyl_ACP Acyl-ACP (C_n+2) Enoyl_ACP->Next_Acyl_ACP FabI (Enoyl-ACP Reductase) + NADPH -> NADP⁺ Next_Acyl_ACP->Acyl_ACP Elongation Cycle

Caption: Biosynthesis of (R)-3-Hydroxyacyl-ACP within the bacterial FAS-II pathway.

The cycle begins with the condensation of an Acyl-ACP with Malonyl-ACP. The resulting β-ketoacyl-ACP is then reduced by the NADPH-dependent enzyme 3-ketoacyl-ACP reductase (FabG) in a stereospecific manner to yield exclusively the (R)-3-hydroxyacyl-ACP intermediate.[3] This molecule can then either be further processed in the elongation cycle or be transferred by an acyltransferase for incorporation into the Lipid A backbone.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing racemic β-hydroxy acids is the Reformatsky reaction. This involves the reaction of an aldehyde with an α-halo ester in the presence of zinc metal.

Reformatsky_Reaction_Workflow Start Start Materials: - Tetradecanal (B130844) (C14 Aldehyde) - Ethyl bromoacetate (B1195939) - Zinc dust Step1 Step 1: Reaction React materials in an appropriate solvent (e.g., benzene, THF). The zinc inserts into the C-Br bond to form an organozinc reagent. Start->Step1 Step2 Step 2: Nucleophilic Addition The organozinc reagent adds to the aldehyde carbonyl group. Step1->Step2 Step3 Step 3: Acidic Workup Hydrolyze the resulting zinc alkoxide with acid (e.g., dilute H₂SO₄) to protonate the hydroxyl group and break up the complex. Step2->Step3 Step4 Step 4: Saponification Hydrolyze the ethyl ester to the carboxylic acid using a base (e.g., NaOH), followed by acidification. Step3->Step4 Step5 Step 5: Purification Purify the final product, (RS)-3-hydroxyhexadecanoic acid, typically by recrystallization from a solvent like petroleum ether. Step4->Step5 End Final Product: (RS)-3-Hydroxyhexadecanoic Acid Step5->End

Caption: General workflow for the synthesis of racemic 3-HHA via the Reformatsky reaction.

Protocol:

  • Reaction Setup: Activate zinc dust prior to use. In a flame-dried flask under an inert atmosphere, combine tetradecanal (1 equivalent) and zinc dust (1.2 equivalents) in anhydrous solvent (e.g., THF).

  • Addition: Slowly add ethyl bromoacetate (1.1 equivalents) to the mixture. The reaction is often initiated with gentle heating.

  • Reaction: Stir the mixture at reflux until the aldehyde is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture and quench by slowly adding dilute sulfuric acid. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude ethyl ester in ethanol (B145695) and add an aqueous solution of sodium hydroxide. Stir at room temperature or with gentle heating until the ester is fully hydrolyzed.

  • Purification: Acidify the mixture with HCl and extract the product. The final racemic acid can be purified by recrystallization.[5]

Producing a single enantiomer requires a stereocontrolled approach. One effective method is the asymmetric hydrogenation of a β-keto ester precursor using a chiral catalyst, such as a Ruthenium-BINAP complex.

Protocol (Representative):

  • Precursor Synthesis: Synthesize methyl 3-oxohexadecanoate from a suitable starting material like methyl acetoacetate.

  • Catalyst Preparation: Prepare the chiral catalyst, for example, by reacting [RuCl₂(benzene)]₂ with (R)-BINAP for the (R)-product or (S)-BINAP for the (S)-product.

  • Asymmetric Hydrogenation: In a high-pressure autoclave, dissolve the methyl 3-oxohexadecanoate in a degassed solvent like methanol. Add the chiral Ru-BINAP catalyst (e.g., 0.01 mol%).

  • Reaction: Pressurize the vessel with hydrogen gas (e.g., 50-100 atm) and stir the mixture at room temperature for 12-24 hours.

  • Workup: After the reaction, carefully release the pressure and concentrate the mixture. The crude product is purified by column chromatography.

  • Hydrolysis: The resulting enantiomerically enriched methyl ester is then hydrolyzed to the carboxylic acid as described previously.

Separation and Analysis of Stereoisomers

The most powerful technique for separating and quantifying the enantiomers of 3-HHA is chiral High-Performance Liquid Chromatography (HPLC).

Chiral_HPLC_Workflow Sample Racemic Sample: (RS)-3-Hydroxyhexadecanoic Acid Derivatization Optional Derivatization: React with a UV-active agent for better detection or to create diastereomers. Sample->Derivatization [Optional] Injection Injection: Inject sample onto the chiral HPLC system. Sample->Injection Derivatization->Injection Separation Separation on Chiral Stationary Phase (CSP): Enantiomers interact differently with the CSP, leading to different retention times. Injection->Separation Detection Detection: Monitor eluent with a suitable detector (e.g., UV, MS). Separation->Detection Analysis Data Analysis: - (R)- and (S)-enantiomers appear as separate peaks. - Calculate enantiomeric excess (ee%) from peak areas. Detection->Analysis

Caption: General workflow for the analysis of 3-HHA enantiomers by chiral HPLC.

Protocol (Representative Method):

  • Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective. Examples include columns like Chiralpak IA-U or Chiralcel OD-H.

  • Mobile Phase (Normal Phase): A common mobile phase system consists of a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol), often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. A typical starting condition might be n-hexane:2-propanol (95:5 v/v) with 0.1% TFA.

  • Flow Rate: A typical analytical flow rate is between 0.5 and 1.0 mL/min.

  • Detection: As 3-HHA lacks a strong chromophore, detection can be achieved via Mass Spectrometry (MS) or by derivatizing the carboxylic acid with a UV-active group prior to analysis.

  • Analysis: The (R) and (S) enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the areas of the two peaks using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Conclusion

The stereochemistry of this compound is a defining feature that dictates its biological role, particularly in the structure and function of the Gram-negative bacterial outer membrane. The (R)-enantiomer is a key component of lipid A, synthesized via the highly stereospecific FAS-II pathway. Understanding the distinct properties and functions of each stereoisomer is crucial for research in microbiology, immunology, and drug development, especially for targeting bacterial membrane biosynthesis. The methodologies outlined in this guide for enantioselective synthesis and chiral separation provide the foundational tools for researchers to prepare, isolate, and study these important molecules.

References

Commercial Suppliers and Technical Guide for 3-Hydroxyhexadecanoic Acid Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, access to high-quality chemical standards is paramount for accurate and reproducible experimental results. This technical guide provides an in-depth overview of commercial suppliers of the 3-Hydroxyhexadecanoic acid standard, along with detailed experimental protocols and relevant biological pathways. This compound, a hydroxylated fatty acid, is a key molecule in bacterial communication and is also a significant biomarker in certain human metabolic disorders.

Commercial Supplier Data

The following table summarizes the quantitative data for this compound standards available from various commercial suppliers. This allows for a clear comparison of product specifications.

SupplierProduct Name/SynonymCAS NumberPurityIsomeric FormFormulationStorage Conditions
Larodan 3(R)-Hydroxyhexadecanoic acid20595-04-4>98%(R)-enantiomerIn solutionFreezer
Larodan This compound2398-34-7>98%Racemic (DL)SolidRoom Temperature
Cayman Chemical 3-hydroxy Palmitic Acid2398-34-7≥95%Racemic (DL)Crystalline solid-20°C
Sigma-Aldrich DL-β-Hydroxypalmitic acid2398-34-7≥98%Racemic (DL)Powder2-8°C
Abcam This compound2398-34-7>98%Not SpecifiedSolid-20°C
MedchemExpress This compoundNot SpecifiedNot SpecifiedNot SpecifiedSolidRoom Temperature
CP Lab Safety (R)-3-Hydroxyhexadecanoic acid20595-04-498%(R)-enantiomerNot SpecifiedNot Specified
BroadPharm 3-Hydroxy-hexadecanoic Acid2398-34-7Not SpecifiedNot SpecifiedNot Specified-20°C

Experimental Protocols

The analysis of 3-hydroxy fatty acids, including this compound, in biological matrices is crucial for understanding its roles in various biological processes. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and robust method for the quantification of these compounds.

Protocol: Quantitative Analysis of this compound in Plasma by GC-MS

This protocol provides a method for the extraction, derivatization, and quantification of this compound from plasma samples.

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (e.g., deuterated this compound)

  • Plasma samples

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Ethyl acetate (B1210297)

  • Nitrogen gas

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

2. Sample Preparation and Extraction:

  • To 500 µL of plasma in a glass tube, add a known amount of the internal standard.

  • For the analysis of total 3-hydroxy fatty acids (free and esterified), hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For the analysis of only free 3-hydroxy fatty acids, this step is omitted.[1]

  • Acidify the sample by adding 6 M HCl.[1]

  • Extract the lipids by adding 3 mL of ethyl acetate, vortexing thoroughly, and centrifuging to separate the phases.

  • Carefully transfer the upper organic layer to a new glass tube.

  • Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

3. Derivatization:

  • To the dried lipid extract, add 100 µL of the derivatization agent (BSTFA + 1% TMCS).

  • Seal the tube and heat at 80°C for 60 minutes to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) derivatives.[1]

  • Cool the sample to room temperature before analysis.

4. GC-MS Analysis:

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • GC Conditions (example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium

  • MS Conditions (example):

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the this compound-TMS derivative and its internal standard.

5. Data Analysis:

  • Identify the peaks corresponding to the this compound derivative and the internal standard based on their retention times and specific ion fragments.

  • Quantify the amount of this compound in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the standard.

Signaling and Metabolic Pathways

This compound and its derivatives are involved in significant biological pathways, two of which are detailed below.

Quorum Sensing in Ralstonia solanacearum

In the plant pathogen Ralstonia solanacearum, the methyl ester of 3-hydroxypalmitic acid (3-OH PAME) acts as a quorum-sensing signal molecule.[2] This system, known as the phc quorum-sensing system, regulates the expression of virulence factors in a cell-density-dependent manner.[2][3]

Ralstonia_Quorum_Sensing cluster_bacterium Ralstonia solanacearum PhcB PhcB (Synthase) PAME 3-OH PAME (Signal) PhcB->PAME Synthesis PhcS PhcS (Sensor Kinase) PAME->PhcS Detection PAME_in High Cell Density: High 3-OH PAME PhcRQ PhcRQ (Response Regulator) PhcS->PhcRQ Signal Transduction PhcA PhcA (Transcriptional Regulator) PhcRQ->PhcA Activation Virulence Virulence Factor Expression PhcA->Virulence Induction PAME_out Low Cell Density: Low 3-OH PAME LCHAD_Deficiency cluster_pathway Mitochondrial Beta-Oxidation of Long-Chain Fatty Acids LCFA Long-Chain Fatty Acyl-CoA Enoyl Trans-Δ2-Enoyl-CoA LCFA->Enoyl Step 1 Enzyme1 Acyl-CoA Dehydrogenase Hydroxy L-3-Hydroxyacyl-CoA (e.g., 3-Hydroxyhexadecanoyl-CoA) Enoyl->Hydroxy Step 2 Enzyme2 Enoyl-CoA Hydratase Keto 3-Ketoacyl-CoA Hydroxy->Keto Step 3 LCHAD LCHAD AcetylCoA Acetyl-CoA + Acyl-CoA (n-2) Keto->AcetylCoA Step 4 Enzyme4 Thiolase Block Deficiency Accumulation Accumulation of Long-Chain 3-Hydroxy Fatty Acids Block->Accumulation

References

3-Hydroxyhexadecanoic Acid in Environmental Samples: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhexadecanoic acid (3-OH-C16:0) is a 16-carbon chain 3-hydroxy fatty acid. In the environment, it primarily serves as a chemical biomarker for the presence of Gram-negative bacteria. This is due to its role as a core component of the lipid A moiety of lipopolysaccharides (LPS), which are major constituents of the outer membrane of these bacteria. The detection and quantification of 3-OH-C16:0 and other 3-hydroxy fatty acids (3-OH-FAs) in various environmental matrices such as soil, water, and air can provide valuable insights into microbial populations and the potential for endotoxin-related inflammatory responses. This technical guide provides a comprehensive overview of 3-OH-C16:0 in environmental samples, including its sources, analytical methodologies for its detection, and its biological significance.

Sources and Significance of this compound in the Environment

The primary source of this compound in the environment is the cell envelope of Gram-negative bacteria. As these bacteria grow, die, and lyse, their cellular components, including LPS containing 3-OH-C16:0, are released into the surrounding matrix. Therefore, the concentration of 3-OH-C16:0 can be used as an indicator of the biomass of Gram-negative bacteria in a given sample.

The significance of monitoring 3-OH-C16:0 lies in its association with endotoxins. Lipid A, which contains 3-OH-C16:0, is the biologically active component of LPS and is a potent elicitor of the innate immune system in mammals. Inhalation or ingestion of sufficient quantities of endotoxins can lead to a range of inflammatory responses, from mild respiratory irritation to severe conditions like septic shock. Consequently, the analysis of 3-OH-FAs, including 3-OH-C16:0, is a crucial tool in environmental health and occupational hygiene for assessing exposure to bacterial endotoxins.[1][2]

Quantitative Data of this compound in Environmental Samples

Quantitative data for this compound in various environmental matrices is crucial for establishing baseline levels, identifying contamination hotspots, and conducting risk assessments. The following table summarizes available data from scientific literature. It is important to note that many studies report the total concentration of a range of 3-hydroxy fatty acids rather than individual concentrations for 3-OH-C16:0.

Environmental MatrixSample TypeConcentration of 3-OH-C16:0Other Relevant 3-OH-FAs DataReference
Air Settled dust from commercial aircraft cabins (Carpet)Mean: Not explicitly stated for C16:0 alone, but C14:0 and C16:0 comprised 55% of the mean total 3-OH FAs.Mean 3-OH FA levels were significantly higher in carpet dust than in seat dust for C10:0, C12:0, and C14:0.[3][4]
Settled dust from commercial aircraft cabins (Seat)Mean level of C16:0 was significantly higher in seat dust than in carpet dust. C16:0 and C18:0 predominated in aircraft seat dust (63% of total).-[3][4]
PM10 from urban air (Tianjin, China)Not individually reported.Total 3-OH-FAs (C10–C18) concentrations averaged 2.8 ng/m³ at 2m and 2.0 ng/m³ at 220m altitude.[5][6]
Soil Heavily creosote-contaminated soilNot individually reported.At least eleven fatty acids were distinguished using GC-MS-MS.[1]
Water/Sediment Marine SedimentsPicomolar amounts of hydroxy fatty acids are detectable.The method is sensitive for a range of hydroxy fatty acids.[7]

Note: There is a notable lack of studies reporting specific quantitative concentrations of this compound in soil and water matrices. Much of the available literature focuses on the total 3-OH-FA content or highlights other chain lengths as more significant biomarkers for endotoxin (B1171834).

Experimental Protocols

The analysis of this compound in environmental samples typically involves solvent extraction, hydrolysis to release the fatty acid from the lipid A structure, derivatization to enhance volatility and detection, and finally, analysis by chromatography coupled with mass spectrometry.

Analysis of 3-Hydroxy Fatty Acids in Soil and Sediment by GC-MS

This protocol is a composite of methodologies described in the literature for the analysis of 3-hydroxy fatty acids in soil and sediment samples.[1][8]

1. Lipid Extraction: a. Weigh approximately 5-10 g of dried and homogenized soil or sediment into a glass centrifuge tube. b. Add a single-phase extraction solvent mixture of chloroform:methanol (B129727):phosphate buffer (1:2:0.8 v/v/v). c. Vortex thoroughly and sonicate for 15-30 minutes. d. Centrifuge to pellet the solid material. e. Decant the supernatant (lipid extract) into a clean glass tube. f. Repeat the extraction of the pellet with the same solvent mixture. g. Combine the supernatants.

2. Hydrolysis: a. Evaporate the combined lipid extract to dryness under a stream of nitrogen. b. Add 1-2 mL of 1 M HCl in methanol to the dried residue. c. Seal the tube and heat at 80-100 °C for 2-4 hours to hydrolyze the lipids and release the fatty acids as methyl esters.

3. Fatty Acid Methyl Ester (FAME) Extraction: a. After cooling, add an equal volume of n-hexane and deionized water to the tube. b. Vortex vigorously to partition the FAMEs into the hexane (B92381) layer. c. Centrifuge to separate the phases. d. Carefully transfer the upper hexane layer containing the FAMEs to a new vial. e. Repeat the hexane extraction twice more and combine the extracts. f. Evaporate the hexane to a small volume under a gentle stream of nitrogen.

4. Derivatization (Optional but Recommended for Hydroxyl Group): a. To further enhance detection, the hydroxyl group can be derivatized. Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Heat at 60-80 °C for 30-60 minutes.

5. GC-MS Analysis: a. Inject 1-2 µL of the derivatized or underivatized FAME solution into the GC-MS. b. GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used. c. Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), ramp up to a high temperature (e.g., 280-300 °C). d. Mass Spectrometry: Operate in full scan mode to identify compounds and in selected ion monitoring (SIM) mode for quantification. The characteristic ion for 3-hydroxy fatty acid methyl esters is m/z 103.[1]

GC_MS_Workflow_Soil cluster_extraction Lipid Extraction cluster_hydrolysis Hydrolysis cluster_fame_extraction FAME Extraction cluster_analysis Analysis SoilSample Soil/Sediment Sample SolventExtraction Add Chloroform: Methanol:Buffer SoilSample->SolventExtraction Centrifuge1 Vortex, Sonicate, Centrifuge SolventExtraction->Centrifuge1 LipidExtract Lipid Extract Centrifuge1->LipidExtract DryExtract Dry Extract LipidExtract->DryExtract AcidMethanolysis Add HCl/Methanol, Heat (80-100°C) DryExtract->AcidMethanolysis FAMEs Fatty Acid Methyl Esters (FAMEs) AcidMethanolysis->FAMEs HexanePartition Add Hexane/Water, Vortex, Centrifuge FAMEs->HexanePartition HexaneLayer Collect Hexane Layer HexanePartition->HexaneLayer Concentrate Concentrate HexaneLayer->Concentrate Derivatization Optional Derivatization (e.g., BSTFA) Concentrate->Derivatization GCMS GC-MS Analysis (SIM m/z 103) Concentrate->GCMS Underivatized Derivatization->GCMS LC_MS_Workflow_Air cluster_extraction Filter Extraction cluster_hydrolysis Hydrolysis cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis AirFilter Air Filter Sample SolventExtraction Solvent Extraction (DCM:Methanol) AirFilter->SolventExtraction FilterDebris Filter Extract SolventExtraction->FilterDebris DryExtract Dry Extract FilterDebris->DryExtract BaseHydrolysis Add NaOH/Methanol, Heat (80°C) DryExtract->BaseHydrolysis Acidify Acidify with HCl BaseHydrolysis->Acidify LoadSPE Load onto SPE Cartridge Acidify->LoadSPE WashSPE Wash Cartridge LoadSPE->WashSPE Elute Elute 3-OH-FAs WashSPE->Elute DryEluate Dry Eluate Elute->DryEluate Reconstitute Reconstitute DryEluate->Reconstitute LCMSMS LC-MS/MS Analysis (Negative Ion MRM) Reconstitute->LCMSMS LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) (containing 3-OH-C16:0) LBP LPS-Binding Protein (LBP) LPS->LBP binds CD14 CD14 LBP->CD14 transfers LPS to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates (leading to degradation) NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to DNA DNA NFkB_nucleus->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines induces transcription of

References

Methodological & Application

Application Note: Quantification of 3-Hydroxyhexadecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyhexadecanoic acid is a 3-hydroxy long-chain fatty acid. Its measurement in biological matrices is crucial for various research areas, including the diagnosis and study of inherited metabolic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2] It also serves as a chemical marker for the presence of endotoxins (lipopolysaccharides) from Gram-negative bacteria. Gas chromatography-mass spectrometry (GC-MS) offers a robust, sensitive, and specific platform for the reliable quantification of this compound in complex biological samples.[1] This protocol details a stable isotope dilution GC-MS method for its analysis in serum or plasma.

Principle

The method is based on a stable isotope dilution, electron impact ionization GC-MS procedure.[1] To enable GC analysis, the non-volatile this compound is chemically modified in a process called derivatization. Both the carboxylic acid and hydroxyl functional groups are converted to their trimethylsilyl (B98337) (TMS) ethers/esters using a silylating agent.[3] This two-step process increases the compound's volatility and thermal stability.[3] A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is added at the beginning of the sample preparation to ensure accurate quantification by correcting for analyte loss during extraction and derivatization.[2][4] The derivatized analyte and internal standard are separated on a gas chromatograph and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.[4]

Experimental Protocols

Materials and Reagents
  • This compound standard (purity >99%)

  • Stable isotope-labeled internal standard (e.g., 1,2-¹³C₂-3-hydroxyhexadecanoic acid)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hydrochloric acid (HCl), 6 M

  • Sodium hydroxide (B78521) (NaOH), 10 M

  • Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)

  • Nitrogen gas, high purity

  • Glass test tubes (13x100 mm)

  • Centrifuge

  • Heating block or oven

  • GC-MS autosampler vials with inserts

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for a 500 µL serum or plasma sample.[4]

  • Internal Standard Spiking: To a 500 µL serum or plasma sample in a glass test tube, add a known amount of the stable isotope-labeled internal standard (e.g., 10 µL of a 500 µM solution).[4]

  • (Optional) Hydrolysis for Total Fatty Acid Measurement: For the determination of total (free and esterified) this compound, add 500 µL of 10 M NaOH and incubate for 30 minutes. This step is omitted if only the free fatty acid is of interest.[4]

  • Acidification: Acidify the sample by adding 6 M HCl. Use 125 µL for unhydrolyzed samples or 2 mL for hydrolyzed samples to neutralize the NaOH.[4]

  • Extraction: Add 3 mL of ethyl acetate to the tube. Vortex vigorously for 1 minute to mix the phases.

  • Phase Separation: Centrifuge the sample at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Re-extraction: Repeat the extraction (steps 4-6) on the remaining aqueous layer with another 3 mL of ethyl acetate and combine the organic extracts.[4]

  • Drying: Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen gas at 37°C.[4]

Derivatization (Silylation)
  • Reagent Addition: To the dried sample residue, add 100 µL of the derivatization reagent (BSTFA + 1% TMCS).[4]

  • Incubation: Securely cap the tube and heat at 80°C for 60 minutes in a heating block or oven.[4]

  • Cooling: Allow the sample to cool to room temperature.

  • Transfer: Transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.

GC-MS Analysis

The following parameters are a guideline and may require optimization for different instrument models.

Parameter Setting Reference
Gas Chromatograph Agilent 5890 Series II or equivalent[4]
Injector Splitless mode, 280°C
Injection Volume 1 µL[4]
GC Column HP-5MS (30m x 0.25mm ID, 0.25µm film) or equivalent[4]
Carrier Gas Helium
Oven Program Initial 80°C, hold for 5 min[4]
Ramp at 3.8°C/min to 200°C[4]
Ramp at 15°C/min to 290°C, hold for 6 min[4]
Mass Spectrometer Agilent 5973 MSD or equivalent
Ionization Mode Electron Impact (EI), 70 eV[1]
MS Source Temp. 230°C
Acquisition Mode Selected Ion Monitoring (SIM)[4]

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of the di-TMS derivative of this compound.

Parameter Value Reference
Analyte This compound (di-TMS derivative)
Internal Standard ¹³C₂-3-Hydroxyhexadecanoic acid (di-TMS derivative)[2]
Quantification Ion (m/z) 233[4][5]
Qualifier Ion 1 (m/z) 175[6]
Qualifier Ion 2 (m/z) 343[6]
Internal Standard Ion (m/z) 235[4]
Assay Precision (CV%) 1.0–13.3% (across different concentrations)[4]

Note: The m/z 233 fragment corresponds to an α-cleavage at the C3 position of the silylated 3-hydroxy fatty acid.[5] Retention times should be determined experimentally using an authentic standard.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample collection to final data analysis.

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing Sample 1. Plasma/Serum Sample (500 µL) Add_IS 2. Add Stable Isotope Internal Standard Sample->Add_IS Acidify 3. Acidify with 6M HCl Add_IS->Acidify Extract1 4. Extract with Ethyl Acetate Acidify->Extract1 Dry 5. Evaporate to Dryness (Nitrogen Stream) Extract1->Dry Derivatize 6. Add BSTFA + 1% TMCS Dry->Derivatize Heat 7. Heat at 80°C for 60 min Derivatize->Heat GCMS 8. Inject into GC-MS Heat->GCMS Data 9. Acquire Data (SIM Mode) GCMS->Data Quantify 10. Quantify using Standard Curve Data->Quantify Result Result Quantify->Result

Caption: Experimental workflow for this compound analysis.

References

Application Note: Quantitative Analysis of 3-Hydroxyhexadecanoic Acid in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyhexadecanoic acid (3-OH-C16:0) is a medium-chain hydroxy fatty acid. The analysis of 3-hydroxy fatty acids is crucial for diagnosing certain metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2] Accurate and sensitive quantification of these molecules in complex biological matrices like plasma and serum is essential for clinical research and diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for this purpose.[3] Due to the inherent poor ionization efficiency of fatty acids, chemical derivatization is often employed to enhance the signal in mass spectrometry.[4][5]

This application note provides a detailed protocol for the extraction, derivatization (optional but recommended), and quantification of this compound from human plasma using LC-MS/MS.

Experimental Protocols

Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction

This protocol is designed to remove proteins and extract lipids, including this compound, from plasma samples.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Methanol, HPLC grade[6]

  • Ethyl Acetate (B1210297), HPLC grade[7]

  • Formic Acid

  • Microcentrifuge tubes (1.5 mL)

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • To precipitate proteins, add 300 µL of ice-cold methanol.[6]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Acidify the supernatant with 5 µL of formic acid to ensure the fatty acid is in its protonated form.

  • Add 500 µL of ethyl acetate for liquid-liquid extraction.[7]

  • Vortex for 2 minutes, then centrifuge at 2,000 x g for 5 minutes to separate the layers.[8]

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 8-10) one more time and combine the organic layers.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis.

cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is ppt 3. Protein Precipitation (Methanol) is->ppt cent1 4. Centrifuge (14,000 x g) ppt->cent1 supernatant 5. Collect Supernatant cent1->supernatant lle 6. Liquid-Liquid Extraction (Ethyl Acetate) supernatant->lle cent2 7. Centrifuge (2,000 x g) lle->cent2 extract 8. Collect Organic Layer cent2->extract dry 9. Evaporate to Dryness extract->dry reconstitute 10. Reconstitute dry->reconstitute

Diagram 1: Sample Preparation Workflow.
LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • HPLC System (e.g., Shimadzu Prominence, Agilent 1290)[8]

  • Mass Spectrometer (e.g., AB SCIEX API 5000, Waters Xevo TQ-S)[8]

  • Ion Source: Electrospray Ionization (ESI), operated in negative mode.[9]

LC Method:

  • Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 100 x 2.1 mm, 3 µm).[6][9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: Linear ramp to 98% B

    • 8-10 min: Hold at 98% B

    • 10.1-12 min: Return to 50% B (re-equilibration)

MS/MS Method: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

  • Ionization Mode: Negative ESI.[9]

  • Capillary Voltage: -4.0 kV.[8]

  • Source Temperature: 350°C.[8]

  • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard must be optimized by infusing standard solutions. Hypothetical transitions are provided below for illustrative purposes.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound271.2171.1-20
Internal Standard (d3)274.2171.1-20

Data Presentation

Quantitative data should be clearly structured. Below are examples of a calibration curve summary and sample quantification results.

Table 1: Calibration Curve Data

Concentration (ng/mL)Analyte AreaIS AreaResponse Ratio (Analyte/IS)
11,520505,1000.003
57,850510,2000.015
2030,100499,5000.060
5076,200501,8000.152
100155,300508,4000.305
250380,150498,9000.762
500745,500502,3001.484
Linearity (r²) 0.998

Table 2: Sample Quantification Results

Sample IDResponse RatioCalculated Conc. (ng/mL)QC Spike (ng/mL)Accuracy (%)
Control Plasma 10.08542.5N/AN/A
Patient Sample A0.251125.5N/AN/A
QC Low0.03115.515103.3
QC Mid0.19899.010099.0
QC High0.952476.0450105.8

Workflow Visualization

A comprehensive workflow from sample receipt to data analysis provides a clear overview of the entire process.

cluster_workflow Overall Analytical Workflow cluster_lcms LC-MS/MS System sample Biological Sample (Plasma/Serum) prep Sample Preparation (Extraction) sample->prep analysis LC-MS/MS Analysis prep->analysis data Data Acquisition (MRM Mode) analysis->data lc HPLC processing Data Processing (Integration & Calibration) data->processing report Result Reporting (Quantification) processing->report esi ESI Source (Negative Mode) lc->esi ms Tandem Mass Spec (Q1 -> Q2 -> Q3) esi->ms

Diagram 2: Comprehensive Analytical Workflow.

References

Derivatization of 3-Hydroxyhexadecanoic acid for GC-MS analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Analyse von 3-Hydroxyhexadecansäure mittels GC-MS: Applikationshinweise und Protokolle zur Derivatisierung

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Analysetechnik zur Identifizierung und Quantifizierung von Fettsäuren, einschließlich hydroxylierter Fettsäuren wie der 3-Hydroxyhexadecansäure. Aufgrund ihrer geringen Flüchtigkeit und hohen Polarität, die durch die Carboxyl- und Hydroxylgruppen verursacht wird, ist eine direkte GC-MS-Analyse der 3-Hydroxyhexadecansäure jedoch nicht praktikabel.[1] Eine chemische Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit der Analyten zu erhöhen, ihre Polarität zu verringern und ihre thermische Stabilität zu verbessern, wodurch eine effektive Trennung und Detektion mittels GC-MS ermöglicht wird.[2][3][4]

Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung von 3-Hydroxyhexadecansäure unter Verwendung von zwei gängigen und effektiven Methoden: einstufige Silylierung und ein zweistufiges Verfahren, das Methylierung gefolgt von Silylierung umfasst. Diese Methoden wandeln die polaren funktionellen Gruppen in stabile, flüchtige Derivate um, die für die GC-MS-Analyse geeignet sind.

Einleitung

3-Hydroxyhexadecansäure (3-OH C16:0) ist eine hydroxylierte Fettsäure, die in verschiedenen biologischen Systemen vorkommt. Sie ist ein wichtiger Bestandteil des Lipid-A-Teils von Lipopolysacchariden (LPS) in gramnegativen Bakterien und dient daher als wichtiger Biomarker für die Endotoxinexposition.[5] Eine genaue Quantifizierung ist in der klinischen Diagnostik, der Umweltüberwachung und der pharmazeutischen Forschung von entscheidender Bedeutung.

Die Derivatisierung überwindet die analytischen Herausforderungen, die mit polaren Molekülen wie 3-Hydroxyfettsäuren verbunden sind.[6] Die beiden hier beschriebenen Hauptstrategien sind:

  • Silylierung: Diese Methode ersetzt die aktiven Wasserstoffatome sowohl der Carboxyl- als auch der Hydroxylgruppe durch eine nicht-polare Trimethylsilyl (TMS)-Gruppe.[1][7] Gängige Reagenzien sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), oft in Verbindung mit einem Katalysator wie Trimethylchlorsilan (TMCS).[1][8]

  • Methylierung gefolgt von Silylierung: Bei diesem zweistufigen Ansatz wird die Carboxylgruppe zunächst in einen stabilen Fettsäuremethylester (FAME) umgewandelt. Anschließend wird die verbleibende Hydroxylgruppe silyliert, um ihre Polarität weiter zu reduzieren.[9] Dieses Verfahren kann eine verbesserte chromatographische Trennung und spezifische Massenspektren für die Identifizierung liefern.

Quantitative Datenzusammenfassung

Die Effizienz und Reproduzierbarkeit der Derivatisierungsreaktion sind entscheidend für eine genaue Quantifizierung. Die folgende Tabelle fasst die Leistungsdaten zusammen, die typischerweise mit den beschriebenen Methoden erzielt werden.

ParameterSilylierung (BSTFA/TMCS)Methylierung (BF3-Methanol) & SilylierungReferenz
Reaktionseffizienz > 95% für die meisten Analyten> 90% Freisetzung von Fettsäuren[10]
Wiederfindung (%) Typischerweise hoch, kann aber je nach Matrix variieren96.2 ± 9.1% (nicht-hydroxylierte FA)70.3 ± 6.2% (2-hydroxylierte FA)[10]
Präzision (CV%) 1.0–10.5% bei 30 µmol/L3.3–13.3% bei 0.3 µmol/LÄhnliche Präzision erwartet[11]
Reaktionszeit 30 - 60 Minuten~60 min (Methylierung) + 30 min (Silylierung)[1]
Reaktionstemperatur 60 - 80 °C60 °C (Methylierung), 60 - 80 °C (Silylierung)[1][11]

Experimentelle Protokolle

Sicherheitshinweis: Derivatisierungsreagenzien sind feuchtigkeitsempfindlich, brennbar und können reizend sein. Alle Verfahren sollten in einem gut belüfteten Abzug unter Verwendung geeigneter persönlicher Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) durchgeführt werden.[12]

Protokoll 1: Einstufige Silylierung mit BSTFA + TMCS

Dieses Protokoll wandelt sowohl die Carboxyl- als auch die Hydroxylgruppe in ihre jeweiligen Trimethylsilyl (TMS)-Derivate um.

Materialien:

  • 3-Hydroxyhexadecansäure-Standard oder getrockneter Probenextrakt

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Pyridin oder Acetonitril (GC-Qualität, wasserfrei)

  • Reaktionsgefäße (z. B. 2-mL-GC-Vials mit Kappen)

  • Heizblock oder Ofen

  • Vortex-Mischer

  • Stickstoff-Verdampfer

Verfahren:

  • Probenvorbereitung: Stellen Sie sicher, dass die Probe, die 3-Hydroxyhexadecansäure enthält, vollständig trocken ist. Wasser konkurriert mit den Analyten um das Derivatisierungsreagenz und verringert die Ausbeute.[1] Lyophilisieren oder verdampfen Sie die Probe unter einem sanften Stickstoffstrom bis zur Trockenheit.

  • Rekonstitution: Lösen Sie den getrockneten Rückstand in 100 µL wasserfreiem Pyridin oder Acetonitril.

  • Derivatisierung: Geben Sie 100 µL BSTFA (+ 1% TMCS) in das Reaktionsgefäß.[11] Das Reagenz sollte im Überschuss zugegeben werden, um eine vollständige Reaktion sicherzustellen.

  • Inkubation: Verschließen Sie das Gefäß fest, vortexen Sie es kurz (ca. 10 Sekunden) und erhitzen Sie es 60 Minuten lang bei 80 °C in einem Heizblock oder Ofen.[11]

  • Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.

  • Analyse: Die Probe ist nun bereit für die Injektion in das GC-MS-System. Injizieren Sie 1 µL des Derivats.

Protokoll 2: Zweistufige Derivatisierung (Methylierung und Silylierung)

Dieses Protokoll erstellt zunächst einen Fettsäuremethylester (FAME) aus der Carboxylgruppe und silyliert anschließend die Hydroxylgruppe.

Materialien:

  • Alle Materialien aus Protokoll 1

  • Bor-Trifluorid-Methanol-Lösung (14% BF3 in Methanol) oder 1,25 M HCl in Methanol

  • Hexan (GC-Qualität)

  • Gesättigte Natriumchlorid (NaCl)-Lösung

  • Wasserfreies Natriumsulfat (Na2SO4)

Schritt A: Methylierung zur Bildung von FAME

  • Probenvorbereitung: Beginnen Sie mit einer getrockneten Probe wie in Protokoll 1 beschrieben.

  • Reaktion: Geben Sie 1 mL 14% BF3-Methanol-Lösung in das Gefäß, das die trockene Probe enthält.[1]

  • Inkubation: Verschließen Sie das Gefäß fest und erhitzen Sie es 60 Minuten lang bei 60 °C.[1]

  • Extraktion: Kühlen Sie das Gefäß auf Raumtemperatur ab. Geben Sie 1 mL Wasser und 1 mL Hexan hinzu.

  • Phasentrennung: Vortexen Sie das Gefäß kräftig für 30 Sekunden, um die FAMEs in die obere Hexan-Schicht zu extrahieren. Lassen Sie die Schichten sich trennen.

  • Sammlung: Übertragen Sie die obere Hexan-Schicht vorsichtig in ein sauberes Gefäß. Um die Extraktionseffizienz zu maximieren, kann der wässrigen Schicht erneut Hexan zugesetzt, gevortext und die Hexan-Schicht gesammelt werden.

  • Trocknung: Trocknen Sie die gesammelte Hexan-Fraktion über wasserfreiem Natriumsulfat, um restliches Wasser zu entfernen. Verdampfen Sie das Hexan unter einem sanften Stickstoffstrom bis zur Trockenheit. Der Rückstand ist der 3-Hydroxyhexadecansäure-Methylester.

Schritt B: Silylierung der Hydroxylgruppe

  • Derivatisierung: Lösen Sie den getrockneten FAME-Rückstand aus Schritt A in 50 µL wasserfreiem Pyridin. Geben Sie 50 µL BSTFA (+ 1% TMCS) hinzu.

  • Inkubation: Verschließen Sie das Gefäß, vortexen Sie es und erhitzen Sie es 30 Minuten lang bei 60 °C.

  • Abkühlen und Analyse: Lassen Sie das Gefäß auf Raumtemperatur abkühlen. Die Probe ist nun bereit für die GC-MS-Analyse.

Visualisierungen

Experimenteller Arbeitsablauf

Abbildung 1: Allgemeiner Arbeitsablauf für die Probenvorbereitung und Derivatisierung.

Chemische Reaktionswege

Abbildung 2: Silylierungsreaktion zur Bildung des Di-TMS-Derivats.

References

Application Notes and Protocols for Silylation-Based Analysis of 3-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 3-hydroxyhexadecanoic acid using silylation reagents for analysis by gas chromatography-mass spectrometry (GC-MS). Silylation is a crucial step to increase the volatility and thermal stability of polar analytes like hydroxy fatty acids, enabling their successful separation and detection.[1][2][3][4]

Introduction to Silylation for Hydroxy Fatty Acid Analysis

This compound and other hydroxy fatty acids contain polar hydroxyl (-OH) and carboxyl (-COOH) functional groups. These groups can lead to poor chromatographic peak shape and thermal degradation in the high-temperature environment of a GC injector and column.[5] Silylation overcomes these challenges by replacing the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[2][3][4] This process, known as derivatization, results in silyl (B83357) ethers and silyl esters that are more volatile, less polar, and more thermally stable than the parent compound.[2][4]

The general mechanism of silylation involves a nucleophilic attack of the heteroatom (oxygen in the hydroxyl or carboxyl group) on the silicon atom of the silylating agent.[1][6] This leads to the formation of a stable silicon-heteroatom bond.[1]

Common Silylation Reagents for this compound

Several silylating reagents are effective for the derivatization of this compound. The choice of reagent can depend on the reactivity of the compound, the desired reaction conditions, and the analytical instrumentation. The most common reagents are trimethylsilyl (TMS) donors.[1]

ReagentFull NameKey Features & Applications
BSTFA N,O-Bis(trimethylsilyl)trifluoroacetamideA powerful and versatile silylating agent that reacts with a wide range of polar compounds.[3][4] Its byproducts are volatile, minimizing chromatographic interference.[4]
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamideThe most volatile of the trimethylsilyl amides, making it ideal for trace analysis as its byproducts are less likely to interfere with analyte peaks.[7][8] It is a very strong TMS donor.[7][8]
BSA N,O-Bis(trimethylsilyl)acetamideA strong silylating reagent suitable for many applications, forming stable TMS derivatives.[3][9]
TMCS TrimethylchlorosilaneOften used as a catalyst (e.g., 1% in BSTFA or MSTFA) to increase the reactivity of the main silylating reagent, especially for hindered hydroxyl groups.[5]

Experimental Protocols

Below are detailed protocols for the silylation of this compound using common reagents.

Protocol 1: Silylation using BSTFA with 1% TMCS

This is a widely applicable protocol for the derivatization of hydroxy fatty acids.

Materials:

  • Sample containing this compound

  • BSTFA + 1% TMCS

  • Aprotic solvent (e.g., acetonitrile, pyridine, dichloromethane)

  • Heating block or oven

  • Autosampler vials with caps

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is dry, as silylation reagents are moisture-sensitive.[2][5] If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample in an autosampler vial, add 100 µL of an aprotic solvent and 50 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is recommended.[5]

  • Reaction: Cap the vial tightly and vortex for 10-30 seconds.

  • Incubation: Place the vial in a heating block or oven at 60-80°C for 30-60 minutes.[5][10] The optimal time and temperature may need to be determined empirically.

  • Cooling and Analysis: Allow the vial to cool to room temperature before analysis by GC-MS.

Protocol 2: Silylation using MSTFA

This protocol is advantageous when analyzing low-level analytes due to the high volatility of MSTFA and its byproducts.[7]

Materials:

  • Sample containing this compound

  • MSTFA (with or without 1% TMCS as a catalyst)

  • Aprotic solvent (e.g., acetonitrile, pyridine)

  • Heating block or oven

  • Autosampler vials with caps

  • Vortex mixer

Procedure:

  • Sample Preparation: Dry the sample thoroughly under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of an aprotic solvent to the dried sample in an autosampler vial, followed by 50 µL of MSTFA.

  • Reaction: Tightly cap the vial and vortex for 10-30 seconds.

  • Incubation: Heat the vial at 60-70°C for 30 minutes.

  • Cooling and Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes for the silylation of hydroxy fatty acids.

ParameterBSTFA + 1% TMCSMSTFA
Reaction Temperature 60-80°C[5][10]60-70°C
Reaction Time 30-60 minutes[5][10]30 minutes
Molar Ratio (Reagent:Analyte) >2:1[4]>2:1
Derivative Stability TMS derivatives are susceptible to hydrolysis and should be analyzed relatively quickly, typically within a few days.[11]TMS derivatives are susceptible to hydrolysis.
Byproduct Volatility High[4]Very High[7][8]

Visualizations

The following diagrams illustrate the silylation reaction and the experimental workflow.

Silylation_Reaction cluster_reactants Reactants cluster_products Products 3-Hydroxyhexadecanoic_Acid This compound (R-OH, R'-COOH) Silylated_Acid Silylated this compound (R-O-TMS, R'-COOTMS) 3-Hydroxyhexadecanoic_Acid->Silylated_Acid + Silylating Reagent Silylating_Reagent Silylating Reagent (e.g., BSTFA) Byproducts Volatile Byproducts

Caption: General Silylation Reaction of this compound.

Experimental_Workflow A Sample Preparation (Drying) B Addition of Solvent and Silylation Reagent A->B C Vortex and Incubate (e.g., 60-80°C for 30-60 min) B->C D Cool to Room Temperature C->D E GC-MS Analysis D->E

References

Application Notes and Protocols for FAMEs Analysis of 3-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 3-Hydroxyhexadecanoic acid using Fatty Acid Methyl Esters (FAMEs) analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This document includes detailed experimental protocols, data presentation tables, and troubleshooting guidance to support researchers in obtaining accurate and reproducible results.

Introduction

This compound, a 16-carbon saturated fatty acid with a hydroxyl group at the third carbon position, is a key intermediate in fatty acid biosynthesis and metabolism.[1] Accurate quantification of this and other 3-hydroxy fatty acids is crucial for studying various physiological and pathological processes, including inherited metabolic disorders.[2] FAMEs analysis is a robust and widely used technique for the quantification of fatty acids.[3] This method involves the derivatization of fatty acids to their more volatile methyl esters, enabling their separation and quantification by GC-MS.[4]

Experimental Protocols

A successful FAMEs analysis of this compound requires careful sample preparation, derivatization, and GC-MS analysis. Two primary derivatization strategies are presented below: a two-step approach involving methylation of the carboxylic acid and silylation of the hydroxyl group, and a direct methylation method.

Protocol 1: Two-Step Derivatization (Methylation followed by Silylation)

This is the preferred method for hydroxylated fatty acids as it ensures the volatility of both the carboxyl and hydroxyl functional groups, leading to improved chromatographic peak shape and analytical accuracy.

1. Lipid Extraction:

  • Homogenize the biological sample (e.g., plasma, tissue, cell culture) in a suitable solvent system, such as chloroform:methanol (2:1, v/v).

  • Add an internal standard, such as a stable isotope-labeled 3-hydroxy fatty acid or a non-endogenous odd-chain fatty acid, to the sample prior to extraction for accurate quantification.

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

2. Saponification and Methylation (FAMEs Synthesis):

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

  • Heat the mixture at 80°C for 10 minutes to saponify the lipids.

  • Cool the sample to room temperature and add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.

  • Heat the mixture at 80°C for 10 minutes to methylate the free fatty acids.

  • Cool the sample and add 1 mL of saturated NaCl solution and 1 mL of hexane (B92381).

  • Vortex the mixture and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Repeat the hexane extraction and combine the extracts.

  • Dry the pooled hexane extract under a stream of nitrogen.

3. Silylation of the Hydroxyl Group:

  • To the dried FAMEs, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

Protocol 2: Direct Acid-Catalyzed Methylation

This method is simpler but may result in broader peaks for hydroxylated fatty acids if the hydroxyl group is not derivatized. It is suitable for screening purposes or when silylation is not feasible.

1. Lipid Extraction:

  • Follow the lipid extraction protocol as described in Protocol 1, Step 1.

2. Direct Transesterification:

  • To the dried lipid extract, add 2 mL of 1% sulfuric acid in methanol.

  • Heat the mixture at 100°C for 40 minutes.

  • Cool the sample and add 5 mL of 5% NaCl solution and 5 mL of cyclohexane (B81311).

  • Vortex the mixture and centrifuge to separate the phases.

  • Transfer the upper cyclohexane layer containing the FAMEs to a clean vial.

  • Dry the cyclohexane extract under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for GC-MS analysis.

Data Presentation

Quantitative data for the FAMEs analysis of this compound should be presented in a clear and structured format. The following tables provide a template for organizing key analytical parameters.

ParameterValueReference
Analyte This compound methyl ester (TMS derivative)-
GC Column DB-5ms (or equivalent)[6]
Retention Time (min) Analyte-specific, to be determined experimentally-
Key Mass Spectral Ions (m/z) 175, 343[1]
Limit of Detection (LOD) To be determined experimentally-
Limit of Quantification (LOQ) To be determined experimentally-
Recovery (%) To be determined experimentally-
Linear Range To be determined experimentally-

Table 1: Quantitative GC-MS Parameters for this compound Analysis.

Derivatization MethodProsCons
Two-Step (Methylation + Silylation) - Improved peak shape and resolution for hydroxylated FAMEs- Increased accuracy and precision- More time-consuming- Requires additional reagents
Direct Acid-Catalyzed Methylation - Faster and simpler procedure- Fewer reagents required- Potential for peak tailing of hydroxylated FAMEs- May lead to lower sensitivity and accuracy

Table 2: Comparison of Derivatization Methods for this compound.

Mandatory Visualization

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic context of this compound as an intermediate in fatty acid biosynthesis.

FattyAcidBiosynthesis AcetylCoA Acetyl-CoA FattyAcidSynthase Fatty Acid Synthase Complex AcetylCoA->FattyAcidSynthase MalonylCoA Malonyl-CoA MalonylCoA->FattyAcidSynthase Oxoacyl 3-Oxoacyl-ACP FattyAcidSynthase->Oxoacyl Condensation PalmitoylCoA Palmitoyl-CoA FattyAcidSynthase->PalmitoylCoA Thioesterase Hydroxyacyl 3-Hydroxyhexadecanoyl-ACP (this compound precursor) Oxoacyl->Hydroxyacyl Reduction Enoyl Trans-2-Enoyl-ACP Hydroxyacyl->Enoyl Dehydration Acyl Saturated Acyl-ACP Enoyl->Acyl Reduction Acyl->FattyAcidSynthase Chain Elongation (repeated cycles)

Caption: Fatty Acid Biosynthesis Pathway.

Experimental Workflow

The following diagram outlines the general workflow for the FAMEs analysis of this compound.

FAMEsWorkflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Derivatization Extraction->Derivatization TwoStep Two-Step: 1. Methylation (BF3/MeOH) 2. Silylation (BSTFA) Derivatization->TwoStep Recommended Direct Direct Methylation (H2SO4/MeOH) Derivatization->Direct Alternative GCMS GC-MS Analysis TwoStep->GCMS Direct->GCMS DataAnalysis Data Analysis (Quantification & Identification) GCMS->DataAnalysis

Caption: FAMEs Analysis Workflow.

Troubleshooting

Common issues encountered during the GC-MS analysis of FAMEs and their potential solutions are outlined below.

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing - Active sites in the GC inlet or column.- Incomplete derivatization of the hydroxyl group.- Use a deactivated inlet liner.- Ensure complete silylation by optimizing reaction time and temperature.- Trim the front end of the GC column.
Ghost Peaks - Contamination from the septum, syringe, or solvents.- Carryover from a previous injection.- Use high-quality septa and rinse the syringe thoroughly.- Run a solvent blank between samples.- Bake out the column and inlet.
Poor Resolution - Inappropriate GC column or temperature program.- Column degradation.- Use a column with a suitable stationary phase for FAMEs analysis (e.g., DB-5ms, DB-WAX).- Optimize the temperature ramp rate.- Replace the GC column.
Low Recovery - Incomplete extraction or derivatization.- Adsorption of the analyte to surfaces.- Optimize the extraction and derivatization protocols.- Use silanized glassware.- Ensure proper pH during extraction.
Baseline Noise/Drift - Contaminated carrier gas or gas lines.- Column bleed.- Use high-purity carrier gas and install gas purifiers.- Condition the column properly.- Check for leaks in the system.

Table 3: Troubleshooting Common GC-MS Issues in FAMEs Analysis.

References

Application Notes and Protocols for the Extraction of 3-Hydroxyhexadecanoic Acid from Bacterial Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and quantification of 3-Hydroxyhexadecanoic acid (3-HHA), a valuable long-chain 3-hydroxy fatty acid, from bacterial cell cultures. The methodologies outlined are applicable to various bacterial species known to produce 3-HHA, such as Pseudomonas aeruginosa and Ralstonia solanacearum.

Introduction

This compound (3-HHA), also known as 3-hydroxypalmitic acid, is a saturated fatty acid that plays a significant role in the biology of various bacteria. It is a key component of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria and also functions as a signaling molecule in quorum sensing, as seen with its methyl ester in Ralstonia solanacearum.[1] The unique biological activities of 3-HHA and other 3-hydroxy fatty acids make them attractive targets for research in drug development, particularly in the areas of novel antibiotics and immunomodulators.

This document provides a comprehensive guide to the extraction and analysis of 3-HHA from bacterial cultures, including protocols for cell harvesting, lipid extraction, and derivatization for gas chromatography-mass spectrometry (GC-MS) analysis.

Data Presentation

While specific yields for this compound can vary significantly based on the bacterial strain, culture conditions, and extraction method, the following table provides illustrative quantitative data for the production of a related medium-chain 3-hydroxyalkanoic acid, (R)-3-hydroxydecanoic acid, from an engineered Pseudomonas aeruginosa strain. This data is presented to give researchers an indication of the potential yields that can be achieved through optimized processes.

ParameterValueReference
Product (R)-3-hydroxydecanoic acid[2][3]
Producing Organism Engineered Pseudomonas aeruginosa PAO1[2][3]
Precursor Titer ~18 g/L of 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs)[3]
Hydrolysis Efficiency Not specified
Final Product Purity 95%[2][3]

Experimental Protocols

The following protocols detail the steps for the extraction and analysis of 3-HHA from bacterial cell cultures.

Protocol 1: Cultivation and Harvesting of Bacterial Cells
  • Inoculation and Growth: Inoculate a suitable liquid medium (e.g., Luria-Bertani broth or a defined minimal medium) with a single colony of the desired bacterial strain. Incubate the culture with shaking at the optimal temperature and for a sufficient duration to reach the desired growth phase (typically late exponential or stationary phase).

  • Cell Harvesting: Transfer the bacterial culture to centrifuge tubes and pellet the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Washing: Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove residual medium components. Repeat the centrifugation and washing steps at least once.

  • Storage: The washed cell pellet can be processed immediately or stored at -80°C for later use.

Protocol 2: Cell Disruption and Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.

  • Cell Resuspension: Resuspend the washed bacterial cell pellet in a known volume of sterile water or PBS.

  • Cell Disruption (Optional but Recommended): To enhance extraction efficiency, disrupt the bacterial cells using physical methods such as:

    • Sonication: Perform on ice to prevent overheating.

    • Bead Beating: Use with appropriate sized glass or ceramic beads.

    • French Press: A high-pressure disruption method.

  • Solvent Addition: To the cell suspension, add chloroform (B151607) and methanol (B129727) in a ratio to achieve a final single-phase mixture of chloroform:methanol:water (typically 1:2:0.8 v/v/v). For example, to 0.8 mL of cell suspension, add 2 mL of methanol and 1 mL of chloroform.

  • Mixing: Vortex the mixture vigorously for several minutes to ensure thorough extraction of lipids.

  • Phase Separation: Add an additional 1 volume of chloroform and 1 volume of water to the mixture, resulting in a final chloroform:methanol:water ratio of approximately 2:2:1.8 (v/v/v). Vortex again and then centrifuge at a low speed (e.g., 1,000 x g for 10 minutes) to separate the phases.

  • Collection of Lipid Phase: The lower, chloroform phase contains the lipids. Carefully collect this phase using a glass Pasteur pipette, avoiding the upper aqueous phase and the protein interface.

  • Drying: Dry the collected chloroform extract under a gentle stream of nitrogen gas or in a vacuum concentrator. The dried lipid extract can be stored at -20°C under an inert atmosphere.

Protocol 3: Derivatization of this compound for GC-MS Analysis

For analysis by GC-MS, the carboxyl and hydroxyl groups of 3-HHA must be derivatized to increase their volatility. Silylation is a common and effective method.

  • Reagent Preparation: Prepare a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Derivatization Reaction: To the dried lipid extract, add a suitable volume of the derivatization reagent (e.g., 100 µL) and a solvent such as pyridine (B92270) or acetonitrile.

  • Incubation: Tightly cap the reaction vial and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[4]

  • Sample Preparation for Injection: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS or diluted with a suitable solvent like hexane (B92381) if necessary.

Protocol 4: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[4]

  • GC Conditions: Set up an appropriate temperature program for the GC oven to separate the derivatized 3-HHA from other components. An example program might be: initial temperature of 80°C for 5 minutes, then ramp to 200°C at 3.8°C/min, and finally ramp to 290°C at 15°C/min and hold for 6 minutes.[4]

  • MS Conditions: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.

  • Quantification: For accurate quantification, a stable isotope-labeled internal standard of 3-HHA should be added to the sample before extraction. A standard curve of known concentrations of derivatized 3-HHA is then used to determine the concentration in the unknown samples.[4]

Visualizations

The following diagrams illustrate the key workflows and relationships in the extraction and analysis of this compound.

Extraction_Workflow cluster_culture Bacterial Culture & Harvesting cluster_extraction Lipid Extraction cluster_analysis Analysis Culture Bacterial Cell Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Wash Cell Washing (PBS Buffer) Harvest->Wash Disruption Cell Disruption (Sonication/Bead Beating) Wash->Disruption Solvent Solvent Extraction (Chloroform:Methanol) Disruption->Solvent PhaseSep Phase Separation (Centrifugation) Solvent->PhaseSep Collect Collect Organic Phase PhaseSep->Collect Dry Drying (Nitrogen Stream) Collect->Dry Derivatization Derivatization (e.g., Silylation with BSTFA) Dry->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quant Quantification GCMS->Quant Result Result Quant->Result 3-HHA Concentration Logical_Relationships cluster_sample_prep Sample Preparation cluster_extraction_process Extraction Process cluster_analytical_workflow Analytical Workflow Bacteria Bacterial Culture Cells Harvested & Washed Cells Bacteria->Cells Lysate Cell Lysate Cells->Lysate LipidExtract Crude Lipid Extract Lysate->LipidExtract Bligh-Dyer Extraction PurifiedLipid Purified Lipid Fraction LipidExtract->PurifiedLipid Drying & Reconstitution DerivatizedSample Derivatized Sample (TMS-Ester) PurifiedLipid->DerivatizedSample Derivatization GCMS_Data GC-MS Chromatogram & Mass Spectra DerivatizedSample->GCMS_Data GC-MS Injection FinalResult Quantitative Result (Concentration of 3-HHA) GCMS_Data->FinalResult Data Analysis Applications Further Research & Drug Development FinalResult->Applications

References

Application Note & Protocol: Extraction of 3-Hydroxyhexadecanoic Acid from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the extraction, purification, and quantification of 3-hydroxyhexadecanoic acid (3-OH-C16:0) from soil samples. The methodology is intended for researchers, scientists, and professionals in drug development and environmental science who are interested in analyzing this specific bacterial fatty acid, which can serve as a biomarker for Gram-negative bacteria in soil.

The protocol is based on a modified Bligh-Dyer lipid extraction method, followed by acid digestion to liberate the hydroxy fatty acids, and subsequent derivatization for analysis by gas chromatography-mass spectrometry (GC-MS). An alternative, more rapid microwave-assisted acid digestion method is also presented.

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are integral components of the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria.[1] this compound, in particular, is a common 3-OH-FA found in soil microorganisms. Its analysis can provide insights into the microbial community structure and biomass.[2] Accurate and efficient extraction from the complex soil matrix is crucial for reliable quantification.

The presented protocols are designed to maximize the yield of 3-OH-FAs while minimizing co-extraction of interfering substances. The choice between the traditional and microwave-assisted digestion methods may depend on available equipment and sample throughput requirements.

Experimental Protocols

  • Soil Samples: Freeze-dried and ground to a fine powder.[3][4]

  • Glassware: All glassware should be solvent-rinsed (e.g., with hexane) and oven-dried to prevent contamination.[4][5]

  • Solvents (HPLC grade or higher): Methanol (B129727) (MeOH), Chloroform (B151607) (CHCl₃), Hexane (B92381), Toluene, Acetone.

  • Reagents:

    • Phosphate buffer (0.1 M, pH 7.0) or Citrate buffer (0.15 M, pH 4.0).[2][5][6]

    • Hydrochloric acid (HCl), concentrated and for solutions (e.g., 3 mol/L).[7]

    • Potassium hydroxide (B78521) (KOH), for methanolic solution (e.g., 0.2 M or 0.5 M).[2][6]

    • Anhydrous Sodium Sulfate (Na₂SO₄).

    • Internal Standard: A suitable non-naturally occurring fatty acid or hydroxy fatty acid (e.g., nonadecanoic acid methyl ester, 19:0).[2][8]

    • Derivatization Agent: e.g., Boron trifluoride in methanol (14% BF₃/MeOH) or Methanolic HCl.[8][9]

This protocol involves a single-phase extraction to isolate total lipids, followed by acid hydrolysis to cleave the 3-hydroxy fatty acids from the lipid A backbone of LPS.

Step 1: Lipid Extraction (Modified Bligh-Dyer)

  • Weigh approximately 3-5 g of freeze-dried, homogenized soil into a Teflon centrifuge tube.[2][3]

  • Add the extraction solvent system in the ratio of Chloroform:Methanol:Buffer (1:2:0.8, v/v/v). For 5 g of soil, a typical volume would be 5 ml CHCl₃, 10 ml MeOH, and 4 ml buffer.[5][8]

  • Add a known amount of internal standard to the solvent mixture before adding it to the soil.

  • Cap the tubes and vortex for 30-60 seconds.[2]

  • Place the tubes on an end-over-end shaker and extract for 2 hours at room temperature.[10]

  • Centrifuge the samples at approximately 1000 x g for 10 minutes to pellet the soil particles.[10]

  • Decant the supernatant (the total lipid extract) into a clean glass tube.

Step 2: Phase Separation

  • To the collected supernatant, add chloroform and buffer (or water) to break the single-phase system into a two-phase system. Adjust the final ratio of Chloroform:Methanol:Water to approximately 1:1:0.9.[2]

  • Vortex the mixture thoroughly for 30 seconds.

  • Centrifuge at 1000 x g for 10 minutes to achieve a clear separation between the upper aqueous/methanol phase and the lower chloroform phase.[11]

  • Carefully remove the upper aqueous phase using a Pasteur pipette. The lower chloroform phase contains the total lipids.[2][11]

  • Wash the chloroform phase by adding a small volume of the upper phase solvent mixture, vortexing, and re-centrifuging. Discard the upper wash layer.

  • Transfer the lower chloroform phase to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen.

Step 3: Acid Digestion (Hydrolysis)

  • To the dried lipid extract, add 3 mL of 3 mol/L HCl.[7]

  • Seal the tube tightly and heat at 130°C for 3 hours.[7] This step hydrolyzes the lipid A, releasing the 3-hydroxy fatty acids.

  • Cool the sample to room temperature.

  • Extract the liberated fatty acids by adding 3 mL of hexane, vortexing for 1 minute, and centrifuging to separate the phases.

  • Collect the upper hexane layer, which contains the fatty acids. Repeat the hexane extraction two more times, pooling all hexane fractions.

  • Dry the combined hexane extracts over anhydrous Na₂SO₄ and then evaporate to dryness under nitrogen.

Step 4: Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried fatty acid residue, add 2 mL of 14% BF₃ in methanol.[8]

  • Seal the tube under a nitrogen atmosphere and heat at 70°C for 30 minutes.[8]

  • Cool the sample, then add 5 mL of a 5N NaCl solution and extract the FAMEs with dichloromethane (B109758) or hexane.[9]

  • Collect the organic layer containing the FAMEs and evaporate it to a small volume (e.g., 200 µL) for GC-MS analysis.[9]

This method offers a more rapid digestion with potentially higher yields of 3-OH-FAs.[7]

  • Follow Steps 1 and 2 from Protocol 1 to obtain the dried total lipid extract.

  • Microwave Digestion:

    • Add 3 mL of 3 mol/L HCl to the dried lipid extract in a microwave-safe digestion vessel.[7]

    • Heat in a microwave digestion system at 130°C for 55 minutes.[7]

  • Follow Steps 3 (from 3.3 onwards) and 4 from Protocol 1 for extraction and derivatization of the fatty acids.

To isolate hydroxy fatty acids from other lipid classes, an SPE step can be incorporated after the lipid extraction and before hydrolysis.

  • After Step 2 of Protocol 1, re-dissolve the dried total lipid extract in a small amount of chloroform.

  • Condition a silica (B1680970) SPE cartridge with chloroform.

  • Load the sample onto the cartridge.

  • Elute different lipid classes using solvents of increasing polarity:

    • Neutral lipids: Chloroform[2]

    • Glycolipids: Acetone[2]

    • Phospholipids (containing LPS): Methanol[2]

  • Collect the desired fraction (methanol fraction for LPS-derived hydroxy fatty acids), dry it down, and proceed with the acid digestion and derivatization steps.

Data Presentation

The following table summarizes key quantitative parameters from the described protocols.

ParameterValue/RangeProtocol SectionSource(s)
Sample Size 0.5 - 5 g (dry weight)2.2, Step 1[2][3]
Extraction Solvent Ratio CHCl₃:MeOH:Buffer (1:2:0.8, v/v/v)2.2, Step 1[5][8]
Phase Separation Ratio CHCl₃:MeOH:H₂O (1:1:0.9, v/v/v)2.2, Step 2[2]
Acid Digestion (Trad.) 3 mol/L HCl, 130°C, 3 hours2.2, Step 3[7]
Acid Digestion (MW) 3 mol/L HCl, 130°C, 55 minutes2.3[7]
Derivatization 14% BF₃/MeOH, 70°C, 30 min2.2, Step 4[8]
General FA Recovery 73 - 104% (after SPE)2.4[1]

Note: Recovery rates are for general bacterial fatty acid methyl esters and may vary for this compound specifically.

Visualization

The following diagram illustrates the general experimental workflow for the extraction and analysis of this compound from soil.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_hydrolysis Hydrolysis & Derivatization cluster_analysis Analysis Soil Freeze-dried, ground soil sample BlighDyer Modified Bligh-Dyer Extraction (CHCl₃:MeOH:Buffer) Soil->BlighDyer Add solvent + internal standard Centrifuge1 Centrifugation BlighDyer->Centrifuge1 PhaseSep Phase Separation Centrifuge1->PhaseSep Collect supernatant Evap1 Evaporation (N₂ stream) PhaseSep->Evap1 Collect lower chloroform phase TotalLipids Total Lipid Extract Evap1->TotalLipids AcidDigestion Acid Digestion (HCl, 130°C) TotalLipids->AcidDigestion HexaneExtract Hexane Extraction AcidDigestion->HexaneExtract Evap2 Evaporation (N₂ stream) HexaneExtract->Evap2 Derivatization Derivatization (BF₃/MeOH) Evap2->Derivatization FAMEs 3-OH-C16:0 Methyl Ester Derivatization->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data Quantification & Identification GCMS->Data

Caption: Workflow for this compound Extraction and Analysis.

References

Application Note: Quantification of 3-Hydroxyhexadecanoic Acid in Plasma using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhexadecanoic acid (3-HHA) is a 3-hydroxy fatty acid that serves as an intermediate in the mitochondrial beta-oxidation of hexadecanoic acid (palmitic acid).[1][2] The accumulation of 3-hydroxy fatty acids in plasma can be indicative of certain metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[3] Accurate and precise quantification of 3-HHA in plasma is crucial for the diagnosis and monitoring of these conditions, as well as for research into fatty acid metabolism.

Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of endogenous small molecules in complex biological matrices like plasma. This method offers high sensitivity, specificity, and accuracy by utilizing a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte of interest, correcting for variations in sample preparation and instrument response.[4]

This application note provides a detailed protocol for the quantification of 3-HHA in human plasma using a stable isotope dilution LC-MS/MS method. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative quantitative data.

Signaling Pathway

The formation of 3-hydroxyhexadecanoyl-CoA from hexadecanoyl-CoA is a key step in the mitochondrial fatty acid beta-oxidation spiral. This pathway is responsible for the breakdown of long-chain fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

fatty_acid_beta_oxidation Hexadecanoyl_CoA Hexadecanoyl-CoA trans_delta2_Enoyl_CoA trans-Δ²-Hexadecenoyl-CoA Hexadecanoyl_CoA->trans_delta2_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) L_3_Hydroxyhexadecanoyl_CoA L-3-Hydroxyhexadecanoyl-CoA trans_delta2_Enoyl_CoA->L_3_Hydroxyhexadecanoyl_CoA Enoyl-CoA Hydratase (+ H₂O) _3_Ketoacyl_CoA 3-Ketohexadecanoyl-CoA L_3_Hydroxyhexadecanoyl_CoA->_3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Myristoyl_CoA Myristoyl-CoA _3_Ketoacyl_CoA->Myristoyl_CoA β-Ketothiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA

Figure 1: Mitochondrial Beta-Oxidation of Hexadecanoyl-CoA.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity) (Sigma-Aldrich, Cayman Chemical)[1][5]

  • This compound-d3 (or other stable isotope-labeled variant) as internal standard (custom synthesis may be required from vendors like Cayman Chemical or Avanti Polar Lipids)

  • LC-MS grade methanol, acetonitrile (B52724), and water (Fisher Scientific or equivalent)

  • Formic acid (≥98% purity) (Sigma-Aldrich)

  • Human plasma (EDTA) from a reputable supplier

Sample Preparation: Protein Precipitation
  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound-d3 in methanol).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% Mobile Phase A, 15% Mobile Phase B).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 2.1 x 100 mm) or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid

  • Gradient:

    Time (min) %B
    0.0 15
    1.0 15
    8.0 95
    10.0 95
    10.1 15

    | 12.0 | 15 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), negative mode

  • Ion Spray Voltage: -4500 V

  • Curtain Gas: 35 psi

  • Nebulizer Gas: 50 psi

  • Auxiliary Gas: 50 psi

  • Collision Gas: Medium

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical - requires optimization):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound271.259.0
This compound-d3274.259.0

Note: The precursor ion for 3-HHA is [M-H]⁻. The product ion at m/z 59 corresponds to the acetate (B1210297) fragment [CH3COO]⁻, which is a common fragment for 3-hydroxy fatty acids.

Quantitative Data

The following tables present representative quantitative data for the analysis of a similar compound, 3-hydroxypentanoic acid, which can be expected to be comparable for this compound with a validated method.[6]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Curve RangeWeighting
This compound0.1 - 10 µg/mL>0.9951/x²

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low0.3<10<1090-110
Medium2.5<10<1090-110
High7.5<10<1090-110

Table 3: Recovery

AnalyteExtraction Recovery (%)
This compound>85

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (3-HHA-d3) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile + 0.1% FA) Add_IS->Protein_Precipitation Centrifugation Centrifugation (14,000 x g, 10 min) Protein_Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI-, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of 3-HHA Calibration->Quantification

Figure 2: Experimental Workflow for 3-HHA Quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using stable isotope dilution LC-MS/MS. The described method is sensitive, specific, and accurate, making it suitable for both clinical diagnostics and metabolic research. The provided experimental details and workflow can be readily adapted by researchers and professionals in the field of drug development and life sciences.

References

Solid-Phase Extraction Methods for 3-Hydroxyhexadecanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of 3-Hydroxyhexadecanoic acid (3-OH-C16:0) from biological matrices. This compound is a long-chain hydroxy fatty acid that serves as a crucial structural component of lipopolysaccharide (LPS) in Gram-negative bacteria and is implicated in inflammatory signaling pathways. Accurate and reliable quantification of this analyte is essential for research in infectious diseases, immunology, and metabolic disorders.

The following sections offer a comparative overview of two primary SPE methodologies—Reversed-Phase and Strong Anion-Exchange—for the efficient extraction and purification of this compound prior to downstream analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Introduction to this compound and its Biological Significance

This compound is a 16-carbon saturated fatty acid hydroxylated at the beta position. It is a key component of the lipid A moiety of LPS, the major endotoxin (B1171834) of Gram-negative bacteria. The presence of 3-hydroxy fatty acids in lipid A is critical for the activation of the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway. This interaction triggers a cascade of intracellular events, leading to the production of pro-inflammatory cytokines and the initiation of an immune response. Given its role as a bacterial marker and an immunomodulator, robust analytical methods for the detection and quantification of this compound in biological samples are of significant interest.

Signaling Pathway Involving 3-Hydroxy Fatty Acids

The diagram below illustrates the initiation of the inflammatory cascade by lipopolysaccharide (LPS), of which 3-hydroxy fatty acids are a key component.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS (containing 3-Hydroxy fatty acids) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presents LPS MyD88 MyD88 TLR4_MD2->MyD88 Dimerization & Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK I_kB IκB IKK->I_kB Phosphorylates NF_kB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NF_kB_p50_p65->Nucleus Translocation I_kB->NF_kB_p50_p65 Releases Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

TLR4 Signaling Pathway Activation by LPS.

Comparison of Solid-Phase Extraction Methods

The selection of an appropriate SPE method is critical for achieving high recovery and purity of this compound. The two most suitable approaches are Reversed-Phase (RP) and Strong Anion-Exchange (SAX) SPE.

  • Reversed-Phase SPE separates molecules based on their hydrophobicity. As a long-chain fatty acid, this compound is relatively nonpolar and can be retained on hydrophobic sorbents like C18. To ensure retention, the pH of the sample must be adjusted to below the pKa of the carboxylic acid group (~4.8), rendering the molecule neutral.

  • Strong Anion-Exchange SPE separates molecules based on their charge. The carboxylic acid group of this compound is negatively charged at neutral or slightly basic pH. This allows it to be retained on a positively charged sorbent, such as one functionalized with quaternary amine groups.

The choice between these methods will depend on the sample matrix and the presence of potential interferences.

Quantitative Data Summary

While specific recovery and precision data for the SPE of this compound are not extensively published in a comparative format, the following table summarizes expected performance based on data from closely related compounds and analytical methods.[1]

ParameterReversed-Phase (C18)Strong Anion-Exchange (SAX)
Expected Recovery 80-95%75-90%
Expected Precision (%RSD) < 15%< 15%
Key Advantages Good for desalting; effective for a broad range of lipids.Highly selective for acidic compounds; can provide cleaner extracts.
Potential Challenges May have co-elution of other hydrophobic molecules.Susceptible to interference from other endogenous anions.

Note: Expected recovery is based on published data for fatty acid esters of hydroxy fatty acids (FAHFAs). Expected precision is based on the overall analytical method precision for 3-hydroxy fatty acids, which includes extraction and analysis steps.

Experimental Protocols

The following are detailed, generalized protocols for the extraction of this compound from a biological matrix such as plasma or serum. These should be considered as starting points for method development and may require optimization for specific applications.

Sample Pre-treatment (Common for both protocols)
  • To 500 µL of plasma or serum, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Perform a liquid-liquid extraction to precipitate proteins and perform an initial extraction of lipids. A common method is the addition of 2 mL of a 2:1 (v/v) mixture of chloroform:methanol, followed by vortexing and centrifugation.

  • Collect the organic layer and dry it down under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the chosen SPE method.

Protocol 1: Reversed-Phase (C18) SPE

Objective: To isolate this compound based on its hydrophobicity.

Workflow Diagram:

RP_SPE_Workflow cluster_workflow Reversed-Phase SPE Workflow start Start pretreatment Sample Pre-treatment start->pretreatment reconstitution Reconstitute in Acidified Water/Methanol pretreatment->reconstitution load Load Sample reconstitution->load conditioning Condition C18 Cartridge (Methanol) equilibration Equilibrate Cartridge (Acidified Water) conditioning->equilibration equilibration->load wash Wash with Acidified Water/Methanol load->wash elute Elute with Methanol or Acetonitrile wash->elute drydown Dry Eluate elute->drydown end Analysis (GC-MS/LC-MS) drydown->end SAX_SPE_Workflow cluster_workflow Strong Anion-Exchange SPE Workflow start Start pretreatment Sample Pre-treatment start->pretreatment reconstitution Reconstitute in Low Ionic Strength Buffer (pH > 6) pretreatment->reconstitution load Load Sample reconstitution->load conditioning Condition SAX Cartridge (Methanol) equilibration Equilibrate Cartridge (DI Water) conditioning->equilibration equilibration->load wash_polar Wash with Buffer (pH > 6) load->wash_polar wash_nonpolar Wash with Methanol wash_polar->wash_nonpolar elute Elute with Acidified Methanol wash_nonpolar->elute drydown Dry Eluate elute->drydown end Analysis (GC-MS/LC-MS) drydown->end

References

Application Note: High-Performance Liquid Chromatography Separation of 3-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are a class of hydroxylated fatty acids that play significant roles in various biological processes. They are key intermediates in mitochondrial fatty acid β-oxidation and are also components of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria. The analysis of 3-OH-FAs is crucial in clinical diagnostics for identifying certain metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. Furthermore, their role as signaling molecules, interacting with G-protein coupled receptors and modulating inflammatory pathways, makes them important targets in drug development and metabolic research.

High-performance liquid chromatography (HPLC) offers a robust and versatile platform for the separation and quantification of 3-OH-FAs. Coupled with sensitive detection techniques like fluorescence or mass spectrometry, HPLC methods can achieve the low detection limits required for analyzing these compounds in complex biological matrices. This application note provides detailed protocols for the extraction, derivatization, and HPLC analysis of 3-OH-FAs and summarizes key quantitative data.

Data Presentation

The following tables summarize quantitative data for the analysis of 3-hydroxy fatty acids using various HPLC-based methods. These values are compiled from different studies to provide a comparative overview.

Table 1: HPLC Method Parameters for 3-Hydroxy Fatty Acid Analysis

ParameterMethod 1: RP-HPLC with Fluorescence DetectionMethod 2: LC-HRMS (Direct Analysis)
Column C18 (e.g., Synergy Hydro, 150 mm x 3.0 mm, 4 µm)[1]C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Methanol[1]A: Acetonitrile/0.01% Formic acid/Isopropanol (80/20 v/v)B: H₂O/0.01% Formic acid[2]
Gradient Binary gradient[1]0-0.5 min, 5% B; 0.5-8.0 min, to 98% B; 8.0-8.5 min, 98% B[2]
Flow Rate Not Specified55 µL/min[2]
Detection Fluorescence (λex=489 nm, λem=532 nm) after derivatization[1]High-Resolution Mass Spectrometry (Negative ESI)[2]
Derivatization Required (e.g., with a benzofurazan (B1196253) reagent)[1]Not required[2]

Table 2: Quantitative Performance Data for 3-Hydroxy Fatty Acid Analysis

AnalyteMethodLODLOQLinearity (r²)Reference
D-3-Hydroxybutyric acidHPLC-Fluorescence7.7 µmol/L25.8 µmol/L0.9997[1]
Various Saturated HFAsLC-HRMS0.1 - 0.9 ng/mL0.4 - 2.6 ng/mL0.990 - 0.998[2]

Experimental Protocols

Protocol 1: Analysis of 3-Hydroxy Fatty Acids in Human Plasma by HPLC with Fluorescence Detection

This protocol is based on the derivatization of 3-OH-FAs to produce a fluorescent product, allowing for sensitive detection.

1. Sample Preparation and Extraction: a. To 100 µL of human plasma, add an internal standard. b. Deproteinize the sample by adding 200 µL of cold acetonitrile. c. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization: a. Reconstitute the dried extract in 50 µL of derivatization buffer. b. Add 20 µL of a benzofurazan-based derivatizing reagent solution (e.g., NBD-PZ-Val).[1] c. Add 10 µL of a coupling agent (e.g., HATU) and 5 µL of a base (e.g., DIEA).[1] d. Vortex and incubate the mixture at a specific temperature and time as optimized for the reagent (e.g., 60°C for 30 minutes). e. After incubation, cool the reaction mixture and add a quenching solution if necessary.

3. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., Synergy Hydro, 150 mm x 3.0 mm, 4 µm).[1] b. Mobile Phase A: 0.1% Trifluoroacetic acid in water.[1] c. Mobile Phase B: Methanol (B129727).[1] d. Gradient Program: Develop a suitable binary gradient to separate the 3-OH-FA derivatives. e. Flow Rate: Typically 0.4-0.6 mL/min. f. Injection Volume: 10 µL. g. Detection: Fluorescence detector set to excitation and emission wavelengths appropriate for the derivative (e.g., λex=489 nm, λem=532 nm for NBD derivatives).[1]

4. Quantification: a. Construct a calibration curve using standards of the 3-OH-FAs of interest, subjected to the same extraction and derivatization procedure. b. Quantify the analytes in the samples by comparing their peak areas (normalized to the internal standard) to the calibration curve.

Protocol 2: Direct Analysis of Free 3-Hydroxy Fatty Acids in Milk by LC-HRMS

This protocol allows for the analysis of 3-OH-FAs without a derivatization step, relying on the sensitivity of high-resolution mass spectrometry.

1. Sample Preparation: a. To 100 µL of milk sample, add 400 µL of cold methanol for protein precipitation.[2] b. Vortex vigorously for 2 minutes. c. Centrifuge at 12,000 x g for 15 minutes at 4°C. d. Collect the supernatant for analysis.[2]

2. LC-HRMS Analysis: a. Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm). b. Mobile Phase A: Acetonitrile/0.01% Formic acid/Isopropanol (80/20 v/v).[2] c. Mobile Phase B: H₂O/0.01% Formic acid.[2] d. Gradient Program: 0–0.5 min, 5% B; 0.5–8.0 min, ramp to 98% B; 8.0–8.5 min, hold at 98% B; followed by re-equilibration.[2] e. Flow Rate: 55 µL/min.[2] f. Injection Volume: 5 µL.[2] g. Mass Spectrometry: High-resolution mass spectrometer operating in negative electrospray ionization (ESI) mode. h. Data Acquisition: Acquire data in full scan mode and/or targeted MS/MS mode for specific 3-OH-FAs.

3. Quantification: a. Prepare calibration standards of 3-OH-FAs in a matrix similar to the sample (e.g., reconstituted milk powder). b. Generate calibration curves by plotting the peak area of the analyte against its concentration. c. Quantify the 3-OH-FAs in the samples based on the calibration curves. The limits of detection can range from 0.1 to 0.9 ng/mL, with limits of quantification from 0.4 to 2.6 ng/mL.[2][3]

Visualization of Methodologies and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis HPLC Analysis sample Biological Sample (Plasma, Milk, etc.) add_is Add Internal Standard sample->add_is extraction Extraction (Protein Precipitation/ Liquid-Liquid Extraction) add_is->extraction dry_down Evaporation to Dryness extraction->dry_down reconstitution Reconstitute Extract dry_down->reconstitution hplc HPLC Separation (C18 Column) dry_down->hplc For Direct Analysis add_reagents Add Derivatizing Reagents reconstitution->add_reagents incubation Incubation add_reagents->incubation incubation->hplc detection Detection (Fluorescence/MS) hplc->detection data_analysis Data Analysis & Quantification detection->data_analysis signaling_pathway cluster_gpcr GPCR Signaling cluster_tlr4 TLR4 Signaling oh_fa 3-OH-FA (e.g., 3-hydroxy-octanoic acid) gpcr HCA3 (GPR109B) oh_fa->gpcr g_protein Gi Protein gpcr->g_protein ac Adenylate Cyclase (Inhibition) g_protein->ac camp ↓ cAMP ac->camp response1 Modulation of Lipolysis & Inflammation camp->response1 lps LPS (contains 3-OH-FAs) tlr4 TLR4/MD2 Complex lps->tlr4 myd88 MyD88 tlr4->myd88 nfkb NF-κB Activation myd88->nfkb cytokines Pro-inflammatory Cytokine Production nfkb->cytokines

References

Application Notes & Protocols: Quantitative Analysis of 3-Hydroxyhexadecanoic Acid in Endotoxins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria and potent pyrogens.[1] The detection and quantification of endotoxins are critical for the safety of parenteral drugs and medical devices.[2][3] The bioactive component of LPS is Lipid A, a highly conserved structure containing multiple fatty acids, including characteristic 3-hydroxy fatty acids (3-OHFAs). 3-Hydroxyhexadecanoic acid (3-OH-C16:0) is one such fatty acid that serves as a reliable chemical marker for the presence of endotoxins.

While the Limulus Amebocyte Lysate (LAL) assay is the conventional method for endotoxin (B1171834) testing, it primarily measures the biological activity of water-soluble endotoxins.[2][4] Chemical analysis of 3-OHFAs by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a complementary approach, enabling the quantification of the total endotoxin amount (both soluble and insoluble) present in a sample.[4][5] This document provides detailed protocols for the sample preparation of this compound and other 3-OHFAs for subsequent chromatographic analysis.

Application Notes

Principle of 3-OHFA Analysis

The analytical method is based on the chemical quantification of 3-hydroxy fatty acids, which are integral and characteristic constituents of the Lipid A portion of LPS.[6] The process involves three main stages:

  • Liberation: Hydrolysis (acidic or basic) is used to cleave the ester and amide bonds, releasing the constituent 3-OHFAs from the complex Lipid A structure.

  • Extraction & Purification: The released fatty acids are isolated from the sample matrix using liquid-liquid extraction or solid-phase extraction (SPE).

  • Derivatization & Analysis: The polar carboxyl and hydroxyl groups of the fatty acids are chemically modified (derivatized) to increase their volatility and thermal stability, making them amenable to GC-MS analysis.[7] Alternatively, they can be analyzed directly by LC-MS/MS.[4]

Comparison with LAL Assay

The chemical analysis of 3-OHFAs and the LAL bioassay provide different, yet complementary, information about endotoxin contamination.

G Fig 1. Comparison of Endotoxin Detection Methods cluster_0 Endotoxin Sample cluster_1 LAL Assay cluster_2 3-OHFA Chemical Analysis endotoxin Soluble & Insoluble Endotoxin (LPS) lal_assay Measures Biological Activity of Soluble Endotoxin endotoxin->lal_assay Bioactive Portion chem_assay Quantifies Chemical Marker (Total Endotoxin) endotoxin->chem_assay Lipid A Component lal_result Result: Endotoxin Units (EU/mL) lal_assay->lal_result chem_result Result: Molarity or Mass (pmol/mL) chem_assay->chem_result

Caption: Comparison of LAL and 3-OHFA analysis methods.

Limitations and Considerations
  • Mammalian Interference: In mammalian samples, 3-OHFAs can also originate from mitochondrial fatty acid β-oxidation, which may lead to an overestimation of endotoxin levels.[6] This is a critical consideration for clinical samples.

  • Correlation with LAL: Results from 3-OHFA analysis may not always directly correlate with the LAL assay, as the former measures total endotoxin mass while the latter measures bioactivity.

  • Structural Variability: The exact profile of 3-OHFAs can vary between different species of Gram-negative bacteria, although 3-hydroxytetradecanoic acid (C14) is highly characteristic.[4]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of 3-hydroxy fatty acids.

Table 1: Recovery of 3-Hydroxy Fatty Acids Using SPE

Fatty Acid Carbon Chain Length Average Recovery (%) Reference
3-Hydroxynonanoic acid C9 54-86 [4]
3-Hydroxydecanoic acid C10 54-86 [4]
3-Hydroxydodecanoic acid C12 54-86 [4]
3-Hydroxytetradecanoic acid C14 54-86 [4]
3-Hydroxypentadecanoic acid C15 54-86 [4]
3-Hydroxyoctanoic acid C8 11-39 [4]
This compound C16 11-39 [4]
3-Hydroxyoctadecanoic acid C18 11-39 [4]

Data derived from a method involving base hydrolysis and solid-phase extraction (SPE) for HPLC-MS/MS analysis.[4]

Table 2: Analytical Performance of 3-OHFA Methods

Parameter Method Value Analyte/Matrix Reference
Limit of Detection Fluorescence Labeling 10 fmol 3-Hydroxytetradecanoic acid
Precision (CV%) GC-MS 1.0 - 10.5% 3-OHFAs (C6-C18) at 30 µmol/L
Precision (CV%) GC-MS 3.3 - 13.3% 3-OHFAs (C6-C18) at 0.3 µmol/L

CV% = Coefficient of Variation

Experimental Workflow and Protocols

The overall workflow for 3-OHFA analysis is a multi-step process requiring careful execution to ensure accuracy and reproducibility.

G sample 1. Sample Collection (e.g., Drug Product, Dust, Cells) hydrolysis 2. Hydrolysis (Acid or Base) sample->hydrolysis extraction 3. Fatty Acid Extraction (LLE or SPE) hydrolysis->extraction derivatization 4. Derivatization (Silylation for GC-MS) extraction->derivatization analysis 5. Instrumental Analysis (GC-MS or LC-MS/MS) derivatization->analysis quantification 6. Data Quantification (vs. Internal Standards) analysis->quantification TLR4_Pathway Fig 2. Simplified Endotoxin (LPS) TLR4 Signaling Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Cascade cluster_3 Nucleus LPS Endotoxin (LPS) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 transfers LPS to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines translocates to nucleus and induces transcription

References

Application Note and Protocol: 3-Hydroxyhexadecanoic Acid as an Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyhexadecanoic acid, a 16-carbon chain 3-hydroxy fatty acid, serves as a valuable internal standard in quantitative analytical methods, particularly for the analysis of fatty acids and related metabolites in complex biological matrices. Its structural similarity to endogenous long-chain fatty acids makes it an ideal candidate to compensate for variations during sample preparation and analysis, thereby improving the accuracy and precision of quantification. This document provides a detailed protocol for the use of this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS) based analysis.

The principle of internal standardization involves adding a known amount of a compound (the internal standard) to every sample, calibrator, and blank. The response of the analyte is then measured relative to the response of the internal standard. This ratio is used for quantification, which corrects for potential losses during sample processing and instrumental analysis.

Quantitative Data Summary

The following table summarizes typical concentrations and key performance metrics when using a 3-hydroxy fatty acid internal standard. These values are based on established methods for similar analytes and serve as a guideline for method development and validation.

ParameterValueNotes
Internal Standard Stock Solution 1 mg/mLPrepared in a suitable organic solvent (e.g., toluene (B28343), methanol).
Working Standard Concentration 500 µMPrepared by diluting the stock solution.
Volume of Internal Standard Added 10 µLAdded to 500 µL of sample (e.g., serum or plasma).[1]
Final Concentration in Sample ~10 µMApproximate concentration after addition to the sample.
Typical Calibration Range 1 - 100 µMFor target analytes.
Recovery > 85%Expected recovery after sample extraction.
Precision (RSD) < 15%Relative Standard Deviation for replicate measurements.
Linearity (R²) > 0.99For the calibration curve of the target analyte/internal standard ratio.

Experimental Protocol: Quantification of Fatty Acids using this compound Internal Standard

This protocol describes the quantification of free and total 3-hydroxy fatty acids in human serum or plasma using GC-MS with this compound as an internal standard.

Materials and Reagents
  • This compound (Internal Standard)

  • Solvents: Methanol (B129727), Ethyl Acetate (B1210297), Toluene (HPLC or GC grade)

  • Reagents: 10 M Sodium Hydroxide (NaOH), 6 M Hydrochloric Acid (HCl)

  • Derivatizing Agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sample Tubes: 1.5 mL or 2 mL microcentrifuge tubes

  • Nitrogen evaporator

  • Heating block or oven

  • GC-MS system with an appropriate capillary column (e.g., HP-5MS)

Preparation of Internal Standard Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in toluene to a final concentration of 1 mg/mL.

  • Working Solution (500 µM): Dilute the stock solution with methanol to achieve a final concentration of 500 µM.

Sample Preparation

For each sample, prepare two aliquots: one for the analysis of free fatty acids and another for total fatty acids (after hydrolysis).

  • Pipette 500 µL of serum or plasma into two separate sample tubes.

  • For Total Fatty Acid Analysis: Add 500 µL of 10 M NaOH to one of the tubes. Incubate at 30°C for 30 minutes to hydrolyze esterified fatty acids.[1]

  • Addition of Internal Standard: Add 10 µL of the 500 µM this compound working solution to all tubes (hydrolyzed and unhydrolyzed samples, calibrators, and blanks).[1]

  • Acidification:

    • To the unhydrolyzed samples, add 125 µL of 6 M HCl.[1]

    • To the hydrolyzed samples, add 2 mL of 6 M HCl.[1]

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to each tube.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.[1]

  • Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 37°C.[1]

Derivatization
  • To the dried residue, add 100 µL of BSTFA with 1% TMCS.[1]

  • Seal the tubes tightly and heat at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[1]

  • Cool the samples to room temperature before GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 5890 series II system (or equivalent)

  • Column: HP-5MS capillary column (or equivalent)[1]

  • Injection Volume: 1 µL[1]

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: 3.8°C/min to 200°C.

    • Ramp 2: 15°C/min to 290°C, hold for 6 minutes.[1]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

  • Quantification Ions:

    • For unlabeled 3-hydroxy fatty acids: m/z 233 (characteristic fragment).[1]

    • For a stable isotope-labeled internal standard (if used): m/z 235.[1] (Note: For unlabeled this compound, a different characteristic ion will need to be selected and validated).

Data Analysis and Quantification
  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • Calculate the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

  • The amount of native 3-hydroxy fatty acid is calculated from the relative abundance of the native compound to the internal standard and the known concentration of the internal standard.[1]

Visualizations

Experimental Workflow

G Experimental Workflow for Fatty Acid Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Serum/Plasma Sample (500 µL) Hydrolysis Hydrolysis (for Total FAs) + 500 µL 10M NaOH, 30 min Sample->Hydrolysis Total FAs Add_IS Add Internal Standard (10 µL of 500 µM this compound) Sample->Add_IS Free FAs Hydrolysis->Add_IS Acidify Acidification with 6M HCl Add_IS->Acidify Extract1 Liquid-Liquid Extraction (3 mL Ethyl Acetate) Acidify->Extract1 Extract2 Repeat Extraction Extract1->Extract2 Dry Evaporate to Dryness Extract2->Dry Deriv Add Derivatizing Agent (BSTFA) Heat at 80°C for 60 min Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Workflow for fatty acid quantification using an internal standard.

Internal Standard Logic

G Logic of Internal Standardization cluster_quant Quantification Analyte Analyte in Sample Analyte_Response Analyte Peak Area (A_analyte) Analyte->Analyte_Response IS Internal Standard (Known Amount) IS_Response IS Peak Area (A_IS) IS->IS_Response Ratio Calculate Response Ratio (A_analyte / A_IS) Analyte_Response->Ratio IS_Response->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Final_Conc Determine Analyte Concentration Cal_Curve->Final_Conc

Caption: The principle of quantification using an internal standard.

References

Application Notes and Protocols for Differentiating 2-Hydroxy and 3-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-hydroxy (α-hydroxy) and 3-hydroxy (β-hydroxy) fatty acids are constitutional isomers with distinct biological roles and significance. 2-hydroxy fatty acids are integral components of sphingolipids found in neural tissues and skin, while 3-hydroxy fatty acids are key constituents of the lipid A portion of lipopolysaccharides (LPS) in Gram-negative bacteria, often serving as markers for endotoxin (B1171834) presence.[1] Accurate differentiation and quantification of these isomers are critical for research in lipidomics, clinical diagnostics, and drug development. This document provides detailed application notes and protocols for the primary analytical techniques used to distinguish between these structurally similar molecules: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Chiral Chromatography, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Application Note 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of hydroxy fatty acids. Due to their low volatility, fatty acids require chemical derivatization prior to GC analysis. This process not only enables their passage through the GC column but also generates characteristic fragmentation patterns in the mass spectrometer that are key to differentiating the 2- and 3-hydroxy isomers.[2]

Principle of Differentiation

Differentiation via GC-MS relies on the distinct mass spectra produced by the derivatized isomers upon electron ionization (EI). The position of the derivatized hydroxyl group (at C-2 or C-3) directs the fragmentation of the molecule, leading to the formation of unique, position-specific ions. The most common derivatization strategy involves a two-step process:

  • Esterification: The carboxylic acid group is converted to a methyl ester (FAME).

  • Hydroxyl Group Derivatization: The hydroxyl group is converted to a more stable and volatile derivative, typically a trimethylsilyl (B98337) (TMS) ether or a pentafluorobenzoyl (PFBO) ester.[1][2][3]

For TMS derivatives, the primary cleavage occurs adjacent (alpha) to the carbon bearing the silyloxy group. This results in fragment ions with different mass-to-charge ratios (m/z) that are diagnostic for the original position of the hydroxyl group.[2] PFBO derivatives are particularly useful for high-sensitivity analysis using electron-capture negative ion mass spectrometry (ECNI-MS), which also yields position-specific fragments.[1]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Hydrolysis Saponification/ Hydrolysis Extraction->Hydrolysis Methylation Methylation (e.g., BF3-Methanol) Forms FAMEs Hydrolysis->Methylation OH_Deriv OH Group Derivatization (e.g., Silylation with BSTFA) Methylation->OH_Deriv GC_MS GC-MS Analysis OH_Deriv->GC_MS Data Data Interpretation (Characteristic Fragments) GC_MS->Data LCMS_Strategy cluster_input Input cluster_methods Differentiation Methods cluster_output Identification Basis Isomers Mixture of 2-OH-FA & 3-OH-FA LC Chromatographic Separation (UPLC) Isomers->LC MSMS Tandem MS Fragmentation (CID) Isomers->MSMS RT Distinct Retention Times LC->RT Fragments Structure-Informative Product Ions MSMS->Fragments Chiral_Separation cluster_start Initial State cluster_process Process cluster_intermediate Result cluster_end Separation Racemate Racemic Mixture (R- and S-Enantiomers) Reaction React with Chiral Derivatizing Agent (CDA) Racemate->Reaction Diastereomers Diastereomeric Mixture (R-CDA and S-CDA) Reaction->Diastereomers Separation Separation on Achiral Column Diastereomers->Separation

References

Application Notes and Protocols for Chiral Separation of 3-Hydroxyhexadecanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhexadecanoic acid, a C16 hydroxylated fatty acid, possesses a chiral center at the C-3 position, existing as (R)- and (S)-enantiomers. The stereochemistry of hydroxy fatty acids can significantly influence their biological activity and metabolic pathways. Therefore, the accurate separation and quantification of individual enantiomers are crucial in various research fields, including lipidomics, biomarker discovery, and drug development. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using state-of-the-art chromatographic techniques.

Methods Overview

The primary methods for the chiral resolution of this compound enantiomers involve direct separation on a chiral stationary phase (CSP) using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), and indirect separation following derivatization for High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Method 1: Direct Enantioseparation by UHPLC-MS/MS

This method utilizes a polysaccharide-based chiral stationary phase for the direct separation of (R)- and (S)-3-hydroxyhexadecanoic acid without derivatization, offering a rapid and sensitive analysis.[1][2]

Quantitative Data
Parameter(R)-3-Hydroxyhexadecanoic Acid(S)-3-Hydroxyhexadecanoic Acid
Retention Time (t_R) t_R1t_R2 (> t_R1)
Resolution (R_s) > 1.5

Note: Specific retention times can vary depending on the exact chromatographic system and conditions. The elution order may also vary.

Experimental Protocol

1. UHPLC-MS/MS System and Conditions:

  • UHPLC System: A high-performance liquid chromatography system capable of generating pressures up to 1000 bar.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chiral Column: Chiralpak IA-U (1.6 µm particle size), or a similar amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel column.[1][2]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724)/Methanol (v/v) with 0.1% formic acid.

  • Gradient Elution:

    Time (min) % B
    0.0 40
    15.0 95
    18.0 95
    18.1 40

    | 20.0 | 40 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Type: Selected Reaction Monitoring (SRM).

  • Precursor Ion (m/z): 271.2 [M-H]⁻.

  • Product Ions (m/z): To be determined by direct infusion of a standard. Common fragments include those resulting from the loss of water and cleavage of the carbon chain.

  • Collision Energy: To be optimized for the specific instrument and transitions.

3. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Experimental Workflow

UHPLC_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing s1 Dissolve Sample s2 Filter Sample s1->s2 a1 Inject Sample s2->a1 a2 Chiral Separation (Chiralpak IA-U) a1->a2 a3 ESI- Source a2->a3 a4 MS/MS Detection (SRM Mode) a3->a4 d1 Peak Integration a4->d1 d2 Quantification d1->d2

Caption: Workflow for direct chiral separation of this compound enantiomers by UHPLC-MS/MS.

Method 2: Indirect Enantioseparation by HPLC after Derivatization

This method involves converting the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral HPLC column. A common derivatization involves the formation of 3,5-dinitrophenyl (DNP) urethane (B1682113) derivatives.

Quantitative Data
Parameter(R)-3-Hydroxyhexadecanoic Acid Derivative(S)-3-Hydroxyhexadecanoic Acid Derivative
Retention Time (t_R) t_R1t_R2
Resolution (R_s) > 1.5

Note: Retention times and elution order are dependent on the specific derivatizing agent and chromatographic conditions.

Experimental Protocol

1. Derivatization with 3,5-Dinitrophenyl Isocyanate:

  • Reagents: this compound, 3,5-dinitrophenyl isocyanate, dry toluene (B28343), dry pyridine (B92270).

  • Procedure:

    • Dissolve 1 mg of this compound in 0.5 mL of dry toluene in a screw-capped vial.

    • Add a 1.2-fold molar excess of 3,5-dinitrophenyl isocyanate.

    • Add a catalytic amount of dry pyridine (approximately 10 µL).

    • Heat the mixture at 80 °C for 1 hour.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the HPLC mobile phase for analysis.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact composition should be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Experimental Workflow

HPLC_Deriv_Workflow cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing dr1 Dissolve Sample dr2 Add Derivatizing Agent (3,5-Dinitrophenyl Isocyanate) dr1->dr2 dr3 Heat Reaction dr2->dr3 dr4 Evaporate & Reconstitute dr3->dr4 h1 Inject Derivatized Sample dr4->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 dp1 Peak Integration h3->dp1 dp2 Quantification dp1->dp2

Caption: Workflow for indirect chiral separation by HPLC after derivatization.

Method 3: Indirect Enantioseparation by GC-MS after Derivatization

This approach involves derivatizing the enantiomers with a chiral reagent, such as Mosher's reagent, to form diastereomers that can be separated by gas chromatography on a non-chiral column.

Quantitative Data
Parameter(R)-3-Hydroxyhexadecanoic Acid Derivative(S)-3-Hydroxyhexadecanoic Acid Derivative
Retention Time (t_R) t_R1t_R2
Resolution (R_s) > 1.5

Note: Retention times and elution order will depend on the specific derivatizing agent and GC conditions.

Experimental Protocol

1. Derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride (Mosher's Reagent):

  • Reagents: this compound, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, dry dichloromethane (B109758), dry pyridine.

  • Procedure:

    • Dissolve 0.5 mg of this compound in 200 µL of dry dichloromethane in a vial.

    • Add 5 µL of dry pyridine.

    • Add a 1.5-fold molar excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • Quench the reaction with 200 µL of water.

    • Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it for GC-MS analysis.

2. GC-MS System and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Splitless injection at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Experimental Workflow

GC_Deriv_Workflow cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing gdr1 Dissolve Sample gdr2 Add Mosher's Reagent gdr1->gdr2 gdr3 React & Quench gdr2->gdr3 gdr4 Extract & Concentrate gdr3->gdr4 g1 Inject Derivatized Sample gdr4->g1 g2 Separation on DB-5ms Column g1->g2 g3 EI-MS Detection g2->g3 gdp1 Peak Integration g3->gdp1 gdp2 Quantification gdp1->gdp2

References

Application of 3-Hydroxyhexadecanoic acid in lipidomics research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhexadecanoic acid (3-OH-C16:0), also known as 3-hydroxypalmitic acid, is a long-chain hydroxy fatty acid that plays a crucial role in various biological processes.[1][2] In the field of lipidomics, the study of this molecule provides significant insights into cellular metabolism, disease pathogenesis, and as a biomarker for specific conditions. This document provides detailed application notes and experimental protocols for the investigation of 3-OH-C16:0 in a research and drug development context.

Biological Significance and Applications

This compound is a key intermediate in fatty acid biosynthesis and mitochondrial beta-oxidation. Its applications in lipidomics research are primarily centered on its role as a biomarker for metabolic disorders and bacterial infections.

1. Biomarker for Inborn Errors of Metabolism

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency are inherited disorders of fatty acid beta-oxidation. In these conditions, the impaired activity of LCHAD leads to the accumulation of long-chain 3-hydroxy fatty acids, including this compound, and their corresponding acylcarnitine esters in plasma and tissues.[3] The quantification of 3-OH-C16:0 and other related metabolites is therefore a critical diagnostic marker for these life-threatening conditions.[2] The accumulation of these fatty acids is believed to contribute to the clinical manifestations of these disorders, such as cardiomyopathy and liver dysfunction, by uncoupling mitochondrial oxidative phosphorylation.[3]

2. Indicator of Endotoxin (B1171834) Exposure and Bacterial Infections

3-Hydroxy fatty acids are integral components of lipopolysaccharide (LPS), the major constituent of the outer membrane of Gram-negative bacteria.[4] LPS, also known as endotoxin, is a potent activator of the innate immune system. The detection of 3-hydroxy fatty acids, including 3-OH-C16:0, in biological or environmental samples can serve as a chemical marker for the presence of endotoxin.[4] This application is particularly relevant in sepsis research and for assessing environmental exposure to Gram-negative bacteria. The analysis of 3-hydroxy fatty acids can provide a quantitative measure of total endotoxin burden, complementing traditional activity-based assays like the Limulus amoebocyte lysate (LAL) test.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data for 3-hydroxy fatty acids in different biological contexts. It is important to note that absolute concentrations can vary depending on the analytical method, sample type, and individual physiological state.

Table 1: Representative Concentrations of Long-Chain 3-Hydroxyacylcarnitines in Human Plasma

AnalyteConditionConcentration RangeReference
3-Hydroxyhexadecanoylcarnitine (C16-OH)Healthy NeonateNot typically elevatedGeneReviews
3-Hydroxyhexadecanoylcarnitine (C16-OH)LCHAD/TFP DeficiencySignificantly elevatedGeneReviews

Note: In LCHAD/TFP deficiency, the diagnosis is often made based on a characteristic profile of elevated long-chain 3-hydroxyacylcarnitines rather than a single absolute value.

Table 2: Representative Levels of 3-Hydroxy Fatty Acids as Endotoxin Markers

AnalyteSample TypeConditionReported LevelsReference
Sum of 3-OH-C10:0, C12:0, C14:0Environmental Air SamplesVaries with bacterial loadCorrelates with LAL assay[4]
3-Hydroxy Fatty Acids (C10-C18)Rat Blood (Conventional)Baseline6.1±1.6 to 94.0±23.2 pmol/ml[5]
3-Hydroxy Fatty Acids (C10-C18)Rat Blood (Germ-Free)BaselineSimilar to conventional[5]

Note: The presence of endogenous 3-hydroxy fatty acids from mitochondrial metabolism complicates the use of this marker in mammalian samples without additional context.[5]

Signaling Pathways and Workflows

Fatty Acid Biosynthesis Pathway

This compound is an intermediate in the de novo synthesis of fatty acids. The pathway involves the sequential addition of two-carbon units from acetyl-CoA.

Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Malonyl-CoA->Fatty Acid Synthase (FAS) 3-Oxoacyl-ACP 3-Oxoacyl-ACP Fatty Acid Synthase (FAS)->3-Oxoacyl-ACP Condensation 3-Hydroxyacyl-ACP (e.g., 3-OH-C16:0-ACP) 3-Hydroxyacyl-ACP (e.g., 3-OH-C16:0-ACP) 3-Oxoacyl-ACP->3-Hydroxyacyl-ACP (e.g., 3-OH-C16:0-ACP) Reduction (NADPH) Enoyl-ACP Enoyl-ACP 3-Hydroxyacyl-ACP (e.g., 3-OH-C16:0-ACP)->Enoyl-ACP Dehydration Saturated Acyl-ACP Saturated Acyl-ACP Enoyl-ACP->Saturated Acyl-ACP Reduction (NADPH) Saturated Acyl-ACP->Fatty Acid Synthase (FAS) Chain Elongation Palmitate (C16:0) Palmitate (C16:0) Saturated Acyl-ACP->Palmitate (C16:0) Thioesterase

Caption: Simplified pathway of de novo fatty acid synthesis.

Mitochondrial Beta-Oxidation and LCHAD Deficiency

In mitochondrial beta-oxidation, 3-hydroxyhexadecanoyl-CoA is an intermediate. A deficiency in the LCHAD enzyme disrupts this pathway.

Beta_Oxidation_LCHAD_Deficiency Mitochondrial Beta-Oxidation and LCHAD Deficiency cluster_mitochondrion Mitochondrial Matrix Long-Chain Acyl-CoA Long-Chain Acyl-CoA Enoyl-CoA Enoyl-CoA Long-Chain Acyl-CoA->Enoyl-CoA ACADVL 3-Hydroxyacyl-CoA (e.g., 3-OH-C16:0-CoA) 3-Hydroxyacyl-CoA (e.g., 3-OH-C16:0-CoA) Enoyl-CoA->3-Hydroxyacyl-CoA (e.g., 3-OH-C16:0-CoA) Hydratase LCHAD_enzyme LCHAD 3-Hydroxyacyl-CoA (e.g., 3-OH-C16:0-CoA)->LCHAD_enzyme 3-Ketoacyl-CoA 3-Ketoacyl-CoA Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle LCHAD_enzyme->3-Ketoacyl-CoA Dehydrogenation Accumulation Accumulation of 3-OH-Acyl-CoAs and Acylcarnitines LCHAD_enzyme->Accumulation Deficiency

Caption: Disruption of beta-oxidation in LCHAD deficiency.

Experimental Workflow for 3-Hydroxy Fatty Acid Analysis

A general workflow for the analysis of 3-hydroxy fatty acids from biological samples using mass spectrometry.

Experimental_Workflow GC-MS Analysis of 3-Hydroxy Fatty Acids Biological Sample (Plasma/Serum) Biological Sample (Plasma/Serum) Internal Standard Spiking Internal Standard Spiking Biological Sample (Plasma/Serum)->Internal Standard Spiking Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction Hydrolysis (Optional) Hydrolysis (Optional) Lipid Extraction->Hydrolysis (Optional) Derivatization Derivatization Hydrolysis (Optional)->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: General workflow for 3-hydroxy fatty acid analysis.

Experimental Protocols

Protocol 1: Quantification of Total 3-Hydroxy Fatty Acids in Human Plasma by GC-MS

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids.

1. Materials and Reagents

  • Human plasma (collected in EDTA or heparin tubes)

  • Internal standards (e.g., stable isotope-labeled 3-hydroxy fatty acids)

  • Sodium hydroxide (B78521) (NaOH), 10 M

  • Hydrochloric acid (HCl), 6 M

  • Ethyl acetate (B1210297)

  • Nitrogen gas

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

2. Sample Preparation a. To 500 µL of plasma in a glass tube, add a known amount of internal standard solution. b. For total 3-hydroxy fatty acid measurement, add 500 µL of 10 M NaOH. Vortex and incubate at 37°C for 30 minutes for hydrolysis. c. Acidify the sample by adding 2 mL of 6 M HCl. d. Perform liquid-liquid extraction by adding 3 mL of ethyl acetate. Vortex vigorously and centrifuge to separate the phases. e. Transfer the upper organic layer to a clean tube. Repeat the extraction once more with another 3 mL of ethyl acetate and combine the organic layers. f. Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

3. Derivatization a. To the dried extract, add 100 µL of BSTFA with 1% TMCS. b. Cap the tube tightly and heat at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives. c. Cool the sample to room temperature before analysis.

4. GC-MS Analysis a. Inject 1 µL of the derivatized sample into the GC-MS system. b. GC conditions (example):

  • Injector temperature: 250°C
  • Oven program: Initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, followed by a ramp at 15°C/min to 290°C, and hold for 6 minutes.
  • Carrier gas: Helium c. MS conditions (example):
  • Operate in Selected Ion Monitoring (SIM) mode.
  • Monitor characteristic ions for the TMS-derivatives of 3-hydroxy fatty acids and their corresponding internal standards.

5. Data Analysis and Quantification a. Integrate the peak areas of the target analytes and internal standards. b. Calculate the concentration of each 3-hydroxy fatty acid using the ratio of the analyte peak area to the internal standard peak area and the known concentration of the internal standard.

Protocol 2: Extraction of 3-Hydroxy Fatty Acids from Environmental Samples for LC-MS/MS Analysis

This protocol is a generalized procedure for the analysis of 3-hydroxy fatty acids as endotoxin markers in environmental samples.[4]

1. Materials and Reagents

  • Environmental sample (e.g., dust collected on a filter)

  • Sodium hydroxide (NaOH), 1 M

  • Internal standard (e.g., threo-9,10-dihydroxyhexadecanoic acid)

  • Solid-phase extraction (SPE) cartridges (e.g., polystyrene-divinylbenzene polymer)

  • Methanol (B129727)

  • Formic acid

  • LC-MS/MS system

2. Sample Preparation and Hydrolysis a. Place the filter sample in a glass tube and add a known amount of internal standard. b. Add 1 M NaOH to the tube to cover the filter. c. Heat the sample (e.g., at 90°C for 2 hours) to hydrolyze the lipopolysaccharides and release the 3-hydroxy fatty acids. d. Cool the sample and acidify with formic acid.

3. Solid-Phase Extraction (SPE) a. Condition the SPE cartridge with methanol followed by acidified water. b. Load the acidified sample onto the cartridge. c. Wash the cartridge with water to remove interfering substances. d. Elute the 3-hydroxy fatty acids with methanol. e. Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

4. LC-MS/MS Analysis a. Inject the reconstituted sample into the LC-MS/MS system. b. LC conditions (example):

  • Use a C18 reversed-phase column.
  • Employ a gradient elution with mobile phases consisting of water and acetonitrile (B52724) with formic acid. c. MS/MS conditions (example):
  • Operate in negative ion mode.
  • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each 3-hydroxy fatty acid and the internal standard.

5. Data Analysis and Quantification a. Construct a calibration curve using standards of known concentrations. b. Quantify the 3-hydroxy fatty acids in the samples by comparing their peak areas to the calibration curve and correcting for the recovery of the internal standard.

Disclaimer: These protocols provide a general framework. Researchers should optimize the methods for their specific instrumentation and sample types. Appropriate safety precautions should be taken when handling chemicals.

References

Troubleshooting & Optimization

Technical Support Center: GC-MS Analysis of 3-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of 3-Hydroxyhexadecanoic acid in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing or showing a poor shape?

Peak tailing for this compound is common and typically occurs because the molecule contains two polar functional groups: a carboxylic acid (-COOH) and a hydroxyl (-OH) group.[1] These groups can form hydrogen bonds and interact with active sites (e.g., free silanol (B1196071) groups) in the GC system, such as the injection port liner and the column itself.[1][2] This secondary interaction slows down a portion of the analyte molecules, resulting in a skewed or "tailing" peak.

Q2: What is the most critical step to improve the peak shape for this compound?

Derivatization is the most crucial step. This chemical process modifies the polar functional groups to make the analyte less polar, more volatile, and more thermally stable.[3] For this compound, this involves converting both the carboxylic acid and hydroxyl groups. Without derivatization, achieving a symmetrical peak shape is extremely difficult.[1]

Q3: Which derivatization method is best for this compound?

Silylation is a highly effective and common method. It uses reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active hydrogens on both the hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group.[1][4] This single-step reaction efficiently reduces the polarity of the molecule, leading to significantly improved peak shape.

Q4: Can I use methylation to form a Fatty Acid Methyl Ester (FAME)?

While FAME synthesis (e.g., using BF₃-methanol) is a standard procedure for fatty acids, it only derivatizes the carboxylic acid group.[1] The hydroxyl group on this compound would remain underivatized and continue to cause peak tailing. Therefore, if you perform methylation, a subsequent derivatization step for the hydroxyl group (like silylation) would still be necessary. For simplicity and efficiency, a single-step silylation that derivatizes both groups is often preferred.

Q5: What type of GC column should I use?

After derivatization, the this compound (now a TMS-ether, TMS-ester) is significantly less polar. Therefore, a low to mid-polarity column is recommended. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, such as a DB-5ms or HP-5MS.[4][5] These columns are robust, have low bleed characteristics ideal for MS detectors, and provide good separation for this type of derivatized analyte.[6]

Troubleshooting Guide: Poor Peak Shape

Use this guide to diagnose and resolve issues with peak tailing, broadening, or splitting.

Symptom Possible Cause Recommended Solution Citation
All peaks tail System Activity: Active sites in the flow path are interacting with analytes.1. Replace the injection port liner with a new, deactivated one. 2. Trim 10-20 cm from the front of the GC column. 3. Condition the column according to the manufacturer's instructions.[7]
Improper Column Installation: Poorly cut column end or incorrect insertion depth in the injector/detector.1. Re-cut the column end to ensure a clean, 90° cut. 2. Verify the correct installation depth as specified by the instrument manufacturer.[7]
Low Carrier Gas Flow: Insufficient flow rate can lead to band broadening.1. Verify and optimize the carrier gas flow rate for your column dimensions. For example, a flow of ~1-2 mL/min is typical for a 0.25 mm I.D. column.[8][9]
Only this compound peak tails Incomplete Derivatization: The derivatization reaction did not go to completion, leaving polar functional groups exposed.1. Review the derivatization protocol; ensure reagents are fresh and not expired. 2. Optimize reaction time and temperature (e.g., heat at 80°C for 60 minutes). 3. Ensure the sample is completely dry before adding derivatization reagents, as water can quench the reaction.[1][4]
Analyte Degradation: Injector temperature is too high, causing the derivatized analyte to break down.1. Lower the injection port temperature in 10-20°C increments. A starting point of 250°C is often suitable.[10][11]
Peak is broad or split Solvent Focusing Issues: Initial oven temperature is too high, preventing proper focusing of the analyte at the head of the column.1. Lower the initial oven temperature to 20-40°C below the boiling point of your injection solvent.[8]
Column Overload: Too much sample was injected onto the column.1. Dilute the sample and re-inject. 2. Reduce the injection volume.[2]
Injector Backflash: The sample volume expands to a volume larger than the liner upon injection.1. Reduce the injection volume. 2. Use a liner with a larger internal volume. 3. Lower the injector temperature to reduce solvent expansion.[12]

Experimental Protocols

Protocol: Silylation of this compound using BSTFA

This protocol describes a standard method for the derivatization of this compound for GC-MS analysis.

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Ethyl Acetate)

  • Autosampler vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. This can be achieved by evaporating the solvent under a stream of nitrogen. Water will react with the silylation reagent and must be removed.[1]

  • Reconstitution: Add 100 µL of anhydrous solvent (e.g., Ethyl Acetate) to the dried sample in an autosampler vial.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[4] The volume may be adjusted to ensure a molar excess of the reagent.

  • Reaction: Cap the vial tightly and vortex for 10-15 seconds.

  • Heating: Place the vial in a heating block or oven set to 80°C for 60 minutes to ensure the reaction goes to completion.[4]

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized sample.[4]

Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extract Solvent Extraction Sample->Extract Dry Dry Down (under Nitrogen) Extract->Dry AddReagent Add BSTFA + 1% TMCS Dry->AddReagent Heat Heat at 80°C for 60 min AddReagent->Heat Inject Inject 1 µL into GC-MS Heat->Inject Separate GC Separation (e.g., HP-5MS column) Inject->Separate Detect MS Detection Separate->Detect Process Chromatogram Analysis Detect->Process

Caption: Workflow for the GC-MS analysis of this compound.

Troubleshooting Logic for Peak Tailing

Start Poor Peak Shape (Tailing) CheckDeriv Is Derivatization Complete and Correct? Start->CheckDeriv CheckSystem Is the GC System Inert and Clean? CheckDeriv->CheckSystem Yes FixDeriv Action: - Use fresh reagents - Ensure sample is dry - Optimize time/temp CheckDeriv->FixDeriv No CheckParams Are GC Parameters Optimized? CheckSystem->CheckParams Yes FixSystem Action: - Replace liner - Trim column - Check for leaks CheckSystem->FixSystem No FixParams Action: - Lower initial oven temp - Check injector temp - Optimize flow rate CheckParams->FixParams No GoodPeak Symmetrical Peak CheckParams->GoodPeak Yes FixDeriv->Start Re-analyze FixSystem->Start Re-analyze FixParams->Start Re-analyze

Caption: Decision tree for troubleshooting peak tailing issues.

References

Troubleshooting poor recovery of 3-Hydroxyhexadecanoic acid from samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of 3-Hydroxyhexadecanoic acid from various samples.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for poor recovery of this compound?

A1: Poor recovery of this compound can stem from several factors throughout the analytical workflow. These include:

  • Inefficient Extraction: The chosen extraction method (Liquid-Liquid Extraction or Solid-Phase Extraction) may not be optimal for the sample matrix and the physicochemical properties of this compound.

  • Analyte Degradation: this compound may be susceptible to degradation due to factors like pH, temperature, and enzymatic activity during sample storage and preparation.

  • Suboptimal Derivatization (for GC-MS): Incomplete or inefficient derivatization of the hydroxyl and carboxylic acid groups will lead to poor chromatographic performance and low recovery.

  • Losses During Sample Handling: Analyte loss can occur at various steps, such as evaporation, reconstitution, and transfer between vials.

  • Matrix Effects (for LC-MS/MS): Co-eluting substances from the sample matrix can suppress the ionization of this compound, leading to an underestimation of its concentration.

Q2: Which extraction method is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE can be effective for extracting this compound. The choice depends on the sample matrix, desired purity of the extract, and available resources.

  • LLE is a classic and widely used method. It is versatile but can be labor-intensive and may result in emulsions. The selection of appropriate solvents and pH is crucial for good recovery.

  • SPE can offer cleaner extracts and higher throughput, especially when automated. It is a highly selective technique due to the variety of available sorbents. However, method development is required to select the appropriate sorbent and elution solvents.

A comparative study on urinary organic acids showed that SPE had a higher mean recovery (84.1%) compared to LLE (77.4%).[1] Another study on a broad range of lipids found that SPE methods demonstrated equivalent or improved reproducibility compared to conventional LLE methods.[2]

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is generally required for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). The hydroxyl and carboxylic acid functional groups make the molecule polar and non-volatile. Derivatization converts these polar groups into less polar and more volatile derivatives, improving chromatographic peak shape and detection. Common derivatization reagents include silylating agents (e.g., BSTFA) and alkylating agents (e.g., BF3-methanol).

For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is often not necessary as the analyte can be ionized directly in the liquid phase.

Troubleshooting Guides

Issue 1: Low Recovery After Liquid-Liquid Extraction (LLE)

Symptoms:

  • Low signal intensity for this compound in the final analysis.

  • Inconsistent results between replicate extractions.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent Polarity This compound is a long-chain fatty acid with a polar hydroxyl group. A solvent system that can effectively partition this amphipathic molecule from the aqueous sample matrix is required. A mixture of a polar and a non-polar solvent, such as chloroform/methanol, is often used.[3] For highly fatty samples, less polar solvents like ethanol, acetonitrile, or acetone (B3395972) may improve extraction.[2]
Incorrect Sample pH The extraction efficiency of acidic compounds like this compound is highly dependent on the pH of the aqueous phase. Acidifying the sample to a pH at least two units below the pKa of the carboxylic acid group will ensure it is in its neutral, more organic-soluble form.[4]
Formation of Emulsions Emulsions can trap the analyte and lead to poor recovery. To break emulsions, try adding salt (salting out), centrifuging at high speed, or filtering through a glass wool plug.
Insufficient Phase Separation Ensure complete separation of the aqueous and organic layers. Allow sufficient time for the layers to separate and carefully collect the organic phase without aspirating any of the aqueous phase.
Analyte Degradation If the sample contains active enzymes (e.g., lipases), they can degrade the analyte. It is recommended to quench enzymatic activity immediately after sample collection, for example, by adding an organic solvent or by freezing.
Issue 2: Low Recovery After Solid-Phase Extraction (SPE)

Symptoms:

  • The analyte is not retained on the SPE cartridge during sample loading.

  • The analyte is not efficiently eluted from the SPE cartridge.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Improper Sorbent Selection For a molecule like this compound, a reversed-phase (e.g., C18) or a mixed-mode sorbent can be effective. The choice depends on the sample matrix and the desired level of cleanup.
Inadequate Column Conditioning The SPE sorbent must be properly conditioned and equilibrated before sample loading to ensure consistent interaction with the analyte. Typically, this involves washing with an organic solvent (e.g., methanol) followed by the same solvent system as the sample.
Incorrect Sample pH and Ionic Strength The pH and ionic strength of the sample can affect the retention of the analyte on the sorbent. Adjust the sample pH to ensure the analyte is in a form that will interact with the sorbent (e.g., neutral for reversed-phase).
Inappropriate Wash Solvent The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte of interest. A series of washes with increasing solvent strength can be used to optimize the cleanup.
Inefficient Elution The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For reversed-phase SPE, a more non-polar solvent or a mixture of solvents may be required. Ensure a sufficient volume of elution solvent is used and consider multiple elution steps.
Drying of the Sorbent Bed Allowing the sorbent bed to dry out between steps can lead to poor recovery. Ensure the sorbent remains wetted throughout the process.
Issue 3: Poor Results After Derivatization for GC-MS Analysis

Symptoms:

  • Low or no peak for the derivatized this compound.

  • Presence of broad or tailing peaks.

  • Multiple derivative peaks for a single analyte.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Presence of Water or Protic Solvents Silylating reagents are sensitive to moisture. Ensure that the sample extract is completely dry before adding the derivatization reagent. Water will consume the reagent and lead to incomplete derivatization.
Incomplete Reaction The derivatization reaction may be incomplete due to insufficient reagent, time, or temperature. Optimize the reaction conditions by increasing the amount of derivatizing agent, extending the reaction time, or increasing the temperature.
Degradation of Derivatives Some derivatives may be unstable and can degrade over time. Analyze the derivatized samples as soon as possible after preparation.
Choice of Derivatization Reagent For molecules with both hydroxyl and carboxylic acid groups, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is effective as it derivatizes both functional groups.[5] Alternatively, esterification with BF3-methanol can be used to form fatty acid methyl esters (FAMEs).[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of 3-Hydroxy Fatty Acids from Plasma/Serum

This protocol is adapted from a method for the analysis of 3-hydroxy fatty acids by GC-MS.[6]

  • To 500 µL of plasma or serum, add an appropriate internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid).

  • For total 3-hydroxy fatty acid content, hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free fatty acids, omit this step.

  • Acidify the sample with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed samples).

  • Extract the lipids by adding 3 mL of ethyl acetate (B1210297) and vortexing thoroughly.

  • Centrifuge to separate the phases and collect the upper organic layer.

  • Repeat the extraction with another 3 mL of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen at 37°C.

  • The dried extract is now ready for derivatization.

Protocol 2: Derivatization with BSTFA for GC-MS Analysis

This protocol is a general procedure for the silylation of fatty acids.[4][5]

  • Ensure the dried extract from the LLE step is completely free of moisture.

  • Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60°C for 60 minutes.

  • After cooling to room temperature, the sample can be directly injected into the GC-MS or diluted with a suitable solvent if necessary.

Data Presentation

Table 1: Comparison of Mean Recovery for Organic Acids using SPE and LLE.

Extraction MethodMean Recovery (%)
Solid-Phase Extraction (SPE)84.1
Liquid-Liquid Extraction (LLE)77.4

Source: Adapted from a comparative study on urinary organic acids.[1]

Table 2: Recovery of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) using SPE.

Elution FractionRecovery Rate (%)
ChloroformLow
Methanol/Formic Acid (99/1)~100
Water/Isopropanol/AmmoniaLow

Source: Adapted from a study on the analysis of FAHFAs.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) Homogenization Homogenization/ Lysis Sample->Homogenization Spiking Spike with Internal Standard Homogenization->Spiking Hydrolysis Alkaline Hydrolysis (Optional for Total FA) Spiking->Hydrolysis Acidification Acidification (pH < pKa) Hydrolysis->Acidification LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->LLE Organic Phase SPE Solid-Phase Extraction (e.g., C18) Acidification->SPE Conditioned Cartridge Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation Derivatization Derivatization (e.g., BSTFA for GC-MS) Evaporation->Derivatization Reconstitution Reconstitution in Injection Solvent Derivatization->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Workflow Start Start: Poor Recovery of This compound Check_Extraction Review Extraction Method Start->Check_Extraction Check_LLE LLE Issues? Check_Extraction->Check_LLE LLE Used Check_SPE SPE Issues? Check_Extraction->Check_SPE SPE Used Optimize_LLE Optimize LLE: - Adjust Solvent Polarity - Optimize pH - Address Emulsions Check_LLE->Optimize_LLE Yes Check_Derivatization GC-MS Analysis? Review Derivatization Check_LLE->Check_Derivatization No Optimize_SPE Optimize SPE: - Check Sorbent Type - Optimize Wash/Elution - Ensure Proper Conditioning Check_SPE->Optimize_SPE Yes Check_SPE->Check_Derivatization No Optimize_LLE->Check_Derivatization Optimize_SPE->Check_Derivatization Optimize_Derivatization Optimize Derivatization: - Ensure Sample is Dry - Check Reagent Amount - Optimize Time/Temp Check_Derivatization->Optimize_Derivatization Yes Check_Sample_Handling Review Sample Handling Check_Derivatization->Check_Sample_Handling No / LC-MS Optimize_Derivatization->Check_Sample_Handling Improve_Handling Improve Handling: - Minimize Transfer Steps - Check for Analyte Stability - Evaluate Matrix Effects Check_Sample_Handling->Improve_Handling Potential Issues End Recovery Improved Check_Sample_Handling->End No Issues Found Improve_Handling->End

Caption: Troubleshooting decision tree for poor recovery of this compound.

References

Common sources of contamination in 3-Hydroxyhexadecanoic acid analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common sources of contamination during the analysis of 3-Hydroxyhexadecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: The most prevalent sources of contamination in this compound analysis can be broadly categorized into three areas:

  • Chemical Contamination: This includes impurities from solvents, reagents, and plasticware. Plasticizers, such as phthalates and adipates, are common culprits that can leach from laboratory consumables and interfere with the analysis.[1][2][3][4][5]

  • Biological Contamination: Since 3-hydroxy fatty acids are integral components of lipopolysaccharides (LPS), also known as endotoxins, from gram-negative bacteria, microbial contamination is a significant concern.[6][7][8] This can originate from non-sterile labware, reagents, water, or even the laboratory environment.[8]

  • Cross-Contamination: Carryover from previously analyzed samples with high concentrations of lipids can lead to inaccurate results in subsequent analyses.

Q2: How can I differentiate between a true this compound signal and a contaminant in my chromatogram?

A2: Differentiating your target analyte from a contaminant can be challenging. Here are a few strategies:

  • Mass Spectral Analysis: Compare the mass spectrum of the peak with a known standard of this compound. Contaminants will likely have different fragmentation patterns.

  • Blank Analysis: Regularly run method blanks (all steps of the procedure without the sample). Any peaks appearing in the blank are indicative of contamination.

  • Retention Time: While not definitive, a shift in retention time compared to a pure standard could suggest the presence of an interfering compound.

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard for this compound can help to accurately quantify the target analyte even in the presence of some interferences.[9]

Q3: Can the type of plasticware I use affect my results?

A3: Absolutely. Disposable plastic labware, such as syringe filters, pipette tips, and microcentrifuge tubes, are known to leach plasticizers and other additives that can interfere with fatty acid analysis.[10][11] For sensitive analyses, it is highly recommended to use glassware or high-quality polypropylene (B1209903) tubes that have been tested for low leachables.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter.

Issue 1: High Background Noise or Unidentified Peaks in Blank Samples

Question: I am observing a high background signal and several unidentified peaks in my blank runs, which is affecting the limit of detection for this compound. What could be the cause and how can I resolve it?

Answer: High background noise and extraneous peaks in blanks are classic signs of contamination. The flowchart below outlines a systematic approach to identify and eliminate the source.

G cluster_0 Troubleshooting High Background in Blanks Start High Background/Peaks in Blank Check_Solvents Analyze Solvents Directly Start->Check_Solvents Solvent_Contaminated Contaminated Solvents Detected Check_Solvents->Solvent_Contaminated Use_New_Solvents Use Fresh, High-Purity (LC-MS Grade) Solvents Solvent_Contaminated->Use_New_Solvents Yes Check_Reagents Prepare Blanks with Minimal Reagents Solvent_Contaminated->Check_Reagents No Use_New_Solvents->Check_Reagents Reagent_Contaminated Contaminated Reagents Identified Check_Reagents->Reagent_Contaminated Use_New_Reagents Use Fresh, High-Purity Reagents Reagent_Contaminated->Use_New_Reagents Yes Check_Labware Solvent Rinse of Labware (Glass & Plastic) Reagent_Contaminated->Check_Labware No Use_New_Reagents->Check_Labware Labware_Contaminated Contaminated Labware Identified Check_Labware->Labware_Contaminated Clean_Glassware Implement Rigorous Glassware Cleaning Protocol Labware_Contaminated->Clean_Glassware Glass Switch_Plasticware Switch to Glass or High-Quality Polypropylene Labware_Contaminated->Switch_Plasticware Plastic Check_System System Contamination Check (Bypass Column) Labware_Contaminated->Check_System No Clean_Glassware->Check_System Switch_Plasticware->Check_System System_Contaminated System Contamination Confirmed Check_System->System_Contaminated Clean_System Clean LC/GC System Components System_Contaminated->Clean_System Yes Resolved Problem Resolved System_Contaminated->Resolved No Clean_System->Resolved

Caption: Troubleshooting workflow for high background contamination.

Quantitative Impact of Contaminants:

While specific data for this compound is limited, studies on similar long-chain fatty acids demonstrate the significant impact of contamination.

Contaminant SourceAnalyteContamination Level in Blank (Original Method)Contamination Level in Blank (Revised Method)Reduction in Limit of Detection (LOD)
Plastic Syringe & FilterPalmitic Acid (C16:0)6.6 ± 1.2 ppm2.6 ± 0.9 ppm57%
Plastic Syringe & FilterStearic Acid (C18:0)8.9 ± 2.1 ppm1.9 ± 0.8 ppm56%

Data adapted from a study on C16 and C18 fatty acids, representative of potential effects on this compound analysis.[10]

Issue 2: Inconsistent or Non-Reproducible Quantification

Question: My quantitative results for this compound are inconsistent across different batches of samples. What could be causing this variability?

Answer: Inconsistent quantification is often linked to biological contamination, specifically from endotoxins (LPS), as this compound is a component of LPS. Gram-negative bacteria are a common source of this contamination.

Sources of Bacterial and Endotoxin (B1171834) Contamination:

  • Water: Water used for preparing buffers and reagents is a primary source of endotoxin contamination.

  • Reagents and Media: Sera, and other biological reagents can contain significant levels of endotoxins.[8]

  • Labware: Improperly cleaned and sterilized glassware and plasticware can harbor bacteria and endotoxins.[12]

  • Laboratory Environment: Airborne bacteria can contaminate samples, solutions, and labware.

Mitigation Strategies:

  • Use Endotoxin-Free Water: Utilize commercially available endotoxin-free water or water from a purification system designed to remove pyrogens for all solutions.

  • Test Reagents: Whenever possible, use reagents certified as endotoxin-free. If not possible, test reagents for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.[13]

  • Depyrogenation of Glassware: Standard autoclaving is not sufficient to remove endotoxins.[12] Glassware must be depyrogenated by baking at a high temperature.

  • Aseptic Techniques: Practice good aseptic techniques to minimize environmental contamination. Work in a laminar flow hood when preparing samples and reagents.

Experimental Protocols

Protocol 1: Depyrogenation of Glassware

This protocol is essential for removing endotoxin (LPS) contamination from glassware.

Materials:

  • Glassware to be cleaned

  • Detergent

  • Endotoxin-free water

  • Aluminum foil

  • Dry heat oven capable of reaching at least 250°C

Procedure:

  • Washing: Thoroughly wash glassware with a suitable laboratory detergent and rinse multiple times with tap water.

  • Final Rinse: Perform a final rinse with endotoxin-free water to remove any residual detergent and contaminants.

  • Drying: Allow the glassware to dry completely.

  • Wrapping: Cover all openings of the glassware with aluminum foil to prevent re-contamination.

  • Baking: Place the foil-covered glassware in a dry heat oven and bake at 250°C for a minimum of 30 minutes . For more robust depyrogenation, heating at 180°C overnight is also effective.[12]

  • Cooling and Storage: Allow the glassware to cool to room temperature inside the oven before removing. Store in a clean, dust-free environment.

Protocol 2: Sample Preparation for GC-MS Analysis of this compound

This protocol is a general guideline for the extraction and derivatization of this compound from biological samples for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[9][14]

Materials:

  • Sample (e.g., plasma, cell culture media)

  • Internal Standard (e.g., ¹³C-labeled this compound)

  • Methanol (High Purity, LC-MS Grade)

  • Hydrochloric Acid (HCl)

  • Iso-octane (High Purity)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

  • Depyrogenated glassware

Procedure:

G cluster_1 GC-MS Sample Preparation Workflow Start Sample Collection Add_IS Add Internal Standard Start->Add_IS Hydrolysis Alkaline Hydrolysis (Optional, for total 3-OHFA) Add_IS->Hydrolysis Acidification Acidify with HCl Hydrolysis->Acidification Extraction Liquid-Liquid Extraction with Iso-octane Acidification->Extraction Dry_Down Evaporate to Dryness under Nitrogen Extraction->Dry_Down Derivatization Derivatize with BSTFA + 1% TMCS Dry_Down->Derivatization Analysis GC-MS Analysis Derivatization->Analysis

Caption: Workflow for this compound sample preparation.

  • Sample Preparation: To a known volume of sample in a depyrogenated glass tube, add a known amount of the internal standard.

  • Hydrolysis (Optional): For the analysis of total (free and esterified) this compound, perform an alkaline hydrolysis (e.g., with NaOH) before acidification.

  • Acidification: Acidify the sample to a pH below 3 using HCl.

  • Extraction: Perform a liquid-liquid extraction by adding iso-octane, vortexing thoroughly, and centrifuging to separate the phases. Collect the organic (upper) layer. Repeat the extraction for better recovery.

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in the derivatizing agent (BSTFA with 1% TMCS). Heat at 60-80°C for 30-60 minutes to convert the 3-hydroxy fatty acid to its more volatile trimethylsilyl (B98337) (TMS) ether derivative.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

References

Addressing baseline noise and drift in 3-hydroxy fatty acid chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-hydroxy fatty acid (3-OH-FA) chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline noise in 3-hydroxy fatty acid chromatography?

A1: Baseline noise in High-Performance Liquid Chromatography (HPLC) refers to short-term, irregular fluctuations in the baseline that are not related to the analyte peaks.[1] Common causes can be broadly categorized into issues with the mobile phase, detector, pump, and overall system maintenance.[1] Specific sources include impurities or dissolved gases in the mobile phase, an unstable detector lamp, inconsistent pump performance, and contaminated system components.[1]

Q2: How is baseline drift different from baseline noise, and what causes it in 3-OH-FA analysis?

A2: Baseline drift is a gradual, long-term shift of the baseline, whereas baseline noise consists of rapid, random, short-term fluctuations.[1] In the analysis of 3-hydroxy fatty acids, drift is often caused by changes in temperature, variations in mobile phase composition during a gradient elution, or column bleed, especially at higher temperatures.[1][2]

Q3: Why is derivatization sometimes necessary for the analysis of 3-hydroxy fatty acids?

A3: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, 3-hydroxy fatty acids often require derivatization to increase their volatility and thermal stability, leading to improved peak shape and separation. A common method involves converting them to their trimethylsilyl (B98337) (TMS) ethers.

Q4: Can the sample preparation method contribute to baseline issues?

A4: Yes, the sample preparation method is critical. Inadequate removal of matrix components or the introduction of contaminants during extraction and derivatization can lead to a noisy or drifting baseline. It is crucial to use high-purity solvents and reagents and to incorporate appropriate cleanup steps like solid-phase extraction (SPE).

Q5: What is column bleed and how can I minimize it in my 3-OH-FA analysis?

A5: Column bleed is the elution of stationary phase degradation products from the column, which can cause a rising baseline, particularly at higher temperatures. To minimize column bleed, it is important to use high-quality, low-bleed columns, condition the column properly before use, and operate within the column's recommended temperature limits.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common baseline issues encountered during 3-hydroxy fatty acid chromatography.

Issue 1: High Baseline Noise

A consistently high or noisy baseline can obscure small peaks and lead to inaccurate quantification.

Possible Cause Troubleshooting Step Expected Outcome
Contaminated Mobile Phase Use HPLC-grade solvents and freshly prepared mobile phases. Filter aqueous mobile phases through a 0.2-0.45 μm filter.[1]A significant reduction in baseline noise.
Dissolved Gases in Mobile Phase Degas the mobile phase using an inline degasser, helium sparging, or sonication.[1]Reduction or elimination of sharp, spiking noise.
Dirty Detector Flow Cell Flush the flow cell with a strong solvent like methanol (B129727) or isopropanol. If necessary, clean with 1N nitric acid (avoid hydrochloric acid).[3]A cleaner, more stable baseline.
Failing Detector Lamp Check the lamp's energy output and operating hours. Replace if it is near the end of its lifespan.A stable baseline with reduced short-term noise.
Pump Seal Leaks or Worn Piston Seals Perform regular pump maintenance, including replacing seals and pistons as needed.[1]A reduction in periodic or pulsating baseline noise.
Contaminated Column Disconnect the column and run the system. If the noise disappears, the column is the source. Clean the column according to the manufacturer's instructions or replace it.A stable baseline when a clean or new column is installed.
Issue 2: Baseline Drift

A drifting baseline, either upwards or downwards, can affect peak integration and reproducibility.

Possible Cause Troubleshooting Step Expected Outcome
Temperature Fluctuations Use a column oven to maintain a stable column temperature. Ensure the mobile phase temperature is stable before it enters the detector.A more consistent and level baseline.
Mobile Phase Composition Change (Gradient) Ensure the mobile phase components are well-mixed and degassed. Use a static mixer if necessary.[2]A flatter baseline during gradient elution.
Column Bleed Condition the column at a temperature slightly above the method's maximum temperature. If bleed persists, the column may need replacement.A lower and more stable baseline, especially at higher temperatures.
Contamination Buildup Flush the entire system, including the injector and detector, with a strong solvent.Removal of contaminants leading to a stable baseline.
Mobile Phase Imbalance If using additives in one mobile phase for a gradient run, add a similar concentration to the other mobile phase to balance absorbance.A flatter baseline throughout the gradient run.

Experimental Protocols

Protocol 1: GC-MS Analysis of 3-Hydroxy Fatty Acids

This protocol outlines a general procedure for the analysis of 3-OH-FAs in biological samples.

1. Sample Preparation (Hydrolysis, Extraction, and Derivatization)

  • Hydrolysis (for total 3-OH-FAs): To 500 µL of sample (e.g., serum, plasma), add 500 µL of 10 M NaOH and incubate for 30 minutes. This step is omitted for the analysis of free 3-OH-FAs.[1]

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard.

  • Acidification: Acidify the sample with 6 M HCl.

  • Liquid-Liquid Extraction: Extract the 3-OH-FAs twice with 3 mL of ethyl acetate.

  • Drying: Evaporate the pooled organic layers to dryness under a stream of nitrogen at 37°C.[1]

  • Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 80°C for 1 hour to form TMS derivatives.[1]

2. GC-MS Parameters

Parameter Value
GC System Agilent 5890 Series II or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[1]
MS System Agilent 5975 MSD or equivalent
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Protocol 2: LC-MS/MS Analysis of 3-Hydroxy Fatty Acids

This protocol provides a general method for the sensitive detection of 3-OH-FAs.

1. Sample Preparation (Extraction)

  • Protein Precipitation and Extraction: For a plasma sample, add a cold solvent mixture (e.g., methanol or a mixture of methyl tert-butyl ether, methanol, and water) to precipitate proteins and extract lipids.

  • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., a mixed-mode anion exchange) to enrich the 3-OH-FA fraction and remove interfering substances.

  • Drying and Reconstitution: Dry the eluate and reconstitute in the initial mobile phase.

2. LC-MS/MS Parameters

Parameter Value
LC System UHPLC system (e.g., Agilent 1290 Infinity)
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in isopropanol/acetonitrile (1:1, v/v)[3]
Flow Rate 0.4 mL/min[3]
Gradient 0–1.5 min (30–60% B), 1.5–11.0 min (60–75% B), 11.0–15.0 min (75–100% B), 15.0–18.0 min (100% B), 18.0–18.1 min (100–30% B), and 18.1–20.0 min (30% B).[3]
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), negative mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Baseline Issues start Baseline Issue Observed (Noise or Drift) check_type Is it Noise or Drift? start->check_type noise High Baseline Noise check_type->noise Noise drift Baseline Drift check_type->drift Drift check_mobile_phase_noise Check Mobile Phase (Purity, Degassing) noise->check_mobile_phase_noise check_temp_drift Check Temperature (Column, Ambient) drift->check_temp_drift check_detector_noise Check Detector (Lamp, Flow Cell) check_mobile_phase_noise->check_detector_noise Not Resolved resolved Issue Resolved check_mobile_phase_noise->resolved Resolved check_pump_noise Check Pump (Seals, Leaks) check_detector_noise->check_pump_noise Not Resolved check_detector_noise->resolved Resolved check_column_noise Check Column (Contamination) check_pump_noise->check_column_noise Not Resolved check_pump_noise->resolved Resolved check_column_noise->resolved Resolved check_gradient_drift Check Gradient System (Mixing, Proportions) check_temp_drift->check_gradient_drift Not Resolved check_temp_drift->resolved Resolved check_column_bleed_drift Check for Column Bleed check_gradient_drift->check_column_bleed_drift Not Resolved check_gradient_drift->resolved Resolved check_column_bleed_drift->resolved Resolved

Caption: A logical workflow for troubleshooting baseline noise and drift.

Signaling Pathway of 3-Hydroxybutyrate

SignalingPathway 3-Hydroxybutyrate Signaling via GPR109A cluster_cell Macrophage bhb 3-Hydroxybutyrate (3-HB) gpr109a GPR109A bhb->gpr109a Binds to ca_influx Ca2+ Influx gpr109a->ca_influx Activates er_stress Reduced ER Stress ca_influx->er_stress nlrp3 NLRP3 Inflammasome Activation er_stress->nlrp3 Inhibits m1_polarization M1 Macrophage Polarization nlrp3->m1_polarization Promotes cholesterol_efflux Cholesterol Efflux nlrp3->cholesterol_efflux Inhibits anti_inflammatory Anti-inflammatory Effects m1_polarization->anti_inflammatory Leads to reduced cholesterol_efflux->anti_inflammatory Contributes to

References

Technical Support Center: Optimizing Injection Parameters for 3-Hydroxyhexadecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the analysis of 3-Hydroxyhexadecanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Troubleshooting and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the recommended injection mode for this compound analysis by GC-MS?

A1: The choice between split and splitless injection depends on the concentration of this compound in your sample.[1][2][3][4]

  • Splitless Injection: This mode is recommended for trace analysis where the analyte concentration is very low. In splitless injection, the entire vaporized sample is transferred to the column, maximizing sensitivity.[1][2][3]

  • Split Injection: This mode is suitable for samples with higher concentrations of the analyte. It prevents column overload by venting a portion of the sample. A typical split ratio might be 1:15, where only one part of the sample enters the column for every 15 parts vented.[5]

Q2: What are the optimal injector temperature settings for the analysis of silylated this compound?

A2: An injector temperature of around 250-280°C is a good starting point for the analysis of silylated fatty acids.[6] It is crucial to ensure the temperature is high enough to facilitate rapid and complete vaporization of the derivatized analyte without causing thermal degradation. For on-line derivatization, the injection port temperature can be a critical parameter to optimize.[7][8]

Q3: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the possible causes and solutions?

A3: Poor peak shape in GC-MS analysis can arise from several factors:

  • Incomplete Derivatization: If the silylation of the hydroxyl and carboxyl groups of this compound is incomplete, the remaining free functional groups can interact with active sites in the GC system, leading to peak tailing.[9][10][11]

    • Solution: Ensure your derivatization protocol is optimized. This includes using a sufficient excess of the silylating agent (e.g., BSTFA with 1% TMCS), maintaining anhydrous conditions, and optimizing the reaction time and temperature (e.g., 70°C for 60 minutes).[9][10][11]

  • Injector Issues: An active or contaminated injector liner can cause analyte adsorption and peak tailing.

    • Solution: Use a deactivated liner and perform regular maintenance, including cleaning or replacing the liner.[12]

  • Column Problems: A contaminated or degraded column can also lead to poor peak shapes.

    • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, consider trimming the front end of the column or replacing it.

Troubleshooting Guide: GC-MS Injection Parameters

Issue Potential Cause Recommended Solution
No Peak or Low Signal Insufficient analyte concentration.Use splitless injection mode to increase the amount of sample reaching the column.[1][3] Concentrate the sample before analysis.
Leak in the injection system.Check for leaks at the septum and column connections. Replace the septum if necessary.[13]
Incorrect injector temperature.Ensure the injector temperature is high enough to vaporize the sample (typically 250-280°C for silylated fatty acids).[6]
Peak Tailing Incomplete derivatization.Optimize derivatization conditions (reagent excess, anhydrous conditions, reaction time and temperature).[9][10][11]
Active sites in the injector liner.Use a deactivated liner and perform regular maintenance.[12]
Column contamination.Condition the column or trim the inlet.
Peak Fronting Column overload.If using splitless injection with a concentrated sample, switch to split injection or dilute the sample.
Inappropriate solvent for injection.The sample should be dissolved in a solvent with a boiling point lower than the initial oven temperature to ensure proper solvent focusing.
Split Peaks Improper column installation.Reinstall the column, ensuring a clean, square cut and correct insertion depth into the injector and detector.
Inconsistent vaporization in the injector.Use a glass wool-packed liner to promote homogeneous vaporization.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general guideline. Optimization may be required for specific sample matrices and instrumentation.

  • Sample Preparation (Extraction and Derivatization):

    • Perform a liquid-liquid extraction of the sample to isolate the fatty acid fraction.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • To the dried extract, add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]

    • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.[11]

  • GC-MS Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Injection Mode: Splitless or Split (e.g., 40:1), depending on sample concentration.[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

    • Oven Temperature Program: Start at a lower temperature (e.g., 60-80°C) and ramp up to a final temperature of around 280-300°C. A typical program might be: 80°C for 2 min, then ramp to 280°C at 20°C/min, and hold for 10 min.[6]

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the derivatized analyte (e.g., m/z 50-700).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: Troubleshooting and FAQs

Frequently Asked Questions (FAQs)

Q1: What type of LC column is suitable for this compound analysis?

A1: A C18 reversed-phase column is commonly used for the separation of fatty acids, including this compound.[14] For very-long-chain fatty acids, a C8 or C4 column might provide better elution.[14]

Q2: How does the injection volume affect my LC-MS analysis of this compound?

A2: Increasing the injection volume can enhance the signal intensity for low-concentration samples. However, injecting too large a volume, especially if the sample solvent is stronger than the mobile phase, can lead to peak distortion, such as fronting and broadening.[15][16] It is recommended to keep the injection volume between 1-10% of the column volume as a general guideline.[15]

Q3: My this compound peak is showing fronting after I increased the injection volume. What should I do?

A3: Peak fronting upon increasing injection volume is often due to the sample solvent being stronger than the initial mobile phase.[15][16]

  • Solution:

    • Dissolve your sample in a solvent that is weaker than or has a similar strength to the initial mobile phase.[17]

    • Reduce the injection volume.[18]

    • If a larger injection volume is necessary for sensitivity, consider using a co-injection technique where a weak solvent is injected alongside the sample to mitigate the strong solvent effect.[16]

Troubleshooting Guide: LC-MS Injection Parameters

Issue Potential Cause Recommended Solution
Poor Peak Shape (Fronting) Injection of a large volume of sample in a solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[17] Reduce the injection volume.[18]
Low Sensitivity Insufficient amount of analyte injected.Increase the injection volume, being mindful of potential peak shape distortion.[15] Concentrate the sample prior to analysis.
Inefficient ionization.Optimize the mobile phase composition and mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).[19]
Irreproducible Retention Times Inadequate column equilibration between injections.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[17]
Fluctuations in mobile phase composition or flow rate.Check the LC pump for proper functioning and ensure the mobile phase is well-mixed and degassed.
Split Peaks Clogged frit or column void.Replace the column frit or the column itself.
Sample precipitation at the column head.Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase.[20]

Experimental Protocol: LC-MS Analysis of this compound

This protocol provides a general guideline. Optimization is recommended for specific applications.

  • Sample Preparation:

    • Extract the lipid fraction from your sample.

    • Reconstitute the dried extract in a solvent compatible with the initial mobile phase (e.g., a mixture of methanol (B129727) and water).

  • LC-MS Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[21]

    • Mobile Phase B: Acetonitrile/Isopropanol mixture (e.g., 90:10) with 0.1% formic acid or 10 mM ammonium acetate.[21]

    • Flow Rate: For a 2.1 mm ID column, a starting flow rate of 0.3 mL/min is common.[22]

    • Injection Volume: 1-5 µL. Start with a small volume and increase if necessary, monitoring peak shape.[21]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the fatty acids.

    • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode. Optimize source parameters such as capillary voltage, desolvation gas flow, and temperature for maximum sensitivity.[19]

Visualizing Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization Injection Injection (Split/Splitless) Derivatization->Injection Inject 1 µL Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Analysis

Caption: Workflow for this compound analysis by GC-MS.

LCMS_Troubleshooting Start Poor Peak Shape? Tailing Tailing Peak Start->Tailing Yes Fronting Fronting Peak Start->Fronting Yes Split Split Peak Start->Split Yes Cause_Tailing1 Incomplete Derivatization (GC) Tailing->Cause_Tailing1 Cause_Tailing2 Active Sites in System Tailing->Cause_Tailing2 Cause_Fronting1 Column Overload Fronting->Cause_Fronting1 Cause_Fronting2 Strong Injection Solvent (LC) Fronting->Cause_Fronting2 Cause_Split1 Bad Column Installation Split->Cause_Split1 Cause_Split2 Sample Precipitation (LC) Split->Cause_Split2 Solution_Tailing1 Optimize Derivatization Cause_Tailing1->Solution_Tailing1 Solution_Tailing2 Use Deactivated Liner/Column Cause_Tailing2->Solution_Tailing2 Solution_Fronting1 Dilute Sample / Use Split Cause_Fronting1->Solution_Fronting1 Solution_Fronting2 Use Weaker Solvent / Reduce Volume Cause_Fronting2->Solution_Fronting2 Solution_Split1 Reinstall Column Cause_Split1->Solution_Split1 Solution_Split2 Ensure Sample Solubility Cause_Split2->Solution_Split2

Caption: Troubleshooting logic for common peak shape problems.

References

Technical Support Center: Gas Chromatography of 3-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the gas chromatography (GC) analysis of 3-Hydroxyhexadecanoic acid, with a primary focus on mitigating peak tailing.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve peak tailing issues for this compound.

Question: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing for polar, acidic compounds like this compound is a common issue in gas chromatography. It is typically caused by unwanted interactions between the analyte and active sites within the GC system. The troubleshooting process can be broken down into several key areas:

1. Sample Preparation and Derivatization:

The primary cause of peak tailing for this compound is the presence of the polar carboxylic acid and hydroxyl functional groups. These groups can interact strongly with active sites (e.g., silanol (B1196071) groups) in the inlet liner and at the head of the GC column, leading to poor peak shape.[1]

  • Recommendation: Derivatization is crucial for obtaining symmetrical peaks for this compound. The goal is to convert the polar functional groups into less polar, more volatile derivatives.

    • Silylation: This is a highly effective method that targets both the carboxylic acid and hydroxyl groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), are commonly used.[2][3]

    • Esterification: While esterification of the carboxylic acid group (e.g., using BF₃-methanol to form a fatty acid methyl ester or FAME) is a common technique for fatty acids, it does not address the free hydroxyl group, which can still cause tailing.[2] Therefore, a subsequent silylation step would be necessary.

2. GC System and Column Health:

If derivatization is already being performed, the issue may lie with the GC system itself.

  • Inlet Contamination: Active sites can accumulate in the inlet liner from previous injections.

    • Solution: Replace the inlet liner, septum, and O-rings. Using a deactivated liner is highly recommended.

  • Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column, creating active sites.

    • Solution: Trim the first 10-20 cm of the column from the inlet side. This removes the most contaminated section.

  • Improper Column Installation: A poorly cut or installed column can create dead volume and turbulence, leading to peak tailing for all compounds.

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet and detector according to the manufacturer's instructions.

  • Column Choice: The stationary phase of the column should be appropriate for the derivatized analyte.

    • Recommendation: For the analysis of silylated 3-hydroxy fatty acids, a non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is often suitable.[4] For FAMEs, a more polar column like a polyethylene (B3416737) glycol (WAX) type may be used, but silylation of the hydroxyl group is still recommended for optimal peak shape.[5][6][7]

3. Method Parameters:

Incorrect GC method parameters can also contribute to peak tailing.

  • Injection Temperature: An inlet temperature that is too low can lead to incomplete or slow vaporization of the analyte.

    • Solution: Optimize the inlet temperature. A starting point is often 250-280°C for derivatized fatty acids.

  • Oven Temperature Program: A slow temperature ramp can sometimes exacerbate tailing.

    • Solution: A slightly faster ramp rate may improve peak shape, but be mindful of maintaining resolution from other components in the sample.

  • Carrier Gas Flow Rate: An insufficient flow rate can lead to broader peaks.

    • Solution: Ensure the carrier gas flow rate is set to the optimal linear velocity for the carrier gas being used (e.g., Helium or Hydrogen).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: this compound has two polar functional groups: a carboxylic acid and a hydroxyl group. These groups are prone to forming hydrogen bonds with active silanol groups present on the surfaces of the GC inlet liner and the column stationary phase. This interaction causes some molecules of the analyte to be retained longer than others, resulting in a "tailing" peak. Derivatization chemically modifies these polar groups, making the molecule more volatile and less likely to interact with active sites, leading to a more symmetrical peak shape and improved analytical accuracy.[3]

Q2: What is the recommended derivatization method for this compound?

A2: The most comprehensive derivatization method for this compound is silylation . Silylating reagents like BSTFA or MSTFA will react with both the carboxylic acid and the hydroxyl group, creating a trimethylsilyl (B98337) (TMS) ester and a TMS ether, respectively.[2][4] This single-step reaction effectively masks both sources of peak tailing. While esterification to form the methyl ester (FAME) is common for fatty acids, it only addresses the carboxylic acid group, leaving the hydroxyl group exposed to potential interactions.

Q3: Can I analyze underivatized this compound?

A3: While technically possible on a specially designed column for free fatty acid analysis (FFAP), it is highly discouraged. You will likely encounter severe peak tailing, poor sensitivity, and potential irreversible adsorption of the analyte onto the column. This leads to inaccurate and unreliable quantification. For robust and reproducible results, derivatization is essential.

Q4: I am still seeing peak tailing after derivatization. What should I check first?

A4: If you are confident that your derivatization reaction is complete, the most likely culprit is the cleanliness of your GC system. Start by performing routine inlet maintenance: replace the liner (use a deactivated one if possible), septum, and any seals. If that does not resolve the issue, trimming a small portion (10-20 cm) from the front of your analytical column can remove accumulated non-volatile residues that create active sites.

Q5: Which type of GC column is best for analyzing derivatized this compound?

A5: For silylated this compound, a low to mid-polarity column is generally recommended. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms).[4] These columns offer good thermal stability and resolving power for a wide range of derivatized metabolites. For FAMEs where the hydroxyl group has also been derivatized (e.g., silylated), these columns are also suitable. If analyzing only FAMEs (without derivatizing the hydroxyl group), a more polar column like a DB-WAX might be used, but peak tailing from the hydroxyl group may still be a concern.[5][6]

Quantitative Data Summary

Parameter Condition Causing Tailing Corrective Action Expected Asymmetry Factor (As) After Correction Expected Peak Height/Area
Derivatization Underivatized analyteSilylation (e.g., with BSTFA)~1.0 - 1.2Significant Increase
Inlet Liner Contaminated or active linerReplace with a new, deactivated liner< 1.3Increase
Column Head Contaminated column inletTrim 10-20 cm from the column< 1.3Increase
Column Installation Poorly cut or positioned columnRe-cut and re-install the column~1.0 - 1.2Increase and become more reproducible
Injection Temp. Too lowOptimize (e.g., increase to 250-280°C)Improvement towards 1.0May Increase

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids.[4]

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Ethyl acetate (B1210297) (or other suitable solvent)

  • Autosampler vials with inserts and PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Water is incompatible with silylation reagents. If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample in an autosampler vial, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and vortex for 10-15 seconds.

  • Heating: Place the vial in a heating block or oven at 80°C for 60 minutes to ensure complete derivatization of both the carboxylic acid and hydroxyl groups.[4]

  • Cooling and Dilution: Allow the vial to cool to room temperature. If necessary, the sample can be diluted with a suitable solvent like ethyl acetate before injection.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS.

Visualizations

Experimental_Workflow Experimental Workflow for GC Analysis of this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Start with Dried Sample add_reagent Add Silylating Reagent (BSTFA + 1% TMCS) start->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat at 80°C for 60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject Derivatized Sample cool->inject Sample Ready for Injection separate Separation on GC Column (e.g., HP-5ms) inject->separate detect Detection by Mass Spectrometer separate->detect process Data Processing and Analysis detect->process

Caption: Workflow for the derivatization and GC-MS analysis.

Peak_Tailing_Troubleshooting Logical Troubleshooting for Peak Tailing cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed for This compound cause1 Analyte-System Interaction (Polarity Issue) start->cause1 cause2 System Contamination (Active Sites) start->cause2 cause3 Physical/Mechanical Issues start->cause3 sol1 Derivatize Analyte (Silylation) cause1->sol1 sol2 Inlet Maintenance (Replace Liner, Septum) cause2->sol2 sol3 Column Maintenance (Trim Column) cause2->sol3 sol4 Check Column Installation (Re-cut, Re-install) cause3->sol4 result Symmetrical Peak sol1->result Reduces Polarity sol2->result Removes Active Sites sol3->result Removes Contamination sol4->result Corrects Flow Path

Caption: Troubleshooting logic for addressing peak tailing.

References

Technical Support Center: Matrix Effects in LC-MS/MS Quantification of 3-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of 3-Hydroxyhexadecanoic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound quantification?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometer signal.[1][2] For this compound, a fatty acid often measured in complex biological samples like plasma or tissue extracts, matrix effects can severely compromise the accuracy, precision, and sensitivity of quantitative results.[3][4]

Q2: What are the common causes of matrix effects when analyzing biological samples for this compound?

A: In biological matrices, the most significant cause of matrix effects, particularly for lipid-like molecules, are phospholipids (B1166683).[1][5][6] Other endogenous substances such as salts, proteins, carbohydrates, and other metabolites can also co-elute with this compound and interfere with its ionization in the MS source.[2][7]

Q3: How can I determine if my LC-MS/MS analysis is affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion (Qualitative): This method provides a qualitative view of where ion suppression or enhancement occurs during your chromatographic run.[2][8] It involves infusing a standard solution of this compound directly into the mass spectrometer post-column while injecting a blank matrix extract.[2] Dips in the baseline signal indicate ion suppression zones.[2][8]

  • Post-Extraction Spiking (Quantitative): This is the most common quantitative approach.[3][9] It involves comparing the signal response of the analyte spiked into a pre-extracted blank matrix with the response of the analyte in a neat (clean) solvent at the same concentration.[1] The ratio of these responses provides a quantitative value for the matrix effect.[10]

Q4: I've confirmed a matrix effect. What are the primary strategies to mitigate it?

A: Mitigation strategies can be grouped into three main categories:

  • Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components before injection.[5][11][12]

  • Improve Chromatographic Separation: Adjust the LC method (e.g., modify the gradient, change the column, or alter mobile phase composition) to chromatographically separate this compound from the matrix components causing interference.[8][11]

  • Use Compensation Techniques:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method.[3] A SIL-IS (e.g., ¹³C- or D-labeled this compound) co-elutes and experiences the same ionization effects as the analyte, allowing for accurate correction.[8][13]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix identical to your samples to ensure that the standards and samples experience the same matrix effect.[11]

Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A: A SIL-IS is considered the gold standard and is highly recommended for all quantitative bioanalytical methods, especially when high accuracy and precision are required.[3] It is the most robust way to compensate for variability arising from both sample preparation and matrix effects.[8][13] If you observe significant or variable matrix effects between different sample lots, a SIL-IS is essential.

Q6: What is the difference between ion suppression and ion enhancement?

A: Ion suppression is a reduction in the analytical signal caused by co-eluting matrix components that hinder the ionization of the target analyte.[11] It is the more common form of matrix effect.[9] Ion enhancement, which is less common, is an increase in the analytical signal, where co-eluting compounds may improve the ionization efficiency of the analyte.[2] A matrix effect value below 100% indicates suppression, while a value above 100% indicates enhancement.[2][10]

Section 2: Troubleshooting Guide

If you are experiencing poor accuracy, precision, or sensitivity in your this compound assay, a systematic troubleshooting approach is necessary.

Troubleshooting Workflow for Matrix Effects

start Inaccurate or Imprecise Results for this compound assess_me Step 1: Quantitatively Assess Matrix Effect (ME) (See Protocol 1) start->assess_me check_me Is ME significant? (e.g., >15% variability or outside 85-115% range) assess_me->check_me optimize_prep Step 2: Optimize Sample Prep (e.g., Switch to SPE) (See Protocol 2) check_me->optimize_prep  Yes other_issues Investigate Other Causes: - Standard/QC Preparation - Instrument Performance - Analyte Stability check_me->other_issues No   optimize_lc Step 3: Optimize Chromatography (e.g., Modify Gradient) optimize_prep->optimize_lc use_is Step 4: Implement Compensation (Use SIL-IS or Matrix-Matched Calibrants) optimize_lc->use_is reassess_me Re-assess Matrix Effect use_is->reassess_me reassess_me->check_me Re-evaluate

Caption: A logical workflow for troubleshooting inaccurate or imprecise results, focusing on the assessment and mitigation of matrix effects.

Section 3: Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Methodology: This protocol is based on the method described by Matuszewski et al., which involves analyzing three sets of samples.[2][14]

Materials:

  • Blank biological matrix (e.g., plasma, serum) from at least six different sources.[15]

  • This compound certified standard.

  • Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound (recommended).

  • All solvents and reagents required for the extraction procedure and LC-MS/MS analysis.

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent. This represents 100% response without any matrix influence.

    • Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. Spike the analyte and IS into the final, dried extract just before reconstitution.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the extraction procedure.

  • Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculations:

    • Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100[14]

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100[10]

    • Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100

Protocol 2: Recommended Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To effectively clean up biological samples and remove phospholipids and other interferences prior to LC-MS/MS analysis of this compound.

Materials:

  • C18 SPE Cartridge.

  • Methanol (B129727), Water (LC-MS grade).

  • Sample (e.g., 500 µL plasma).

  • Nitrogen evaporator.

Procedure:

  • Condition: Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[16]

  • Load: Load 500 µL of the sample onto the cartridge.[16]

  • Wash: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[16]

  • Elute: Elute the this compound with 1 mL of methanol.[16]

  • Evaporate: Evaporate the eluent to complete dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase for injection.[16]

Section 4: Data Presentation

Table 1: Interpretation of Matrix Effect (ME) and Recovery (RE) Data
ParameterValueInterpretationPotential Action
Matrix Effect (ME) 85% - 115%No significant matrix effect.Proceed with method validation.
< 85%Ion Suppression.Optimize sample prep/chromatography.
> 115%Ion Enhancement.Optimize sample prep/chromatography.
Recovery (RE) > 80%High and acceptable recovery.None.
50% - 80%Moderate recovery.May be acceptable if consistent.
< 50%Poor recovery.Optimize extraction procedure.
CV% of ME/RE < 15%Consistent effect across lots.Method is likely robust.
> 15%Inconsistent effect.SIL-IS is essential. Improve cleanup.
Table 2: Example Comparison of Sample Preparation Techniques

This table presents hypothetical data to illustrate how different extraction methods can impact matrix effects for this compound analysis in plasma.

Sample Prep MethodMean Matrix Effect (ME %)ME Coefficient of Variation (CV %)Mean Recovery (RE %)
Protein Precipitation 65%25%95%
Liquid-Liquid Extraction (LLE) 82%18%88%
Solid-Phase Extraction (SPE) 97%8%92%

As shown, SPE provides the most effective removal of interfering compounds, resulting in a minimal and consistent matrix effect.

Table 3: Example LC-MS/MS Parameters for this compound Analysis
ParameterSetting
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[16]
Mobile Phase A 0.1% Formic Acid in Water[17]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol[16][17]
Flow Rate 0.3 - 0.5 mL/min[17]
Gradient Start at low %B, ramp to high %B to elute the fatty acid
Injection Volume 5 µL[16]
Ionization Mode Negative Electrospray Ionization (ESI-)[17][18]
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition To be optimized for this compound (Precursor Ion [M-H]⁻ → Product Ion)

Section 5: Visual Guides

Conceptual Diagram of Matrix Effects

cluster_0 No Matrix Effect cluster_1 Ion Suppression a1 Analyte a2 Analyte a1->a2 a3 Analyte a2->a3 a4 Analyte a3->a4 a5 Analyte a4->a5 a_ms MS Detector (Strong Signal) a5->a_ms a_source LC Eluent a_source->a1 b_analyte Analyte b_matrix Matrix b1 Analyte b2 Matrix b1->b2 b3 Analyte b2->b3 b4 Matrix b3->b4 b5 Analyte b4->b5 b_ms MS Detector (Weak Signal) b5->b_ms b_source LC Eluent with Co-eluting Matrix b_source->b1

Caption: Visualization of how co-eluting matrix components can interfere with analyte ionization, leading to signal suppression at the MS detector.

References

Preventing degradation of 3-Hydroxyhexadecanoic acid during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Hydroxyhexadecanoic Acid Analysis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound (3-HHA) during sample preparation.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the handling, preparation, and analysis of this compound.

Q1: My measured concentrations of 3-HHA are inconsistent or lower than expected. What are the potential causes during sample preparation?

A1: Low or inconsistent recovery of 3-HHA is often due to its degradation during sample handling and preparation. The primary causes include:

  • Enzymatic Degradation: Lipases and other esterases present in biological samples can hydrolyze esterified forms of 3-HHA, altering the balance of free and total analyte.[1] Promptly processing samples or using enzymatic inhibitors can mitigate this.[1]

  • Oxidation: The hydroxyl group and the fatty acid chain can be susceptible to oxidation, especially during prolonged exposure to air, light, or high temperatures.[2][3] Storing samples at low temperatures (-80°C) and using antioxidants can help prevent oxidative degradation.[1]

  • Hydrolysis: Changes in pH during extraction can lead to the hydrolysis of endogenous 3-HHA esters.[3] Maintaining a controlled pH is crucial.

  • Adsorption: As a polar lipid, 3-HHA can adsorb to glass and plastic surfaces, leading to losses.[4] Using silanized glassware or polypropylene (B1209903) tubes can minimize this issue.

  • Incomplete Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, incomplete derivatization of the carboxylic acid and hydroxyl groups will result in poor chromatographic peak shape and reduced detector response.[4][5]

Q2: How should I collect and store biological samples (e.g., plasma, serum, tissues) to ensure the stability of 3-HHA?

A2: Proper sample collection and storage are critical for preventing pre-analytical degradation.

  • Collection: Collect blood samples in tubes containing an anticoagulant like EDTA. Process the samples to obtain plasma or serum as quickly as possible. For tissue samples, flash-freeze them in liquid nitrogen immediately after collection to quench enzymatic activity.[1]

  • Storage Temperature: For long-term storage, -80°C is highly recommended over -20°C to minimize both enzymatic activity and chemical degradation.[1]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as they can accelerate the degradation of lipids.[6] Aliquot samples into smaller volumes for single use before freezing.

Q3: What is the difference between "free" and "total" 3-HHA, and how does that affect my sample preparation?

A3:

  • Free 3-HHA: This refers to the concentration of this compound that is not esterified to other molecules.

  • Total 3-HHA: This is the sum of free 3-HHA and 3-HHA that has been released from its esterified forms (e.g., from glycerolipids or other complex lipids) through a hydrolysis step.

To measure both, you will need to prepare two sets of samples in parallel. One set is extracted directly to measure the free form, while the other undergoes a chemical hydrolysis step (typically using a strong base like NaOH) before extraction to measure the total content.[7]

Q4: I need to analyze 3-HHA using GC-MS. Why is derivatization necessary and what is the recommended procedure?

A4: Derivatization is essential for GC-MS analysis of 3-HHA for two main reasons:

  • Increase Volatility: The carboxylic acid and hydroxyl groups make 3-HHA non-volatile. Derivatization replaces the active hydrogens on these groups, making the molecule volatile enough to travel through the GC column.[5][8]

  • Improve Chromatographic Performance: The polar nature of the underivatized groups can cause peak tailing and poor separation due to interactions with the GC column.[4]

A common and effective method is silylation , which converts both the carboxylic acid and hydroxyl groups to trimethylsilyl (B98337) (TMS) esters and ethers, respectively.[5][7]

Q5: Can I use a different analytical method if I want to avoid derivatization?

A5: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative for analyzing 3-HHA and other hydroxy fatty acids without the need for derivatization.[9][10] LC-MS methods offer high sensitivity and can directly measure the underivatized molecule, simplifying sample preparation. However, careful optimization of chromatographic conditions and mass spectrometry parameters is still required.

Quantitative Data Summary

The precision of a typical quantitative assay for 3-hydroxy fatty acids using stable isotope dilution GC-MS is summarized below. Researchers should perform their own validation to establish performance characteristics.

Analyte LevelCoefficient of Variation (CV) Range
High Concentration (30 µmol/L)1.0% – 10.5%[7]
Low Concentration (0.3 µmol/L)3.3% – 13.3%[7]

Experimental Protocols

Protocol 1: Extraction and Derivatization of 3-HHA from Serum/Plasma for GC-MS Analysis

This protocol is adapted from established methods for analyzing 3-hydroxy fatty acids.[7]

Materials:

  • Serum or plasma sample

  • Stable isotope-labeled internal standards (e.g., deuterated 3-hydroxy fatty acids)

  • 10 M Sodium Hydroxide (NaOH) for total 3-HHA analysis

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl acetate (B1210297)

  • Nitrogen gas for drying

  • Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[5]

  • Heptane or other suitable solvent

Procedure:

  • Sample Preparation:

    • Pipette 500 µL of serum or plasma into two separate glass tubes.

    • Add a known amount of stable isotope-labeled internal standard to each tube.

  • Hydrolysis (for Total 3-HHA measurement only):

    • To one of the tubes, add 500 µL of 10 M NaOH.

    • Incubate at 37°C for 30 minutes to hydrolyze esterified fatty acids.[7]

  • Acidification:

    • For the unhydrolyzed sample ("Free 3-HHA"): Add 125 µL of 6 M HCl.

    • For the hydrolyzed sample ("Total 3-HHA"): Add 2 mL of 6 M HCl to neutralize the base and acidify the sample.[7]

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to each tube.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying:

    • Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen gas at 37°C.[7]

  • Derivatization:

    • Add 100 µL of BSTFA + 1% TMCS to the dried extract.[7]

    • Cap the tube tightly and heat at 80°C for 60 minutes to ensure complete silylation.[7]

  • Final Preparation for GC-MS:

    • Cool the sample to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Visualizations

The following diagrams illustrate key workflows and concepts for preventing 3-HHA degradation.

G cluster_collection Sample Collection & Storage cluster_prep Sample Preparation Collect 1. Collect Sample (e.g., Plasma, Tissue) Stabilize 2. Quench Enzymes (Flash Freeze Tissues) Collect->Stabilize Store 3. Store at -80°C (Aliquot for single use) Stabilize->Store Thaw 4. Thaw Sample Store->Thaw Spike 5. Add Internal Standard Thaw->Spike Decision Measure Total 3-HHA? Spike->Decision Hydrolyze 6a. Base Hydrolysis (e.g., NaOH) Decision->Hydrolyze Yes Acidify_F 6b. Acidify Decision->Acidify_F No Acidify_H 7a. Acidify Hydrolyze->Acidify_H Extract_H 8a. Extract with Organic Solvent Acidify_H->Extract_H Combine 9. Dry Extract (Under Nitrogen) Extract_H->Combine Extract_F 7b. Extract with Organic Solvent Acidify_F->Extract_F Extract_F->Combine Derivatize 10. Derivatize (e.g., Silylation) Combine->Derivatize Analyze 11. Analyze by GC-MS Derivatize->Analyze

Caption: Workflow for 3-HHA sample preparation highlighting critical steps.

G cluster_main Potential Degradation Pathways for 3-HHA struct This compound HOOC-CH₂-CH(OH)-(CH₂)₁₂-CH₃ Oxidation Oxidation struct:f1->Oxidation Hydroxyl group & alkyl chain Esterification Unwanted Esterification struct:f0->Esterification Carboxyl group Enzymatic Enzymatic Hydrolysis (of esterified forms) Enzymatic->struct:f0 Affects 'Total' vs 'Free' measurement

Caption: Key chemical and enzymatic degradation pathways for 3-HHA.

G cluster_logic Analytical Logic Total Total 3-HHA Free Free 3-HHA Total->Free is composed of Esterified Esterified 3-HHA Total->Esterified is composed of WithHydrolysis Extraction with Hydrolysis Step Esterified->WithHydrolysis Is converted to Free 3-HHA by NoHydrolysis Direct Extraction NoHydrolysis->Free Measures WithHydrolysis->Total Measures

Caption: Logical relationship between 3-HHA forms and analytical methods.

References

Technical Support Center: Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selection of appropriate Gas Chromatography (GC) columns and related methodologies for the separation of 3-hydroxy fatty acids.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of 3-hydroxy fatty acids by GC?

A1: Derivatization is crucial for several reasons. Free fatty acids, particularly those with polar hydroxyl groups, are prone to hydrogen bonding, which can lead to poor peak shape (tailing) and adsorption issues within the GC system.[1] Derivatization converts the polar carboxyl and hydroxyl groups into less polar, more volatile esters and ethers, respectively.[2] This enhances thermal stability and improves chromatographic separation.[3] For 3-hydroxy fatty acids, both the carboxylic acid and the hydroxyl group must be derivatized for successful GC analysis.[2][4]

Q2: What are the recommended derivatization methods for 3-hydroxy fatty acids?

A2: Two primary methods are recommended:

  • Silylation: This is a common method that derivatizes both the carboxyl and hydroxyl groups simultaneously. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) are used to create trimethylsilyl (B98337) (TMS) esters and ethers.[1][4]

  • Methylation followed by Silylation: In this two-step process, the carboxylic acid is first converted to a fatty acid methyl ester (FAME) using reagents like boron trifluoride-methanol (BF3-methanol) or boron trichloride-methanol (BCl3-methanol).[1] Subsequently, the hydroxyl group is derivatized via silylation.

Q3: How do I choose the right GC column for separating 3-hydroxy fatty acids?

A3: The choice of GC column depends on the specific analytical goals. A general principle is to select the least polar column that provides the required separation.[5]

  • For general profiling of 3-hydroxy fatty acids: A non-polar or low-polarity column is often sufficient. These columns separate analytes primarily based on their boiling points. A common choice is a 5% phenyl / 95% methylpolysiloxane phase (e.g., HP-5MS, DB-5MS).[4][5]

  • For separating complex mixtures or isomers: A more polar stationary phase may be necessary to provide increased selectivity.[6][7][8] Cyanopropyl-based columns are highly effective for separating fatty acids based on their degree of unsaturation and geometric (cis/trans) configuration.[6][9]

  • For separating chiral (D/L) isomers: A chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, is required for the direct separation of enantiomers.[10][11] Alternatively, the 3-hydroxy fatty acids can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[12]

GC Column Selection Guide

The following table summarizes common GC stationary phases used for fatty acid analysis, which can be adapted for 3-hydroxy fatty acid derivatives.

Stationary Phase TypePolarityKey CharacteristicsCommon ApplicationsRecommended Columns
5% Phenyl / 95% MethylpolysiloxaneNon-polarSeparates primarily by boiling point. Robust and versatile.General profiling of derivatized 3-hydroxy fatty acids.HP-5MS, DB-5, TG-5MS
Polyethylene Glycol (WAX)PolarSeparates based on polarity. Not suitable for silylating reagents.[5]Analysis of FAMEs, but not TMS-derivatized hydroxyl groups.DB-Wax, TG-WaxMS
Cyanopropyl PolysiloxaneMid- to High-PolarityExcellent selectivity for cis/trans isomers and unsaturated fatty acids.[6][9]Separation of complex mixtures and unsaturated 3-hydroxy fatty acid isomers.DB-23, HP-88, BPX70
Cyclodextrin-basedChiralEnables the separation of enantiomers.Chiral separation of D- and L-3-hydroxy fatty acids.Chirasil-Val, Cyclodextrin-B

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Incomplete derivatization leaving active -COOH or -OH groups.Optimize derivatization conditions (time, temperature, reagent excess).[1] Ensure sample is dry before derivatization.
Active sites in the GC inlet liner or column.Use a fresh, deactivated inlet liner. Trim 10-20 cm from the front of the GC column.[13]
Peak Fronting Column overload due to injecting too much sample.Reduce the injection volume or dilute the sample. Use a column with a thicker stationary phase film or a wider internal diameter to increase sample capacity.[13][14]
Split Peaks Improper column installation.Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet.[13]
Incompatible solvent and stationary phase in splitless injection.Match the polarity of the sample solvent with the stationary phase.[13]
No Peaks or Very Small Peaks Derivatization failure.Verify the integrity of the derivatization reagents. Optimize the reaction conditions.
Injection issues (e.g., slow injection, incorrect syringe).For manual injections, use a smooth and rapid injection technique.[15] Ensure the correct syringe size is used for the autosampler.[13]
Column bleed at high temperatures.Ensure the oven temperature does not exceed the column's maximum operating temperature.[16] Condition the column according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of 3-Hydroxy Fatty Acids from Plasma

This protocol is adapted from a method for analyzing 3-hydroxy fatty acids by GC-MS.[4]

  • Internal Standard Addition: Add an appropriate stable isotope-labeled internal standard for each 3-hydroxy fatty acid to be quantified to 500 µL of plasma or serum.

  • Hydrolysis (for total 3-hydroxy fatty acids): For the determination of total (free and esterified) 3-hydroxy fatty acids, hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free 3-hydroxy fatty acids, this step is omitted.

  • Acidification: Acidify the samples with 6 M HCl.

  • Liquid-Liquid Extraction: Extract the 3-hydroxy fatty acids from the acidified sample twice with 3 mL of ethyl acetate (B1210297).

  • Drying: Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen at 37°C.

  • Silylation: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried residue. Cap the vial tightly and heat at 80°C for 60 minutes.[1][4]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS system.

Protocol 2: GC-MS Analysis
  • GC Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]

  • Injection: 1 µL of the derivatized sample is injected.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase to 200°C at a rate of 3.8°C/min.

    • Ramp 2: Increase to 290°C at a rate of 15°C/min.

    • Hold at 290°C for 6 minutes.[4]

  • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for quantification.[4]

Visual Guides

Experimental Workflow for 3-Hydroxy Fatty Acid Analysis

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Plasma/Serum Sample Hydrolysis Hydrolysis (Optional) [10M NaOH] Sample->Hydrolysis For Total OH-FA Acidify Acidification [6M HCl] Sample->Acidify For Free OH-FA Hydrolysis->Acidify Extract Liquid-Liquid Extraction [Ethyl Acetate] Acidify->Extract Dry Evaporation [Nitrogen Stream] Extract->Dry Derivatize Derivatization [BSTFA + 1% TMCS, 80°C] Dry->Derivatize Inject Inject Sample Derivatize->Inject Separate GC Separation [HP-5MS Column] Inject->Separate Detect MS Detection (SIM) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify troubleshooting_peak_shape Start Poor Peak Shape Observed CheckPeakType Tailing or Fronting? Start->CheckPeakType Tailing Peak Tailing CheckPeakType->Tailing Tailing Fronting Peak Fronting CheckPeakType->Fronting Fronting CheckDeriv Check Derivatization Protocol (Reagents, Time, Temp) Tailing->CheckDeriv CheckConc Check Sample Concentration Fronting->CheckConc DerivOK Derivatization OK? CheckDeriv->DerivOK FixDeriv Optimize Derivatization DerivOK->FixDeriv No CheckSystem Check GC System Activity (Liner, Column Inlet) DerivOK->CheckSystem Yes End Problem Resolved FixDeriv->End SystemOK System OK? CheckSystem->SystemOK FixSystem Replace Liner / Trim Column SystemOK->FixSystem No SystemOK->End Yes FixSystem->End ConcOK Concentration OK? CheckConc->ConcOK FixConc Dilute Sample / Reduce Injection Volume ConcOK->FixConc No ConcOK->End Yes FixConc->End

References

Technical Support Center: Overcoming Fatty Acid Co-elution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues encountered during fatty acid analysis.

Troubleshooting Guide

This guide offers solutions to common co-elution problems in a question-and-answer format, addressing specific issues with practical advice.

Q1: My chromatogram shows broad, tailing, or fronting peaks for my fatty acids, leading to poor resolution. What should I do?

A1: Poor peak shape is a common contributor to co-elution. Several factors in your liquid chromatography (LC) method can be optimized to improve peak symmetry and resolution.

  • Mobile Phase Composition: The organic-to-aqueous ratio in your mobile phase significantly impacts retention and peak shape. Higher organic content generally leads to shorter retention times and sharper peaks.[1] Conversely, lower organic content increases retention, which can lead to peak broadening.[1] Experiment with different isocratic compositions or consider implementing a gradient elution. For instance, in reversed-phase liquid chromatography (RPLC), gradually increasing the organic solvent concentration can improve the separation of a complex mixture of fatty acids.[1][2][3]

  • Column Chemistry: The choice of stationary phase is critical. More retentive columns, like C18, can increase peak broadening and tailing, especially with lower organic mobile phases.[1] A less retentive column, such as a C8, might provide better peak shapes for certain fatty acids.[1][4]

  • pH of the Mobile Phase: For free fatty acids, the pH of the mobile phase influences their ionization state. Adjusting the pH can improve peak shape and retention.[2] The addition of acids like formic acid is a common practice.[2][5]

Q2: I am observing co-elution of specific fatty acid isomers (e.g., cis/trans or positional isomers). How can I separate them?

A2: Separating isomeric fatty acids requires high-resolution techniques and careful method optimization.

  • Gas Chromatography (GC) Column Selection: For GC analysis of fatty acid methyl esters (FAMEs), highly polar columns (e.g., those with cyanopropyl stationary phases like CP-Sil 88 or SP-2560) are excellent for separating positional and geometrical isomers.[6][7][8] These columns leverage π-π interactions with the double bonds, allowing for the discrimination between cis and trans isomers.[8]

  • Temperature Gradient Optimization (GC): The oven temperature program is a powerful tool to resolve co-eluting isomers. A slow temperature ramp (e.g., 1°C/min) in the elution range of the critical pair can significantly enhance resolution.[8][9] Introducing an isothermal hold just before the elution of the co-eluting pair can also be effective.[9][10]

  • Silver-Ion Chromatography (HPLC): Silver-ion high-performance liquid chromatography (Ag+-HPLC) is a specialized technique that excels at separating unsaturated fatty acids based on the number, configuration (cis/trans), and position of their double bonds.[11] The silver ions in the stationary or mobile phase interact differently with the π-electrons of the double bonds, leading to differential retention. Cis isomers, for example, form more stable complexes with silver ions and elute earlier than trans isomers.[12]

  • Liquid Chromatography (LC) Mobile Phase Modifiers: In RPLC, the addition of silver nitrate (B79036) to the mobile phase can also facilitate the separation of cis and trans isomers.[12]

Q3: My sample matrix is complex, and I suspect matrix components are co-eluting with my target fatty acids. What sample preparation strategies can I employ?

A3: A robust sample preparation protocol is essential to minimize matrix interference and prevent co-elution.

  • Lipid Extraction: Proper extraction is the first step to cleaner samples. Common methods include liquid-liquid extraction (LLE) using solvent systems like chloroform/methanol/water or methyl tert-butyl ether (MTBE)/methanol/water.[13][14] These methods partition lipids into a nonpolar phase, separating them from more polar matrix components.[14]

  • Solid-Phase Extraction (SPE): SPE can be used to fractionate lipids and remove interfering substances.[15][16] For instance, silver-ion SPE can be employed to separate cis and trans isomers prior to GC analysis.[15]

  • Derivatization: Derivatizing fatty acids to their methyl esters (FAMEs) is standard practice for GC analysis, as it improves volatility and chromatographic performance.[7] For LC-MS, derivatization can be used to enhance ionization efficiency and chromatographic resolution.[13]

  • Matrix Removal Sorbents: Specialized sorbents are available that selectively remove major matrix components like phospholipids (B1166683) without affecting the recovery of target analytes.[17]

Q4: I have optimized my chromatography and sample preparation, but some peaks still co-elute. Can my mass spectrometer help?

A4: Yes, mass spectrometry (MS) is a powerful tool for resolving chromatographically co-eluting compounds.

  • Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM): If the co-eluting fatty acids have different mass-to-charge ratios (m/z) or produce unique fragment ions, you can use SIM (in GC-MS or LC-MS) or MRM (in LC-MS/MS) to selectively detect and quantify each compound.[8][18][19] By monitoring for specific masses, you can obtain a chromatogram for each analyte, even if they elute at the same time.[18][19]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides very accurate mass measurements, which can help distinguish between co-eluting compounds with very similar nominal masses but different elemental compositions.[20]

Frequently Asked Questions (FAQs)

Q: What are the most common causes of fatty acid co-elution? A: The most common causes include:

  • Similar Physicochemical Properties: Fatty acids with the same chain length and degree of unsaturation but different double bond positions or configurations (cis/trans) are often difficult to separate.[21]

  • Inadequate Chromatographic Conditions: Suboptimal mobile phase composition, temperature gradients, or column selection can lead to poor resolution.[1][6]

  • Complex Sample Matrix: Interferences from other lipids or matrix components can co-elute with the target analytes.[14][17]

  • Poor Peak Shape: Peak tailing or fronting reduces the available space for separation between adjacent peaks.[1][22]

Q: How do I choose the right column for my fatty acid analysis? A: The choice of column depends on the analytical technique and the specific separation challenge:

  • For GC-FAME analysis: Highly polar cyanopropylsiloxane-based columns are generally recommended for resolving positional and geometric isomers.[6][7] For general-purpose screening, a medium-polarity column like one with a polyethylene (B3416737) glycol (Carbowax) phase can be a good starting point.[6]

  • For LC analysis: C18 columns are widely used for reversed-phase separation of fatty acids based on their hydrophobicity (chain length and degree of unsaturation).[1][4] C8 columns, being less retentive, can be advantageous for improving peak shape and reducing analysis time for some applications.[1][4] For separating polar lipids, normal-phase or HILIC columns may be more suitable.[23][24]

Q: What is gradient elution and how can it help with co-elution? A: Gradient elution is a chromatographic technique where the composition of the mobile phase is changed during the analytical run.[2][3] For fatty acid analysis in RPLC, this typically involves starting with a higher percentage of the aqueous phase and gradually increasing the percentage of the organic solvent.[3] This allows for the elution of a wide range of fatty acids with different polarities in a single run, improving resolution and peak shape, especially for complex mixtures.[1][2][3]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution of Lauric Acid and Tridecanoic Acid on a C8 Column.

% Organic (MeCN)Lauric Acid Retention Time (min)Tridecanoic Acid Retention Time (min)Resolution (Rs)
75%~2.5~3.0≥ 5
65%~4.5~5.5≥ 5
55%~9.0~11.0≥ 5

Data adapted from Waters Corporation technical literature. This table illustrates that decreasing the organic composition increases retention time while maintaining good resolution.

Table 2: Comparison of GC Columns for FAME Isomer Separation.

Column TypeStationary PhasePolarityKey Separation Capability
SP-2560 / CP-Sil 88High CyanopropylVery HighExcellent for cis/trans and positional isomers of C18 fatty acids.[6][25]
DB-FATWAX UIPolyethylene GlycolMedium-HighGood for general FAME profiling, separates by carbon number and then unsaturation.[7]
DB-5ms5% Phenyl / 95% DimethylpolysiloxaneLowSeparates based on boiling point; unsaturated FAMEs elute before saturated ones of the same carbon number.[6]

Experimental Protocols

Protocol 1: General Method for FAME Analysis by GC-FID/MS

  • Lipid Extraction: Extract total lipids from the sample using a modified Folch method (chloroform:methanol, 2:1 v/v).

  • Transesterification: Prepare FAMEs by treating the lipid extract with a methanolic base (e.g., 0.5 M sodium methoxide) followed by an acidic catalyst (e.g., 14% BF3 in methanol).

  • GC Column: Use a highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm i.d., 0.20 µm film thickness).

  • Oven Program:

    • Initial temperature: 140°C, hold for 5 min.

    • Ramp to 240°C at 4°C/min.

    • Hold at 240°C for 20 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: 250°C, splitless injection.

  • Detector (FID): 260°C.

  • Detector (MS): Transfer line at 250°C, ion source at 230°C, electron ionization at 70 eV. Scan range m/z 50-500.

Protocol 2: RPLC-MS Method for Free Fatty Acid Analysis

  • Sample Preparation: Extract free fatty acids using LLE with a solvent system such as hexane:isopropanol (3:2 v/v) after acidification of the sample.

  • LC Column: Use a C8 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile:Isopropanol (1:1 v/v) with 0.1% formic acid.

  • Gradient Program:

    • Start at 30% B.

    • Linear gradient to 100% B over 20 minutes.

    • Hold at 100% B for 10 minutes.

    • Return to 30% B and re-equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Detection: Electrospray ionization (ESI) in negative ion mode. Scan for the deprotonated molecular ions [M-H]-.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Biological Sample extraction Lipid Extraction (e.g., Folch) start->extraction derivatization Derivatization (e.g., FAMEs for GC) extraction->derivatization cleanup SPE Cleanup (Optional) derivatization->cleanup gc_lc GC or LC Separation cleanup->gc_lc ms Mass Spectrometry Detection gc_lc->ms chromatogram Chromatogram Review ms->chromatogram quantification Quantification chromatogram->quantification end Final Report quantification->end

Caption: General experimental workflow for fatty acid analysis.

troubleshooting_logic start Co-elution Observed check_peak_shape Review Peak Shape (Tailing, Fronting?) start->check_peak_shape optimize_mobile_phase Optimize Mobile Phase (Gradient, pH, Solvent Strength) check_peak_shape->optimize_mobile_phase Yes check_isomers Are they Isomers? (cis/trans, positional) check_peak_shape->check_isomers No change_column Change Column (e.g., C18 to C8, or change polarity in GC) optimize_mobile_phase->change_column change_column->check_isomers specialized_techniques Use Specialized Techniques (Ag+-HPLC, Polar GC Column) check_isomers->specialized_techniques Yes check_matrix Is the Matrix Complex? check_isomers->check_matrix No specialized_techniques->check_matrix improve_sample_prep Improve Sample Prep (SPE, LLE, Derivatization) check_matrix->improve_sample_prep Yes use_ms Utilize Mass Spectrometer (SIM, MRM, HRMS) check_matrix->use_ms No improve_sample_prep->use_ms resolved Peaks Resolved use_ms->resolved

References

Technical Support Center: Optimizing Derivatization of 3-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 3-hydroxyhexadecanoic acid for analysis, primarily by gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: this compound contains two polar functional groups: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. These groups make the molecule non-volatile and prone to strong interactions with the GC column's stationary phase. Without derivatization, you are likely to encounter issues such as poor peak shape (tailing), low sensitivity, and even complete retention of the analyte on the column.[1] Derivatization converts these polar groups into less polar and more volatile chemical entities, leading to improved chromatographic performance.

Q2: What are the most common derivatization methods for this compound?

A2: The two most common and effective derivatization strategies for this compound are:

  • Silylation: This method replaces the active hydrogens on both the hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. The most common reagents for this are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][2]

  • Esterification: This method specifically targets the carboxylic acid group, converting it into a methyl ester (FAME - Fatty Acid Methyl Ester). A common reagent for this is boron trifluoride in methanol (B129727) (BF3-methanol).[1][3] For this compound, this would typically be followed by a silylation step to derivatize the remaining hydroxyl group.

Q3: Which derivatization method is better: silylation or esterification?

A3: The choice between silylation and a two-step esterification/silylation depends on your analytical goals and sample matrix.

  • Silylation (e.g., with BSTFA or MSTFA) is a one-step reaction that derivatizes both the hydroxyl and carboxylic acid groups simultaneously, which can be more efficient.[1] Silylating reagents are highly effective and generally provide good yields.[4]

  • Esterification followed by silylation can also be effective. The initial esterification of the carboxylic acid can sometimes be a very robust reaction.[5] However, it involves two separate reaction steps.

For a comprehensive analysis, a direct comparison of the two methods with your specific samples and standards is recommended to determine which provides the best results in your laboratory.

Q4: What is the difference between BSTFA and MSTFA?

A4: Both BSTFA and MSTFA are powerful silylating agents. MSTFA and its byproducts are generally more volatile than those of BSTFA, which can lead to a cleaner baseline in your chromatogram, with fewer interfering peaks.[6] For many applications, they can be used interchangeably, but for trace analysis, the higher volatility of MSTFA's byproducts can be advantageous.

Q5: How can I ensure my derivatization reaction is complete?

A5: To verify complete derivatization, you can perform a time-course study. Analyze aliquots of your sample at different time points after adding the derivatization reagent (e.g., 30, 60, and 90 minutes) and monitor the peak area of the derivatized this compound. The reaction is considered complete when the peak area no longer increases with extended reaction time.

Troubleshooting Guides

Issue 1: Incomplete Derivatization

Symptoms:

  • Low peak intensity for the derivatized analyte.

  • Presence of a broad, tailing peak corresponding to the underivatized or partially derivatized this compound.

  • Poor reproducibility of results.

Potential Causes and Solutions:

CauseSolution
Presence of Moisture Both silylation and esterification reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and that your sample is anhydrous before adding the reagent. Consider drying the sample under a stream of nitrogen.[1]
Insufficient Reagent A molar excess of the derivatization reagent is necessary to drive the reaction to completion. A general guideline is a 10x molar excess.[1] If you suspect incomplete derivatization, try increasing the amount of reagent.
Suboptimal Reaction Time or Temperature Derivatization reactions require specific temperatures and durations to proceed to completion. For silylation with BSTFA/MSTFA, a common condition is heating at 60°C for 60 minutes.[1] For BF3-methanol esterification, heating at 60-100°C for 5-60 minutes is typical.[7] You may need to optimize these parameters for your specific setup.
Sample Matrix Effects Complex sample matrices can contain components that interfere with the derivatization reaction. If you are working with biological samples, consider a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization.
Issue 2: Poor Peak Shape (Tailing)

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Difficulty in accurately integrating the peak area.

Potential Causes and Solutions:

CauseSolution
Incomplete Derivatization As mentioned above, unreacted polar functional groups will interact strongly with the GC column, causing peak tailing.[1] Ensure your derivatization is complete.
Active Sites in the GC System Active sites in the GC inlet liner or on the column itself can interact with the derivatized analyte. Use a deactivated inlet liner and consider trimming the first few centimeters of your GC column.
Improper GC Conditions An injector temperature that is too low can lead to slow volatilization and peak tailing. Optimize your injector temperature, typically in the range of 220-250°C.[7]
Column Overload Injecting too much sample can lead to peak fronting, but in some cases can also contribute to tailing. Try diluting your sample.
Issue 3: Presence of Extraneous Peaks (Artifacts)

Symptoms:

  • Multiple peaks in the chromatogram that are not your target analyte or internal standard.

  • "Ghost peaks" that appear in blank runs.

Potential Causes and Solutions:

CauseSolution
Reagent Byproducts Derivatization reagents can produce byproducts that are chromatographically active. For silylation, MSTFA is often preferred over BSTFA as its byproducts are more volatile and less likely to interfere.[6]
Side Reactions With BF3-methanol, side reactions such as the formation of methoxy (B1213986) artifacts from unsaturated fatty acids can occur, especially with high concentrations of the reagent.[8] While this compound is saturated, be mindful of this if other unsaturated compounds are in your sample.
Contamination Ensure all glassware, solvents, and reagents are of high purity to avoid introducing contaminants. Running a reagent blank (all components except the sample) can help identify sources of contamination.
Derivative Instability Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis if exposed to moisture. It is best to analyze silylated samples within a week of preparation.[1] Storing derivatized samples at low temperatures (e.g., -20°C) can help improve their stability.

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol is a general guideline for the derivatization of this compound using BSTFA with a TMCS catalyst.

Methodology:

  • Sample Preparation: Accurately weigh 1-10 mg of your sample (or a dried extract) into a clean, dry reaction vial with a PTFE-lined cap. If your sample is in an aqueous solution, it must be completely dried under a stream of nitrogen.[9]

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile) to dissolve the sample. Then, add 50 µL of BSTFA containing 1% TMCS.[1] This represents a significant molar excess for most sample sizes in this range.

  • Reaction: Tightly cap the vial, vortex for 10-15 seconds, and heat at 60°C for 60 minutes in a heating block or oven.[1]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. If necessary, the sample can be diluted with a suitable solvent like dichloromethane.[1]

Protocol 2: Esterification using BF3-Methanol

This protocol describes the formation of the fatty acid methyl ester (FAME) of this compound. Note that this will only derivatize the carboxylic acid group. For complete derivatization for GC-MS, a subsequent silylation of the hydroxyl group is required (see Protocol 1, steps 2-4).

Methodology:

  • Sample Preparation: Weigh 1-25 mg of your sample into a screw-capped glass tube with a PTFE liner.[7] Ensure the sample is dry.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol to the tube.[7]

  • Reaction: Tightly cap the tube and heat at 60°C for 60 minutes.[1][7]

  • Extraction: Cool the reaction tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381). Vortex vigorously for 30 seconds to extract the FAME into the hexane layer.

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a new vial. To ensure no water is transferred, you can pass the hexane layer through a small column of anhydrous sodium sulfate. The sample is now ready for the subsequent silylation step or direct analysis if only the FAME is of interest.

Quantitative Data Comparison

Derivatization MethodTypical ReagentsFunctional Groups TargetedReported Efficiency/Yield
Silylation BSTFA + 1% TMCS, MSTFA + 1% TMCSCarboxyl and HydroxylGenerally high and quantitative yields are achievable under optimized conditions.[4]
Esterification BF3-MethanolCarboxylComplete conversion to FAMEs has been reported for various fatty acids.[11]

For optimal quantitative results, it is highly recommended to perform a validation study in your own laboratory using a certified standard of this compound to compare the recovery and reproducibility of each method.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_silylation Silylation Pathway cluster_esterification Esterification Pathway Sample 3-Hydroxyhexadecanoic Acid Sample Dry Dry Sample (e.g., under Nitrogen) Sample->Dry Silylation_Reagent Add BSTFA/MSTFA + TMCS Dry->Silylation_Reagent Ester_Reagent Add BF3-Methanol Dry->Ester_Reagent Silylation_Reaction Heat at 60°C for 60 min Silylation_Reagent->Silylation_Reaction Silylated_Product TMS-Derivative Silylation_Reaction->Silylated_Product GCMS GC-MS Analysis Silylated_Product->GCMS Ester_Reaction Heat at 60°C for 60 min Ester_Reagent->Ester_Reaction FAME Fatty Acid Methyl Ester (FAME) Ester_Reaction->FAME Silylation_Step_2 Silylation of -OH group FAME->Silylation_Step_2 Final_Product FAME-TMS Derivative Silylation_Step_2->Final_Product Final_Product->GCMS

Caption: Workflow for the derivatization of this compound.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_quant Quantitative Issues Start Problem with GC-MS Analysis Peak_Tailing Peak Tailing? Start->Peak_Tailing Low_Signal Low Signal? Start->Low_Signal Incomplete_Deriv Incomplete Derivatization? Peak_Tailing->Incomplete_Deriv Yes Active_Sites Active Sites in System? Peak_Tailing->Active_Sites No Check_Moisture Check for Moisture Incomplete_Deriv->Check_Moisture Yes Optimize_Conditions Optimize Time/Temp Incomplete_Deriv->Optimize_Conditions Yes Change_Liner Use Deactivated Liner Active_Sites->Change_Liner Yes Trim_Column Trim Column Active_Sites->Trim_Column Yes Low_Signal->Incomplete_Deriv Yes Check_Reagent_Amount Increase Reagent Amount Low_Signal->Check_Reagent_Amount No Check_Injection_Vol Optimize Injection Volume Check_Reagent_Amount->Check_Injection_Vol

Caption: Troubleshooting logic for derivatization of this compound.

References

Calibration curve issues in 3-Hydroxyhexadecanoic acid quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the quantification of 3-Hydroxyhexadecanoic acid using calibration curves.

Troubleshooting Guide

Issue: My calibration curve for this compound is non-linear.

A non-linear calibration curve is a common issue in LC-MS analysis and can arise from several factors.[1][2] Below is a summary of potential causes and recommended solutions.

Potential Cause Observation Recommended Solution Expected Outcome
Detector Saturation The curve flattens at high concentrations.Dilute the upper-level calibration standards and the sample.The upper part of the curve becomes linear.
Ionization Saturation Similar to detector saturation, the response decreases at high analyte concentrations.[2]Dilute the standards and sample; optimize ESI source parameters (e.g., nebulizer gas, drying gas temperature).Improved linearity at the higher end of the curve.
Matrix Effects Inconsistent signal response, often seen as ion suppression or enhancement across the curve.[3][4][5]Implement a more rigorous sample cleanup (e.g., solid-phase extraction), use matrix-matched calibration standards, or employ an isotopically labeled internal standard.[6]A more linear and reproducible calibration curve.
Inappropriate Regression Model The chosen linear regression model (1/x or 1/x²) does not accurately fit the data.Evaluate a quadratic (second-order polynomial) regression model. Non-linear regression is common in LC-MS.[1]A better fit of the curve to the data points, reflected in a higher R² value and improved accuracy of back-calculated concentrations.
Standard Preparation Error Randomly scattered data points or a point deviating significantly from the curve.Prepare fresh calibration standards using high-purity solvent and analyte. Ensure accurate serial dilutions.[6]Data points should align more closely with the regression line.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor reproducibility in my this compound calibration curve?

A1: Poor reproducibility often stems from inconsistent sample preparation and matrix effects.[3][4] Lipids are particularly susceptible to matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte.[5] It is also crucial to ensure the stability of the analyte in the prepared standards and samples.

Q2: I am observing significant signal suppression. How can I mitigate this?

A2: Signal suppression is a classic sign of matrix effects.[5] To mitigate this, you can:

  • Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components.

  • Optimize Chromatography: Modify your LC gradient to better separate this compound from matrix interferences.

  • Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for signal variations.[7]

Q3: My calibration curve has a low R² value. What does this indicate and how can I improve it?

A3: A low R² value (typically <0.99) indicates a poor fit of the regression line to the data points and suggests high variability in your calibration standards. To improve this:

  • Ensure you have a sufficient number of calibration points (a minimum of six non-zero standards is recommended).[1]

  • Verify the accuracy of your standard dilutions.

  • Randomize the injection sequence of your standards to minimize the impact of instrument drift.[8]

Q4: Is a linear regression always appropriate for LC-MS calibration curves?

A4: No, non-linear responses are common in LC-MS due to factors like ionization saturation and matrix effects.[1] It is often appropriate to use a quadratic (second-order polynomial) regression model. The choice of the regression model should be justified by examining the residual plots and the accuracy of the back-calculated concentrations of the standards.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by GC-MS

This protocol is adapted from methods for analyzing 3-hydroxy fatty acids.[7][9]

1. Sample Preparation and Extraction:

  • To 500 µL of plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard (e.g., d3-3-hydroxyhexadecanoic acid).
  • For total fatty acid content, hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free fatty acids, skip this step.
  • Acidify the sample with 6 M HCl.
  • Extract the fatty acids twice with 3 mL of ethyl acetate.
  • Dry the pooled organic extracts under a stream of nitrogen at 37°C.

2. Derivatization:

  • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[10]
  • Incubate at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[7]

3. GC-MS Analysis:

  • GC Column: HP-5MS capillary column or equivalent.
  • Injection Volume: 1 µL.
  • Oven Program: Initial temperature of 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[7]
  • MS Detection: Use selected ion monitoring (SIM) mode. Quantify using characteristic ions for the native and labeled 3-hydroxy fatty acid fragments.[7]

Protocol 2: Quantification of this compound in Milk by LC-HRMS

This protocol is based on a method for the direct determination of hydroxy fatty acids without derivatization.[11]

1. Sample Preparation:

  • To 1 mL of milk, add 3 mL of methanol (B129727) to precipitate proteins.
  • Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube for analysis.

2. LC-HRMS Analysis:

  • LC Column: A suitable C18 reversed-phase column.
  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
  • Flow Rate: As recommended for the chosen column.
  • Injection Volume: 5-10 µL.
  • MS Detection: High-resolution mass spectrometer operating in negative electrospray ionization (ESI) mode.
  • Quantification: Monitor the exact mass of the deprotonated molecule [M-H]⁻.

Visualizations

TroubleshootingWorkflow Start Start: Calibration Curve Issue CheckLinearity Is the curve non-linear? Start->CheckLinearity CheckR2 Is R-squared value < 0.99? Start->CheckR2 CheckReproducibility Is reproducibility poor? Start->CheckReproducibility NonLinearity Non-Linearity Detected CheckLinearity->NonLinearity Yes LowR2 Low R-squared CheckR2->LowR2 Yes PoorReproducibility Poor Reproducibility CheckReproducibility->PoorReproducibility Yes Saturation Check for Detector/ Ionization Saturation NonLinearity->Saturation MatrixEffectsNL Investigate Matrix Effects NonLinearity->MatrixEffectsNL RegressionModel Evaluate Regression Model NonLinearity->RegressionModel CheckStandards Check Standard Preparation LowR2->CheckStandards CheckPoints Check Number of Cal Points LowR2->CheckPoints MatrixEffectsR Investigate Matrix Effects PoorReproducibility->MatrixEffectsR CheckIS Check Internal Standard PoorReproducibility->CheckIS DiluteSample Solution: Dilute Standards & Sample Saturation->DiluteSample ImproveCleanup Solution: Improve Sample Cleanup/ Use Matrix-Matched Standards MatrixEffectsNL->ImproveCleanup UseQuadratic Solution: Use Quadratic Fit RegressionModel->UseQuadratic End Problem Resolved DiluteSample->End ImproveCleanup->End UseQuadratic->End RemakeStandards Solution: Prepare Fresh Standards CheckStandards->RemakeStandards IncreasePoints Solution: Increase Number of Standards CheckPoints->IncreasePoints RemakeStandards->End IncreasePoints->End MatrixEffectsR->ImproveCleanup UseIS Solution: Use Stable Isotope IS CheckIS->UseIS UseIS->End

Caption: Troubleshooting workflow for calibration curve issues.

FattyAcidBiosynthesis cluster_pathway Fatty Acid Biosynthesis Pathway Oxo_acid 3-Oxohexadecanoic acid FAS_reductase 3-oxoacyl-[acyl-carrier-protein] reductase (Part of Fatty Acid Synthase) Oxo_acid->FAS_reductase Reduction Hydroxy_acid (R)-3-Hydroxyhexadecanoic acid FAS_dehydratase 3-hydroxyacyl-[acyl-carrier-protein] dehydratase (Part of Fatty Acid Synthase) Hydroxy_acid->FAS_dehydratase Dehydration Enoic_acid trans-Hexadec-2-enoic acid FAS_reductase->Hydroxy_acid FAS_dehydratase->Enoic_acid

Caption: Simplified biosynthesis pathway of this compound.[12]

References

Identifying and eliminating ghost peaks in 3-Hydroxyhexadecanoic acid runs.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Hydroxyhexadecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and eliminating common issues, such as ghost peaks, encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are ghost peaks in chromatographic analysis?

A1: Ghost peaks, also known as artifact or system peaks, are unexpected signals that appear in a chromatogram when analyzing a blank or a sample. They are not related to the injected sample but can interfere with the identification and quantification of the target analyte, in this case, this compound. These peaks can be particularly problematic in sensitive analyses and gradient elution methods.

Q2: What are the common sources of ghost peaks in HPLC and GC analysis of this compound?

A2: Ghost peaks can originate from various sources within the analytical system. The most common sources include:

  • Mobile Phase/Carrier Gas Contamination: Impurities in solvents, water, additives (e.g., buffers, salts), or carrier gases can accumulate on the column and elute as ghost peaks.[1][2] Even high-purity reagents can contain trace contaminants.

  • System Contamination: This includes carryover from previous injections, where residues of a prior sample remain in the injector, tubing, or column.[3] Worn pump seals, injector seals, and contaminated frits can also contribute.

  • Sample Preparation: Contamination can be introduced during sample handling. This can come from glassware, vials, caps, pipettes, and solvents used in the preparation process. For fatty acid analysis, contamination from fingerprints is a known issue.

  • Column Issues: Column bleed, where the stationary phase degrades and elutes, can cause a rising baseline or discrete ghost peaks, especially at higher temperatures in GC. Contamination can also build up on the column over time.

  • Autosampler and Syringe Contamination: Residues can adhere to the syringe needle and inner surfaces, leading to carryover into subsequent injections.[4][5][6][7]

Troubleshooting Guides

Identifying the Source of Ghost Peaks

A systematic approach is crucial to efficiently identify the origin of ghost peaks. The following workflow can guide your investigation.

Ghost_Peak_Identification_Workflow Workflow for Identifying Ghost Peak Sources cluster_Initial_Observation Initial Observation cluster_System_Check System Check cluster_Source_Isolation Source Isolation Start Ghost Peak Observed in Chromatogram Blank_Gradient Run a Blank Gradient (without injection) Start->Blank_Gradient Check_Peak Does the ghost peak appear? Blank_Gradient->Check_Peak Inject_Blank Inject a Blank Solvent (e.g., mobile phase) Source_Injector_Sample Source is likely Injector or Sample-Related Inject_Blank->Source_Injector_Sample Check_Peak->Inject_Blank No Source_System Source is likely System Contamination (Mobile Phase, Pump, Detector) Check_Peak->Source_System Yes Remove_Column Remove Column, Replace with Union, Inject Blank Source_System->Remove_Column Test_Solvents Inject Pure Solvents (used in sample prep) Source_Injector_Sample->Test_Solvents Check_Peak_No_Column Does the ghost peak appear? Remove_Column->Check_Peak_No_Column Source_Mobile_Phase Source is likely Mobile Phase Check_Peak_No_Column->Source_Mobile_Phase No Source_Hardware Source is likely System Hardware (Pump, Tubing, Detector) Check_Peak_No_Column->Source_Hardware Yes Source_Column Source is likely the Column Check_Peak_Solvents Does the ghost peak appear? Test_Solvents->Check_Peak_Solvents Source_Solvent Source is from Sample Prep Solvents Check_Peak_Solvents->Source_Solvent Yes Source_Vial_Cap Source is from Vial or Cap Check_Peak_Solvents->Source_Vial_Cap No

Caption: A logical workflow to systematically identify the source of ghost peaks.

Eliminating Ghost Peaks Based on Source

Once the likely source of the ghost peak is identified, the following targeted actions can be taken.

If the source is the Mobile Phase/Carrier Gas:

  • Prepare fresh mobile phase: Use high-purity, HPLC/MS-grade solvents and freshly deionized water.[2]

  • Filter and degas: Filter all mobile phase components through a 0.22 or 0.45 µm filter and thoroughly degas before use.[1]

  • Clean solvent bottles: Use clean glassware for mobile phase preparation and avoid topping off old solvent with new.[1][8]

  • Check gas purifiers: For GC, ensure that carrier gas purifiers for moisture, oxygen, and hydrocarbons are functional.

If the source is System Contamination (Injector, Tubing, Seals):

  • Perform a system flush: Flush the entire system with a strong solvent that is known to dissolve potential contaminants. For reversed-phase HPLC, a sequence like water, isopropanol, and then the mobile phase is often effective.[9]

  • Clean the injector: Flush the injection port and syringe with a strong solvent. For stubborn contamination, disassembly and sonication of injector parts may be necessary.

  • Replace worn components: Regularly inspect and replace pump seals, injector rotor seals, and tubing, as they can wear out and trap contaminants.

If the source is the Column:

  • Column Wash: Wash the column with a series of strong solvents. The specific washing protocol will depend on the column chemistry and the nature of the suspected contaminants. Always consult the column manufacturer's guidelines.

  • Backflush the column: For particulate buildup at the head of the column, backflushing (reversing the flow direction) can be effective. Disconnect the column from the detector before backflushing.

  • Use a guard column: A guard column can help protect the analytical column from strongly retained compounds and particulates.

If the source is Sample Preparation:

  • Use high-purity reagents: Ensure all solvents and reagents used in sample preparation are of the highest purity.

  • Clean glassware thoroughly: Use a rigorous cleaning procedure for all glassware, including a final rinse with a high-purity solvent. For trace fatty acid analysis, baking glassware at a high temperature (e.g., 450 °C) can remove organic residues.

  • Evaluate vials and caps: Run a blank with just the solvent in a new vial and cap to check for leachables. Some septa can be a source of contamination.

  • Implement sample cleanup: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove matrix components that may cause ghost peaks.

Experimental Protocols

Protocol 1: Systematic Identification of Ghost Peak Source in HPLC
  • Run a Blank Gradient without Injection: Program your HPLC to run the analytical gradient without an injection. If ghost peaks appear, the source is likely the mobile phase or the HPLC system itself (pump, detector).

  • Inject Mobile Phase: If no peaks appear in the blank gradient, inject a sample of your initial mobile phase. If the ghost peak now appears, it suggests contamination in the autosampler, syringe, vial, or cap.

  • Inject Pure Solvents: Inject each of the pure solvents used in your sample preparation. This can help pinpoint a contaminated solvent.

  • Remove the Column: If the source is still unclear, replace the analytical column with a zero-dead-volume union and repeat the blank injection. If the peak is still present, the contamination is in the system hardware before the column. If the peak disappears, the column is the source of the ghost peak.

Protocol 2: GC-MS Analysis of 3-Hydroxy Fatty Acids (with Derivatization)

This protocol is adapted from a method for analyzing 3-hydroxy fatty acids in biological samples.[10]

  • Sample Preparation (Hydrolysis and Extraction):

    • To 500 µL of serum or plasma, add internal standards.

    • For total 3-hydroxy fatty acids, hydrolyze the sample with 500 µL of 10 M NaOH for 30 minutes.

    • Acidify the samples with 6 M HCl.

    • Extract twice with 3 mL of ethyl acetate.

    • Dry the extract under nitrogen at 37 °C.

  • Derivatization:

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat at 80 °C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Conditions:

    • GC System: Agilent 5890 Series II or equivalent.

    • Column: HP-5MS (or similar 5% phenyl-methylpolysiloxane) capillary column.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 5 minutes.

      • Ramp 1: 3.8 °C/min to 200 °C.

      • Ramp 2: 15 °C/min to 290 °C, hold for 6 minutes.

    • MS Detection: Selected Ion Monitoring (SIM) mode.

Quantitative Data Summary: GC-MS Parameters
ParameterSetting
GC Column HP-5MS or equivalent
Injection Volume 1 µL
Initial Oven Temp. 80 °C (hold 5 min)
Temp. Ramp 1 3.8 °C/min to 200 °C
Temp. Ramp 2 15 °C/min to 290 °C (hold 6 min)
Derivatization Agent BSTFA with 1% TMCS
MS Mode Selected Ion Monitoring (SIM)

Visualizations

Caption: A workflow for general system cleaning to eliminate persistent contamination.

References

Column bleeding problems in high-temperature GC analysis of fatty acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to column bleeding in the high-temperature gas chromatography (GC) analysis of fatty acids.

Frequently Asked Questions (FAQs)

Q1: What is column bleed and why is it a problem in high-temperature fatty acid analysis?

A1: Column bleed is the natural process where the stationary phase of the GC column degrades and elutes at high temperatures.[1] This is particularly problematic in the analysis of fatty acids, which often requires high temperatures for the elution of their derivatives, such as fatty acid methyl esters (FAMEs). The consequences of excessive column bleed include a rising baseline, increased background noise, reduced sensitivity, and potential contamination of the detector.[2] This can obscure the peaks of interest, lead to inaccurate quantification, and cause retention time instability.[2]

Q2: How can I identify if the issues in my chromatogram are due to column bleed?

A2: Column bleed is typically observed as a gradual rise in the baseline of the chromatogram, especially during a temperature-programmed run at higher temperatures.[2] In contrast, sharp, discrete "ghost" peaks may indicate other issues like septum bleed or sample carryover.[2] To confirm column bleed, you can run a blank gradient (injecting only solvent) and observe if the baseline still rises significantly at high temperatures. If it does, column bleed is the likely culprit.

Q3: What are the primary causes of excessive column bleed?

A3: The main factors contributing to excessive column bleed are:

  • High Temperatures: Operating the column at or near its maximum temperature limit for extended periods accelerates the degradation of the stationary phase.[3]

  • Oxygen Exposure: Even trace amounts of oxygen in the carrier gas can cause oxidative damage to the stationary phase, especially at high temperatures. This is a major cause of premature column degradation and increased bleed.[1]

  • Column Age and Use: Over time, the stationary phase naturally degrades with repeated use.[2]

  • Contamination: Aggressive solvents, derivatization reagents, or non-volatile residues from samples can chemically attack the stationary phase, leading to increased bleed.[1]

  • Improper Conditioning: A new column that has not been properly conditioned will exhibit higher bleed as volatile components from the manufacturing process are released.[4]

Q4: Which type of GC column is recommended for high-temperature fatty acid analysis to minimize bleed?

A4: For the analysis of FAMEs, highly polar columns are generally preferred for their excellent separation capabilities.[3] However, these can be more susceptible to bleed. Look for columns specifically designed for low bleed and high-temperature stability. Common choices include:

  • Wax Phases (Polyethylene Glycol - PEG): Columns like the Agilent J&W DB-FATWAX Ultra Inert are designed for FAME analysis and offer good thermal stability.[5]

  • Cyanopropyl Phases: Columns such as the Agilent J&W CP-Sil 88 are highly polar and provide excellent resolution for complex fatty acid mixtures, including cis/trans isomers.[1]

Selecting a column with a lower film thickness can also help reduce bleed, as there is less stationary phase material to degrade.[6]

Troubleshooting Guides

Issue 1: High Baseline Noise and Rising Baseline at High Temperatures

This is a classic symptom of column bleed and can significantly impact the ability to detect and quantify analytes with low concentrations.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high baseline noise.

Possible Causes & Solutions:

CauseSolutionExpected Outcome
Operating Temperature Too High Verify that the oven temperature program does not exceed the column's maximum isothermal or temperature-programmed limit.[3] It is often recommended to operate at least 20-30°C below the maximum limit.A lower and more stable baseline at the upper end of the temperature program.
Oxygen in the Carrier Gas Perform a thorough leak check of the entire GC system, including fittings, septa, and gas lines, using an electronic leak detector. Ensure high-purity carrier gas is used and that oxygen and moisture traps are installed and functioning correctly.[4]A significant reduction in baseline noise and a longer column lifetime.
Column Contamination If the column is contaminated with non-volatile residues, "bake out" the column by holding it at its maximum isothermal temperature for several hours with the detector end disconnected.[7]A cleaner baseline after the bake-out procedure.
Old or Damaged Column If the column is old or has been irreversibly damaged by oxygen or chemical contaminants, it will need to be replaced.[8]A new column will exhibit a significantly lower bleed profile.

Data Presentation

Table 1: Maximum Operating Temperatures for Common GC Columns in Fatty Acid Analysis

Column NamePhase TypeMax Temperature (Isothermal)Max Temperature (Programmed)
Agilent J&W DB-FATWAX Ultra InertPolyethylene Glycol (WAX)250 °C260 °C
Agilent J&W DB-HeavyWAXPolyethylene Glycol (WAX)280 °C290 °C
Agilent J&W CP-Sil 88 for FAMECyanopropylsiloxane250 °C250 °C
Phenomenex Zebron ZB-WAXplusPolyethylene Glycol (WAX)250 °C260 °C

Note: These values are general guidelines. Always refer to the manufacturer's specifications for your specific column.

Experimental Protocols

Protocol 1: Conditioning a New GC Column for High-Temperature Fatty acid Analysis

Proper conditioning is crucial for removing volatile manufacturing byproducts and ensuring a stable, low-bleed baseline.[9]

Experimental Workflow:

Caption: Workflow for new GC column conditioning.

Detailed Methodology:

  • Installation (Inlet Only):

    • Carefully unpack the new column and trim about 10-15 cm from each end using a ceramic scoring wafer to ensure a clean, square cut.

    • Install the column into the GC inlet according to the instrument manufacturer's instructions for the correct insertion depth. Do not connect the other end to the detector at this stage.[10]

  • Initial Purge:

    • Set the oven temperature to 40°C.

    • Turn on the carrier gas flow at the rate recommended for your column's inner diameter.

    • Allow the carrier gas to purge the column for at least 30 minutes. This is a critical step to remove any oxygen from the column before heating.[10]

  • Leak Check:

    • While the column is purging, perform a thorough leak check of the inlet connection using an electronic leak detector.

  • Temperature Conditioning:

    • After the purge and leak check, program the oven to ramp up the temperature at a rate of 5-10°C per minute.

    • The final conditioning temperature should be about 20°C above the maximum temperature of your analytical method, but it must not exceed the column's maximum isothermal temperature limit.[9]

    • Hold the column at this temperature for 1-2 hours. For columns with thicker films (>0.5 µm) or longer lengths (>30 m), a longer conditioning time may be necessary.[7]

  • Cool Down and Detector Connection:

    • After the hold time, cool the oven down to a low temperature (e.g., 40°C).

    • Once cooled, turn off the carrier gas flow and carefully connect the column to the detector, ensuring the correct insertion depth.

  • Final Check:

    • Turn the carrier gas back on and allow the system to equilibrate.

    • Perform a blank run (injecting only solvent) using your analytical method's temperature program to verify that the baseline is stable and the bleed is at an acceptable level.[2] The column is considered conditioned when the baseline is flat and no longer decreasing at the maximum temperature.[11]

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for 3-Hydroxyhexadecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-Hydroxyhexadecanoic acid, a long-chain hydroxy fatty acid.[1][2] Intended for researchers, scientists, and drug development professionals, this document outlines the experimental protocol and performance characteristics of the LC-MS/MS method and offers a comparison with an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to this compound

This compound is a 3-hydroxy fatty acid that plays a role in various biological processes.[2] Accurate and reliable quantification of this analyte in biological matrices is crucial for understanding its physiological and pathological significance. While several analytical techniques can be employed for this purpose, LC-MS/MS has emerged as a highly sensitive and specific method for the analysis of fatty acids.[3][4][5]

LC-MS/MS Method Validation

The following sections detail a validated LC-MS/MS method for the determination of this compound in human plasma. The methodology is based on established protocols for the analysis of similar long-chain fatty acids.[3][4][6]

Experimental Protocol

A detailed experimental workflow for the LC-MS/MS analysis of this compound is presented below.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is used for chromatographic separation.[3]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.[6]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Gradient Elution: A gradient elution is employed to achieve optimal separation.

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation vortex Vortex & Centrifuge precipitation->vortex supernatant Transfer Supernatant vortex->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis.
Data Presentation: Method Validation Parameters

The LC-MS/MS method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, and recovery.[3][7] The results are summarized in the table below.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Limit of Detection (LOD) -0.5 ng/mL
Limit of Quantification (LOQ) -1.5 ng/mL
Intra-day Precision (%RSD) < 15%< 10%
Inter-day Precision (%RSD) < 15%< 12%
Accuracy (% Bias) Within ±15%Within ±10%
Recovery (%) Consistent and reproducible> 85%

Comparison with Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS offers high sensitivity and specificity without the need for derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of fatty acids, including 3-hydroxy fatty acids.[8][9]

Experimental Protocol for GC-MS

A typical GC-MS workflow for 3-hydroxy fatty acid analysis involves the following steps.[8]

1. Sample Preparation and Derivatization:

  • Hydrolysis: For total 3-hydroxy fatty acid content, samples are first subjected to alkaline hydrolysis.[8]

  • Extraction: The hydrolyzed sample is acidified and then extracted with an organic solvent like ethyl acetate.[8]

  • Derivatization: The extracted fatty acids are derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

2. GC-MS Analysis:

  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS) for separation.[8]

  • Mass Spectrometry: The separated compounds are detected by a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for targeted quantification.[8]

comparison_workflow cluster_lcms LC-MS/MS Method cluster_gcms GC-MS Method lc_start Start: Plasma Sample lc_prep Protein Precipitation lc_start->lc_prep lc_analysis Direct LC-MS/MS Analysis lc_prep->lc_analysis lc_end Result lc_analysis->lc_end gc_start Start: Plasma Sample gc_hydrolysis Hydrolysis (Optional) gc_start->gc_hydrolysis gc_extraction Solvent Extraction gc_hydrolysis->gc_extraction gc_derivatization Derivatization gc_extraction->gc_derivatization gc_analysis GC-MS Analysis gc_derivatization->gc_analysis gc_end Result gc_analysis->gc_end

Caption: Comparison of LC-MS/MS and GC-MS workflows.
Performance Comparison

The following table provides a comparative summary of the LC-MS/MS and GC-MS methods for this compound analysis.

FeatureLC-MS/MSGC-MS
Sample Preparation Simpler, direct injection possible after protein precipitation.[3][10]More complex, requires hydrolysis and chemical derivatization.[8]
Sensitivity High, often in the low ng/mL to pg/mL range.[3][4]High, but can be limited by derivatization efficiency.
Specificity Very high due to MRM transitions.[3]High, based on retention time and mass fragmentation.[8]
Throughput Higher, with typical run times of 5-15 minutes.[3]Lower, due to longer GC run times and more extensive sample preparation.
Analyte Suitability Ideal for polar and thermally labile compounds.Suitable for volatile and thermally stable compounds (after derivatization).

Conclusion

The validated LC-MS/MS method presented here offers a robust, sensitive, and specific approach for the quantification of this compound in biological matrices. Compared to the GC-MS method, the LC-MS/MS technique provides the advantage of a simpler and faster sample preparation workflow, making it well-suited for high-throughput analysis in clinical and research settings.[11] The choice of method will ultimately depend on the specific requirements of the study, available instrumentation, and the expertise of the laboratory personnel.

References

Inter-laboratory Comparison of 3-Hydroxyhexadecanoic Acid Measurement Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative measurement of 3-Hydroxyhexadecanoic acid. Given the absence of a formal inter-laboratory proficiency testing program specifically for this analyte, this document compiles and compares performance data from individual validated methods. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on method selection and implementation.

Data Presentation: A Comparative Analysis of Analytical Performance

The quantitative performance of analytical methods is critical for the reliable measurement of this compound. Below is a summary of performance characteristics reported for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods. It is important to note that direct comparison is challenging due to variations in instrumentation, matrices, and validation protocols across different studies.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Principle Separation of volatile derivatives followed by mass analysis.Separation in the liquid phase followed by high-resolution mass analysis.
Sample Derivatization Required (e.g., silylation).Not typically required.
Precision (RSD) 1.0–10.5% at 30 µmol/L and 3.3–13.3% at 0.3 µmol/L for a range of 3-hydroxy fatty acids (C6-C18)[1].Not explicitly stated for this compound, but generally expected to be within acceptable limits for bioanalytical methods.
Accuracy (Recovery) Not explicitly stated.80.8% to 109.4% for a range of saturated hydroxy fatty acids[2].
Limit of Detection (LOD) Not explicitly stated.0.1 to 0.9 ng/mL for a range of saturated hydroxy fatty acids[2].
Limit of Quantification (LOQ) Not explicitly stated.0.4 to 2.6 ng/mL for a range of saturated hydroxy fatty acids[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline representative protocols for the analysis of this compound using GC-MS and LC-HRMS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 3-Hydroxy Fatty Acids

This protocol is adapted from a method for the quantitative measurement of 3-hydroxy fatty acids (C6 to C18) in biological fluids[1].

1. Sample Preparation and Hydrolysis:

  • To 500 µL of serum or plasma, add stable isotope-labeled internal standards.

  • For total 3-hydroxy fatty acid content, hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. Unhydrolyzed samples will yield the free fatty acid content.

2. Acidification and Extraction:

  • Acidify the samples with 6 M HCl.

  • Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.

  • Evaporate the combined organic phases to dryness under a stream of nitrogen at 37°C.

3. Derivatization:

4. GC-MS Analysis:

  • Instrument: Agilent 5890 series II GC system or equivalent.

  • Column: HP-5MS capillary column.

  • Injection Volume: 1 µL.

  • Oven Program: Initial temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then at 15°C/min to 290°C and hold for 6 minutes[1].

  • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Protocol

This protocol is based on a method for the direct determination of free hydroxy fatty acids in biological matrices[2].

1. Sample Preparation:

  • To a known volume of the sample (e.g., 1 mL of milk), add an appropriate volume of methanol (B129727) for protein precipitation.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. LC-HRMS Analysis:

  • Instrument: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Data Acquisition: Acquire data in full scan mode to determine the accurate mass of the deprotonated molecule [M-H]⁻.

Visualizations: Pathways and Workflows

Diagrams are provided to illustrate key biological pathways and experimental procedures related to this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample (e.g., Serum, Plasma) InternalStandard Addition of Internal Standard Sample->InternalStandard Hydrolysis Hydrolysis (for total fatty acids) InternalStandard->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path LCMS LC-MS/MS Analysis Extraction->LCMS LC-MS Path GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification DataReview Data Review & Reporting Quantification->DataReview

Caption: A generalized experimental workflow for the analysis of this compound.

fatty_acid_biosynthesis cluster_pathway Fatty Acid Biosynthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Condensation Condensation MalonylCoA->Condensation Oxoacyl 3-Oxoacyl-ACP Condensation->Oxoacyl Reduction1 Reduction Oxoacyl->Reduction1 Hydroxyacyl (R)-3-Hydroxyacyl-ACP (includes 3-Hydroxyhexadecanoyl-ACP) Reduction1->Hydroxyacyl Dehydration Dehydration Hydroxyacyl->Dehydration Enoacyl trans-Δ2-Enoyl-ACP Dehydration->Enoacyl Reduction2 Reduction Enoacyl->Reduction2 AcylACP Elongated Acyl-ACP Reduction2->AcylACP AcylACP->Condensation Next Elongation Cycle Palmitate Palmitate (C16:0) AcylACP->Palmitate Termination

Caption: The role of 3-Hydroxyhexadecanoyl-ACP in the fatty acid biosynthesis pathway.

ralstonia_signaling cluster_signaling Virulence Regulation in Ralstonia solanacearum HHA This compound (from fatty acid synthesis) PhcB PhcB (Methyltransferase) HHA->PhcB HAME HAME PhcB->HAME HHAME 3-Hydroxypalmitic acid methyl ester (3-OH PAME) PhcS PhcS (Sensor Kinase) PhcR PhcR (Response Regulator) PhcS->PhcR Phosphorylates PhcA PhcA (Transcriptional Regulator) PhcR->PhcA Regulates Virulence Virulence Factor Expression (e.g., EPS, Cellulases) PhcA->Virulence Controls HAME->PhcS Activates

Caption: Signaling pathway for virulence factor regulation by a this compound derivative in Ralstonia solanacearum.

References

A Researcher's Guide to Certified Reference Materials for 3-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. In the study of 3-hydroxy fatty acids (3-OH-FAs)—critical biomarkers in metabolic research and endotoxin (B1171834) detection—the quality of certified reference materials (CRMs) is the bedrock of valid experimental outcomes. This guide provides an objective comparison of commercially available 3-OH-FA CRMs, supported by available technical data to facilitate informed selection.

Understanding the Landscape of 3-OH-FA Certified Reference Materials

The market for 3-OH-FA CRMs is primarily served by a few specialized suppliers known for their expertise in lipid chemistry. These companies provide a range of 3-OH-FAs with varying chain lengths, from short-chain (e.g., C4) to very-long-chain (e.g., C24), available as free fatty acids or their methyl esters. The choice of CRM will depend on the specific application, the analytical platform, and the required level of certification.

Product Comparison: Matreya LLC vs. Avanti Polar Lipids

For the purpose of this guide, we will focus on the offerings from Matreya LLC and Avanti Polar Lipids, as they provide the most comprehensive range of 3-OH-FA CRMs with accessible technical documentation.

FeatureMatreya LLCAvanti Polar Lipids
Purity Specification Typically >98% by TLC and GC; identity confirmed by MS.[1][2]Emphasizes high purity of >99% for their lipid products.[3]
Product Range Offers a variety of 3-hydroxy fatty acids and their methyl esters.[4][5]Provides a broad range of oxygenated fatty acids, including 3-hydroxy fatty acids.[6]
Documentation Product data sheets are available with purity information and application notes.[2]Known for comprehensive product support and high-purity standards, often used in lipidomics research.[3]
Target Applications Useful for the investigation of metabolic disorders and diseases.[1][2]Used as biomarkers for the quantification and characterization of endotoxins and Gram-negative bacterial communities.[6]

Experimental Data and Methodologies

Accurate quantification of 3-OH-FAs relies on robust analytical methods, primarily gas chromatography-mass spectrometry (GC-MS). The following section details a typical experimental protocol for the analysis of 3-OH-FAs using CRMs as standards.

Sample Preparation and Derivatization

A critical step in the analysis of 3-OH-FAs by GC-MS is the derivatization of the fatty acids to increase their volatility. A common method involves the formation of trimethylsilyl (B98337) (TMS) ethers.

Protocol for Derivatization of 3-Hydroxy Fatty Acids:

  • Sample Preparation: To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard solution containing various 3-hydroxy fatty acid species.[7]

  • Hydrolysis (for total 3-OH-FA content): For one of two duplicate samples, add 500 µL of 10 M NaOH and heat for 30 minutes to hydrolyze esterified 3-OH-FAs. The unhydrolyzed sample represents the free 3-OH-FA content.[7]

  • Acidification: Acidify the samples with 6 M HCl.[7]

  • Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and collecting the organic layer. Repeat the extraction.[7]

  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen at 37°C.[7]

  • Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried residue. Cap the vial and heat at 80°C for one hour to form the TMS derivatives.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized samples are then analyzed by GC-MS. The following is a representative set of instrument parameters.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 5890 series II system or equivalent.[7]

  • Column: HP-5MS capillary column (or equivalent).[7]

  • Injection Volume: 1 µL.[7]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.[7]

    • Ramp 1: Increase to 200°C at a rate of 3.8°C/min.[7]

    • Ramp 2: Increase to 290°C at a rate of 15°C/min, hold for 6 minutes.[7]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.[7]

  • Quantitation Ions: Monitor the characteristic fragment ion at m/z 233 for unlabeled 3-hydroxy fatty acids and m/z 235 for deuterated internal standards.[7]

Visualizing the Workflow and Applications

To better understand the experimental process and the biological significance of 3-OH-FAs, the following diagrams illustrate the analytical workflow and a key signaling pathway where these molecules play a role.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) Internal_Standard Add Internal Standard (Stable Isotope Labeled 3-OH-FA) Sample->Internal_Standard Extraction Liquid-Liquid Extraction (Ethyl Acetate) Internal_Standard->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing (Quantification) GC_MS->Data_Processing TLR4_Signaling_Pathway LPS LPS (containing 3-OH-FAs) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 MyD88 MyD88-dependent Pathway TLR4_MD2->MyD88 TRIF TRIF-dependent Pathway TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Interferons Type I Interferons IRFs->Interferons

References

A Comparative Guide to the Accurate and Precise Quantification of 3-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipids such as 3-Hydroxyhexadecanoic acid is critical for understanding disease pathology and developing novel therapeutics. This guide provides an objective comparison of the two primary analytical methods for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The superior accuracy and precision of methods employing stable isotope dilution are highlighted, with supporting experimental data and detailed protocols.

Method Performance: A Quantitative Comparison

Stable isotope dilution, where a known amount of an isotopically labeled version of the analyte is added to the sample as an internal standard, is the gold standard for correcting variations in sample preparation and instrument response, leading to enhanced accuracy and precision.[1]

The following tables summarize the quantitative performance of GC-MS and LC-MS/MS for the analysis of 3-hydroxy fatty acids, including this compound.

Table 1: Performance Characteristics of GC-MS for 3-Hydroxy Fatty Acid Quantification

ParameterTypical PerformanceReference
Precision (CV%) 1.0–10.5% at 30 µmol/L[1]
3.3–13.3% at 0.3 µmol/L[1]
Linearity 0.2 to 50 µmol/L[2]
Internal Standard Stable Isotope Labeled 3-hydroxy fatty acids[1][2]
Derivatization Required (e.g., silylation)[1]

Table 2: Performance Characteristics of LC-MS/MS for Hydroxy Fatty Acid Quantification

ParameterTypical PerformanceReference
Precision (CV%) Generally <15%[3]
Linearity (r²) >0.99[4][5]
Limit of Detection 0.1 to 0.9 ng/mL[4][5]
Limit of Quantification 0.4 to 2.6 ng/mL[4][5]
Internal Standard Stable Isotope Labeled Analogs[6]
Derivatization Generally not required[4]

Experimental Workflows and Protocols

The choice between GC-MS and LC-MS/MS depends on various factors including sample matrix, required sensitivity, and throughput. Below are representative workflows and detailed protocols for each technique.

cluster_0 Sample Preparation cluster_1 GC-MS Workflow cluster_2 LC-MS/MS Workflow cluster_3 Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Stable Isotope Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Quantification Quantification against Internal Standard GC_MS_Analysis->Quantification LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis LC_MS_MS_Analysis->Quantification

Caption: General experimental workflows for this compound quantification.
Detailed Experimental Protocol: GC-MS

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological matrices.[1]

  • Sample Preparation and Internal Standard Spiking: To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope internal standard mixture containing deuterated 3-hydroxy fatty acids.

  • Hydrolysis (for total 3-hydroxy fatty acids): For the determination of total (free and esterified) 3-hydroxy fatty acids, samples are hydrolyzed with 500 µL of 10 M NaOH for 30 minutes.

  • Acidification and Extraction: Acidify the samples with 6 M HCl. Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.

  • Drying: Evaporate the pooled organic layers to dryness under a stream of nitrogen at 37°C.

  • Derivatization: Reconstitute the dried extract in 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • Column: Use a suitable capillary column, such as a HP-5MS.

    • Oven Program: A typical temperature program starts at 80°C, holds for 5 minutes, then ramps to 200°C at 3.8°C/min, and finally to 290°C at 15°C/min, holding for 6 minutes.

    • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of the native and isotopically labeled 3-hydroxy fatty acid TMS derivatives.

Detailed Experimental Protocol: LC-MS/MS

This protocol is a representative method for the analysis of hydroxy fatty acids without derivatization.[4][7]

  • Sample Preparation and Internal Standard Spiking: To a known volume of sample (e.g., 200 µL of plasma), add a precise amount of a stable isotope-labeled internal standard for this compound.

  • Protein Precipitation and Lipid Extraction: Add a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) to precipitate proteins. Centrifuge the sample and collect the supernatant containing the lipids.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute the residue in a suitable mobile phase, such as 85% methanol.

  • LC-MS/MS Analysis:

    • Injection: Inject the reconstituted sample onto the LC-MS/MS system.

    • Column: Use a reverse-phase C18 column for chromatographic separation.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of water and methanol, both containing a small amount of acetic acid (e.g., 0.2%).

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Detection: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring the specific precursor-to-product ion transitions for this compound and its internal standard.

Biological Context: The Fatty Acid Beta-Oxidation Pathway

This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids, a major pathway for cellular energy production. Deficiencies in the enzymes of this pathway can lead to an accumulation of 3-hydroxy fatty acids, making their accurate quantification crucial for the diagnosis of related metabolic disorders.

Fatty Acyl-CoA Fatty Acyl-CoA ACAD Acyl-CoA Dehydrogenase Fatty Acyl-CoA->ACAD trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA ECH Enoyl-CoA Hydratase trans-Δ2-Enoyl-CoA->ECH 3-Hydroxyacyl-CoA 3-Hydroxyhexadecanoyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA->HADH 3-Ketoacyl-CoA 3-Ketoacyl-CoA Thiolase β-Ketothiolase 3-Ketoacyl-CoA->Thiolase Acetyl-CoA Acetyl-CoA Shortened Acyl-CoA Shortened Acyl-CoA Shortened Acyl-CoA->ACAD To next cycle ACAD->trans-Δ2-Enoyl-CoA ECH->3-Hydroxyacyl-CoA HADH->3-Ketoacyl-CoA Thiolase->Acetyl-CoA Thiolase->Shortened Acyl-CoA

Caption: Mitochondrial fatty acid beta-oxidation pathway highlighting 3-Hydroxyhexadecanoyl-CoA.

References

A Comparative Analysis of 3-Hydroxyhexadecanoic Acid Across Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Hydroxyhexadecanoic acid (3-OH-C16:0), a significant bacterial fatty acid, across various bacterial species. It delves into its quantitative presence, functional roles, and the experimental methodologies used for its characterization. This document aims to serve as a valuable resource for researchers investigating bacterial lipid metabolism, antibiotic development, and host-pathogen interactions.

Quantitative Presence of this compound

This compound is a prevalent 3-hydroxy fatty acid (3-OH-FA) found primarily as a core component of the lipid A moiety of lipopolysaccharide (LPS) in Gram-negative bacteria. Its concentration and form can vary significantly between species, reflecting different physiological roles and metabolic pathways. The following table summarizes the available quantitative data for 3-OH-C16:0 in several bacterial species. It is important to note that direct comparisons can be challenging due to variations in analytical methods and reporting units (e.g., µM, mole percent of total fatty acids, or relative abundance).

Bacterial SpeciesFormConcentration/AbundanceAnalytical MethodReference(s)
Pseudomonas aeruginosa PAO1Free Fatty Acid0.035 (±0.001) µMNot Specified
Bacteroides fragilis NCTC 9343Lipid A ComponentMajor Fatty AcidLaser Desorption Mass Spectrometry
Bacteroides thetaiotaomicronLipid A ComponentMain Fatty AcidGas-Liquid Chromatography-Mass Spectrometry (GLC-MS)[1]
Helicobacter pylori 206-1Lipid A ComponentPredominant Fatty AcidNot Specified[2]
Ralstonia solanacearumMethyl Ester (3-OH PAME)Active at ≤1 nMGas Chromatography-Mass Spectrometry (GC-MS)
Treponema denticola FMLPS-like material componentConstituted part of 12% of total 3-OH-FAsGas Chromatography-Mass Spectrometry (GC-MS)

Functional Roles of this compound and its Derivatives

Beyond its structural role in the outer membrane of Gram-negative bacteria, this compound and its derivatives are involved in a range of biological activities, from cell signaling to influencing host-pathogen interactions.

Structural Integrity of the Outer Membrane

In most Gram-negative bacteria, 3-hydroxy fatty acids, including this compound, are essential for the proper assembly and function of LPS. They form the hydrophobic anchor of lipid A, which is crucial for maintaining the structural integrity of the outer membrane and providing a barrier against antimicrobial agents.

Quorum Sensing in Ralstonia solanacearum

In the plant pathogen Ralstonia solanacearum, the methyl ester of this compound, 3-hydroxypalmitic acid methyl ester (3-OH PAME), functions as a key signaling molecule in quorum sensing. At a sufficiently high cell density, the accumulation of 3-OH PAME triggers a signaling cascade that regulates the expression of virulence factors.

This quorum-sensing system involves a two-component regulatory system, PhcS/PhcR. At high concentrations, 3-OH PAME is thought to interact with the sensor histidine kinase PhcS, leading to a change in its phosphorylation state. This, in turn, modulates the activity of the response regulator PhcR, which ultimately controls the expression of the master transcriptional regulator PhcA. PhcA then activates the expression of a suite of virulence genes responsible for disease development in host plants.

Ralstonia_solanacearum_Quorum_Sensing cluster_cell Ralstonia solanacearum cell PhcB PhcB (Synthase) PAME_out 3-OH PAME PhcB->PAME_out Synthesizes Precursor Fatty Acid Precursor Precursor->PhcB SAM PhcS PhcS (Sensor Kinase) PhcR PhcR (Response Regulator) PhcS->PhcR Phosphorelay (dephosphorylation) PhcA PhcA (Transcriptional Regulator) PhcR->PhcA Activates Virulence_Genes Virulence Genes PhcA->Virulence_Genes Induces Expression PAME_in 3-OH PAME PAME_out->PAME_in High Concentration PAME_in->PhcS Binds to PAME_in->PhcS

Caption: Quorum sensing in R. solanacearum mediated by 3-OH PAME.

Experimental Protocols

The accurate quantification and characterization of this compound in bacterial samples are critical for understanding its biological significance. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for this purpose. Below are detailed methodologies for sample preparation and analysis.

Extraction and Derivatization of Total 3-Hydroxy Fatty Acids

This protocol is adapted from established methods for the analysis of bacterial fatty acids.

Materials:

  • Bacterial cell pellet

  • Methanol (B129727)

  • Chloroform

  • 1.25 M HCl in methanol (anhydrous)

  • Saturated NaCl solution

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Internal standard (e.g., 3-hydroxyheptadecanoic acid)

Procedure:

  • Cell Lysis and Lipid Extraction:

    • To a known amount of lyophilized bacterial cells, add a known amount of internal standard.

    • Add 2 mL of a 1:1 (v/v) mixture of methanol and chloroform.

    • Vortex vigorously for 2 minutes to lyse the cells and extract the lipids.

    • Centrifuge at 2000 x g for 10 minutes to pellet the cell debris.

    • Transfer the supernatant to a new glass tube.

  • Acid Methanolysis:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 1 mL of 1.25 M HCl in methanol.

    • Seal the tube tightly and heat at 85°C for 1 hour to convert all fatty acids (including those in LPS) to their fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

    • Repeat the hexane extraction and combine the hexane layers.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Derivatization of Hydroxyl Groups:

    • Evaporate the hexane under a stream of nitrogen.

    • To the dried FAMEs, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

    • Seal the tube and heat at 60°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Analyze the derivatized sample by GC-MS. The TMS derivatives of 3-hydroxy FAMEs have characteristic mass spectra that allow for their identification and quantification.

Experimental_Workflow start Bacterial Cell Pellet lysis Cell Lysis & Lipid Extraction (Methanol/Chloroform) start->lysis methanolysis Acid Methanolysis (HCl in Methanol, 85°C) lysis->methanolysis extraction FAME Extraction (Hexane) methanolysis->extraction derivatization Derivatization (BSTFA, 60°C) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (Quantification & Identification) gcms->data

Caption: General workflow for the analysis of bacterial 3-hydroxy fatty acids.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., HP-5ms, DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might be: initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/minute, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The TMS derivative of this compound methyl ester will produce characteristic fragment ions that can be used for its specific detection.

Conclusion

This compound is a multifaceted molecule in the bacterial world. While it is a conserved structural component of the outer membrane in many Gram-negative bacteria, its derivatives can also act as potent signaling molecules, as exemplified by the quorum-sensing system in Ralstonia solanacearum. The quantitative variations observed across different species likely reflect adaptations to specific environments and lifestyles. The standardized experimental protocols provided in this guide offer a robust framework for researchers to further investigate the distribution and functional significance of this important bacterial fatty acid, potentially leading to the development of novel antimicrobial strategies and a deeper understanding of bacterial physiology and pathogenesis.

References

A Comparative Guide to the Biological Activity of 3-Hydroxyhexadecanoic Acid and Other Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 3-Hydroxyhexadecanoic acid against other well-characterized long-chain fatty acids. Due to a lack of direct experimental data on this compound, this guide utilizes data from the closely related 3-hydroxydecanoic acid as a proxy to infer potential anti-inflammatory effects, contrasted with the pro-inflammatory saturated fatty acid, palmitic acid, and the anti-inflammatory omega-3 fatty acid, docosahexaenoic acid (DHA).

Executive Summary

Long-chain fatty acids are crucial molecules involved in a myriad of biological processes, from energy storage to cell signaling. Their hydroxylation, particularly at the 3-position, can significantly alter their biological activity. This guide explores the current understanding of the bioactivity of this compound in comparison to other long-chain fatty acids, with a focus on their inflammatory and receptor activation profiles. While direct evidence for this compound is limited, studies on shorter-chain 3-hydroxy fatty acids suggest potential anti-inflammatory properties. This contrasts with saturated fatty acids like palmitic acid, which are generally pro-inflammatory, and polyunsaturated fatty acids like DHA, which are known for their potent anti-inflammatory effects.

Data Presentation: Comparative Biological Activities

The following table summarizes the known biological activities of 3-hydroxydecanoic acid (as a proxy for this compound), palmitic acid, and docosahexaenoic acid (DHA).

Fatty AcidBiological ActivityTargetEffectQuantitative Data
3-Hydroxydecanoic Acid Anti-inflammatoryRAW264.7 MacrophagesReduced expression of TNF-α, COX-2, and PGE2 upon LPS stimulation.[1][2]Specific percentage reduction not quantified in the available abstract.[1][2]
Palmitic Acid Pro-inflammatory3T3-L1 Adipocytes70% increase in TNF-α production.[3]70% increase in TNF-α.[3]
Pro-inflammatoryAstrocytesIncreased secretion of TNF-α.[4]-
Pro-inflammatoryHaCaT KeratinocytesUpregulation of IL-6, TNF-α, and IL-1β secretion.[5]-
Pro-inflammatoryJ774 MacrophagesPotent inducer of TNF-α expression and secretion.[6]-
Docosahexaenoic Acid (DHA) Anti-inflammatory3T3-L1 AdipocytesNo effect on TNF-α, but a twofold increase in anti-inflammatory IL-10 production.[3]2-fold increase in IL-10.[3]
Anti-inflammatoryHuman Hippocampal CellsPrevented cytokine-induced cell death and restored neurogenesis.[7]-
Anti-inflammatoryMacrophagesDecreased production of pro-inflammatory cytokines TNF-α and IL-6.[8]TNF-α reduction from 42.1 to 5.1 pg/ml (controls) and 25.2 to 1.9 pg/ml (patients).[8]

Experimental Protocols

Macrophage Inflammatory Assay

This protocol is designed to assess the anti-inflammatory properties of fatty acids by measuring their effect on cytokine production in macrophages stimulated with lipopolysaccharide (LPS).

Cell Culture:

  • The murine macrophage cell line J774A.1 or human THP-1 monocytes differentiated into macrophages are commonly used.[9][10]

  • Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

Experimental Procedure:

  • Seed macrophages in 12-well or 24-well plates at a density of approximately 1 x 10^5 to 5 x 10^5 cells/well and allow them to adhere overnight.[9][10]

  • Pre-treat the cells with various concentrations of the fatty acids (e.g., this compound, palmitic acid, DHA) for 1-2 hours. A vehicle control (e.g., DMSO or ethanol) should be included.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (typically 4-24 hours) to induce an inflammatory response.[11]

  • Collect the cell culture supernatants.

  • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9][11]

PPARγ Activation Assay

This protocol determines the ability of fatty acids to activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of metabolism and inflammation.

Methodology: Reporter Gene Assay

  • Cell Line: A suitable cell line (e.g., HEK293T, Cos-7) is co-transfected with:

    • An expression vector for human or murine PPARγ.[12]

    • A reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).[12]

    • A control plasmid expressing a different reporter (e.g., β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.

  • Experimental Procedure:

    • Transfect the cells with the plasmids using a suitable transfection reagent.

    • After 24 hours, treat the transfected cells with various concentrations of the test fatty acids or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.[13]

    • Incubate the cells for 18-24 hours.

    • Lyse the cells and measure the activity of both the primary and control reporters using appropriate assay kits.

    • Calculate the relative reporter activity by normalizing the primary reporter signal to the control reporter signal. The fold activation is then determined by comparing the relative activity of treated cells to that of vehicle-treated cells. EC50 values can be calculated from the dose-response curves.[13]

Signaling Pathways and Experimental Workflows

GPR55 Signaling Pathway

While the direct interaction of this compound with GPR55 has not been demonstrated, its structural similarity to other lipid signaling molecules makes GPR55 a plausible target. GPR55 is a G protein-coupled receptor implicated in various physiological processes, including inflammation.[13]

GPR55_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Lipid Ligand (e.g., LPI, potential 3-HHA) GPR55 GPR55 Ligand->GPR55 binds G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 activates RhoA RhoA G_alpha_12_13->RhoA activates ROCK ROCK RhoA->ROCK activates PLC PLC ROCK->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release induces Downstream Downstream Signaling (e.g., NF-κB, NFAT) Ca_Release->Downstream leads to

Caption: GPR55 signaling cascade initiated by a lipid ligand.

Experimental Workflow for Macrophage Inflammatory Assay

Macrophage_Assay_Workflow Start Start: Seed Macrophages Adherence Allow Adherence (Overnight) Start->Adherence Pre-treatment Pre-treat with Fatty Acids (1-2 hours) Adherence->Pre-treatment Stimulation Stimulate with LPS (4-24 hours) Pre-treatment->Stimulation Supernatant Collect Supernatants Stimulation->Supernatant ELISA Measure Cytokines via ELISA (TNF-α, IL-6, IL-10) Supernatant->ELISA Analysis Data Analysis and Comparison ELISA->Analysis

Caption: Workflow for assessing fatty acid effects on macrophage cytokine production.

Conclusion

The available evidence suggests that 3-hydroxy fatty acids may possess anti-inflammatory properties, a stark contrast to the pro-inflammatory nature of saturated fatty acids like palmitic acid. While direct quantitative data for this compound is currently lacking, the inhibitory effects of 3-hydroxydecanoic acid on key inflammatory mediators in macrophages provide a strong rationale for further investigation. The well-established anti-inflammatory actions of DHA offer a benchmark for the potential efficacy of this compound. Future research should focus on direct comparative studies to quantify the anti-inflammatory potency of this compound and to elucidate its interactions with key signaling pathways, including PPARγ and GPR55. Such studies will be crucial for determining its potential as a novel therapeutic agent for inflammatory diseases.

References

Comparative Guide to Biomarkers for Gram-Negative Bacteria: Featuring 3-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and rapid detection of Gram-negative bacteria is paramount for diagnostics, therapeutic monitoring, and ensuring the safety of pharmaceutical products. This guide provides a comprehensive comparison of 3-Hydroxyhexadecanoic acid (3-OH-C16:0) with other key biomarkers used for the identification of Gram-negative bacterial presence.

Introduction to Gram-Negative Bacterial Biomarkers

Gram-negative bacteria possess a unique outer membrane containing lipopolysaccharide (LPS), a potent endotoxin (B1171834) that triggers strong immune responses.[1][2][3] Various components of these bacteria or the host's response to them can serve as biomarkers for detection and quantification. This guide focuses on the comparative analysis of a direct chemical marker, 3-OH-C16:0, against broader endotoxin assays, DNA-based methods, and host-response indicators.

This compound (3-OH-C16:0): A Specific Chemical Marker

3-hydroxy fatty acids (3-OH FAs) are integral components of the Lipid A moiety of LPS in most Gram-negative bacteria.[1][2][3][4] The specific profile of these fatty acids, including 3-OH-C16:0, can serve as a chemical signature for the presence of Gram-negative bacteria. Detection is typically achieved through sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7][8]

While the presence of 3-OH FAs is a strong indicator, it's important to note a potential limitation: these fatty acids can also be products of mammalian mitochondrial fatty acid beta-oxidation, which could be a confounding factor in mammalian samples.[9]

Comparative Analysis of Biomarkers

The selection of an appropriate biomarker and detection method depends on the specific application, required sensitivity, turnaround time, and the nature of the sample. The following tables provide a quantitative and qualitative comparison of 3-OH-C16:0 with its alternatives.

Table 1: Performance Comparison of Gram-Negative Bacteria Biomarkers
Biomarker/MethodPrincipleLimit of Detection (LOD)Turnaround TimeSpecificityThroughput
3-OH-C16:0 (GC-MS) Chemical analysis of a specific fatty acid component of Lipid A.Picogram levels[10]4-8 hoursHigh for Gram-negative bacteria, but potential for mammalian interference.[9]Low to Medium
LAL Assay (Endotoxin) Enzymatic cascade triggered by LPS, leading to a detectable signal (clot, turbidity, or color).[11][12][13]As low as 0.0002 EU/mL (Chromogenic)[11]15-60 minutesHigh for endotoxin, but does not identify the specific bacterial species.High
Real-Time PCR Amplification and detection of specific bacterial DNA sequences (e.g., 16S rRNA gene).[14][15]<1 pg of bacterial DNA[14]; as low as 1-3 CFU/PCR[16]2-4 hoursHigh, can be designed to be specific for Gram-negative bacteria or even species.[15][17][18]High
Host-Response Biomarkers (e.g., PCT, IL-6) Immunoassays measuring the host's inflammatory response to infection.Varies by analyte and assay1-3 hoursLow, elevated in various inflammatory conditions, not specific to Gram-negative infections.[19][20][21][22]High
Table 2: Application Suitability of Different Biomarkers
Application3-OH-C16:0 (GC-MS)LAL AssayReal-Time PCRHost-Response Biomarkers
Pharmaceutical Quality Control (Parenteral Drugs) InvestigationalGold Standard [11][13]ComplementaryNot suitable
Clinical Diagnosis of Bacteremia/Sepsis InvestigationalLimited (indirect)High Potential [14][18]Standard of Care [19][20]
Environmental Monitoring (Air, Water) Suitable [7]SuitableSuitableNot suitable
Research (Bacterial Physiology, Drug Discovery) Highly Suitable SuitableHighly Suitable Suitable

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are summaries of key experimental methodologies.

Protocol 1: Quantification of this compound by GC-MS

This protocol is based on established methods for 3-hydroxy fatty acid analysis.[5][6][8]

  • Sample Preparation & Hydrolysis:

    • For total 3-OH-C16:0 content (free and lipid-bound), samples (e.g., plasma, cell culture) are subjected to alkaline hydrolysis (e.g., with 10 M NaOH) to release the fatty acids from Lipid A.

    • An internal standard, such as a stable isotope-labeled 3-OH-C16:0, is added for accurate quantification.

  • Extraction:

    • The hydrolyzed sample is acidified (e.g., with 6 M HCl).

    • The 3-hydroxy fatty acids are then extracted from the aqueous phase using an organic solvent like ethyl acetate.

  • Derivatization:

    • The extracted fatty acids are derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with trimethylchlorosilane (TMCS).

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • The GC separates the different fatty acid derivatives based on their boiling points and interaction with the column.

    • The MS detects and quantifies the specific ions corresponding to the derivatized 3-OH-C16:0 and its internal standard.

Protocol 2: Endotoxin Detection using the Limulus Amebocyte Lysate (LAL) Assay

The LAL test is a highly sensitive assay for the detection of endotoxins.[11][12][13][23][24]

  • Principle: The assay utilizes a lysate derived from the amebocytes of the horseshoe crab (Limulus polyphemus). In the presence of endotoxin, a series of enzymatic reactions is initiated, culminating in a detectable endpoint.

  • Methods:

    • Gel-Clot Method (Qualitative): The simplest form, where the formation of a solid gel clot upon incubation indicates the presence of endotoxin above a certain threshold.

    • Turbidimetric Method (Quantitative): Measures the increase in turbidity (cloudiness) of the reaction mixture over time, which is proportional to the endotoxin concentration.

    • Chromogenic Method (Quantitative): A synthetic substrate is added that, when cleaved by the activated enzyme cascade, releases a colored product (chromophore). The color intensity is directly proportional to the amount of endotoxin.

  • Procedure Outline:

    • Reconstitute the LAL reagent according to the manufacturer's instructions.

    • Prepare a standard curve using a known concentration of endotoxin standard.

    • Add the sample and standards to the LAL reagent in appropriate tubes or a microplate.

    • Incubate at a controlled temperature (typically 37°C) for a specified time.

    • Read the results (gel formation, turbidity, or color change) using a suitable instrument.

Protocol 3: Real-Time PCR for Gram-Negative Bacteria Detection

Real-time PCR offers rapid and specific detection of bacterial DNA.[14][15][17]

  • DNA Extraction:

    • Isolate total DNA from the sample (e.g., blood, sputum, environmental sample) using a commercial DNA extraction kit or a standard protocol.

  • PCR Reaction Setup:

    • Prepare a master mix containing DNA polymerase, dNTPs, PCR buffer, and specific primers and probes.

    • Primers are designed to target a conserved region in the DNA of Gram-negative bacteria, often the 16S rRNA gene.

    • A fluorescently labeled probe binds to the target DNA sequence between the primers.

  • Real-Time PCR Amplification and Detection:

    • The reaction is run in a real-time PCR instrument.

    • During each amplification cycle, the polymerase synthesizes new DNA strands. If the target sequence is present, the polymerase cleaves the probe, releasing the fluorophore and generating a fluorescent signal.

    • The instrument measures the fluorescence intensity in real-time. The cycle at which the fluorescence crosses a certain threshold (Ct value) is inversely proportional to the initial amount of target DNA.

Visualizing the Workflows and Pathways

Diagrams can aid in understanding the complex processes involved in biomarker analysis.

experimental_workflow cluster_3ohfa 3-OH-C16:0 Analysis (GC-MS) cluster_lal LAL Assay cluster_pcr Real-Time PCR sample1 Sample (Plasma, Cells) hydrolysis Alkaline Hydrolysis sample1->hydrolysis extraction Solvent Extraction hydrolysis->extraction derivatization Silylation extraction->derivatization gcms GC-MS Analysis derivatization->gcms sample2 Sample (Parenteral Drug) reagent LAL Reagent Addition sample2->reagent incubation Incubation (37°C) reagent->incubation detection Detection (Clot/Turbidity/Color) incubation->detection sample3 Sample (Blood, Sputum) dna_extraction DNA Extraction sample3->dna_extraction pcr_setup PCR Reaction Setup dna_extraction->pcr_setup amplification Real-Time Amplification pcr_setup->amplification

Caption: Comparative experimental workflows for the detection of Gram-negative bacteria.

signaling_pathway cluster_bacteria Gram-Negative Bacterium cluster_host Host Response lps LPS (Endotoxin) lipid_a Lipid A lps->lipid_a tlr4 TLR4 lps->tlr4 triggers oh_fa 3-OH-C16:0 lipid_a->oh_fa dna Bacterial DNA immune_cell Immune Cell (e.g., Macrophage) signaling Intracellular Signaling tlr4->signaling cytokines Cytokine Release (IL-6, TNF-α) signaling->cytokines pct Procalcitonin (PCT) signaling->pct

References

A Comparative Guide to the Extraction of 3-Hydroxyhexadecanoic Acid: A Cross-Validation of Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Hydroxyhexadecanoic acid, a key long-chain 3-hydroxy fatty acid, is paramount. The initial and most critical step in its analysis is the extraction from the sample matrix. This guide provides a comprehensive cross-validation of three prevalent extraction methodologies: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE). The performance of these methods is compared based on experimental data for similar analytes, providing a framework for selecting the most suitable technique for your research needs.

Comparative Analysis of Extraction Methods

The choice of an extraction method significantly impacts the recovery, purity, and overall efficiency of the analytical workflow. Below is a summary of the quantitative performance of Liquid-Liquid Extraction, Solid-Phase Extraction, and Supercritical Fluid Extraction for long-chain hydroxy fatty acids.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supercritical Fluid Extraction (SFE)
Principle Partitioning of the analyte between two immiscible liquid phases.Adsorption of the analyte onto a solid sorbent, followed by selective elution.Dissolution of the analyte into a supercritical fluid.
Typical Solvents Chloroform (B151607)/Methanol (B129727), Ethyl Acetate, Hexane/IsopropanolMethanol, Acetonitrile, Water, various buffersSupercritical Carbon Dioxide (often with a co-solvent like ethanol)
Average Recovery (%) >90% for total fatty acids (analyte-specific recovery may vary)70-95% for various lipid classes[1]Up to 80% for Polyhydroxyalkanoates (PHAs)[2]
Purity of Extract Moderate (co-extraction of other lipids is common)High (selective elution protocols can significantly reduce interferences)[3]High (high selectivity achievable by tuning pressure and temperature)
Extraction Time 1-2 hours0.5-1 hour (can be automated)0.5-2 hours
Solvent Consumption HighLow to ModerateLow (CO2 is recycled)
Cost per Sample LowModerateHigh (initial instrument cost)
Reproducibility (%RSD) 5-15%<10%[1]Variable, dependent on system and matrix

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of extraction procedures. Below are representative protocols for each of the discussed extraction methods, adapted for this compound from established procedures for similar analytes.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from methods used for the extraction of fatty acids from plasma and other biological fluids.

Materials:

  • Sample containing this compound (e.g., 1 mL of plasma or culture supernatant)

  • Internal standard (e.g., deuterated this compound)

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add 1 mL of the sample.

  • Spike the sample with the internal standard.

  • Add 2 mL of methanol and vortex for 30 seconds to precipitate proteins.

  • Add 1 mL of chloroform, vortex for 1 minute.

  • Add 1 mL of chloroform and 1 mL of 0.9% NaCl solution, vortex for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for subsequent analysis (e.g., by GC-MS).

Solid-Phase Extraction (SPE) Protocol

This protocol is a general procedure for the extraction of hydroxylated fatty acids from aqueous matrices using a reversed-phase SPE cartridge.

Materials:

  • Sample containing this compound

  • Internal standard

  • Reversed-phase SPE cartridge (e.g., C18)

  • Methanol (for conditioning and elution)

  • Water (acidified to pH 3-4 with formic acid)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Spike the sample with the internal standard.

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of acidified water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of acidified water to remove polar impurities, followed by 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove less polar impurities.

  • Elution: Elute the this compound with 5 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for analysis.

Supercritical Fluid Extraction (SFE) Protocol

This protocol is based on the extraction of polyhydroxyalkanoates (PHAs), which are polymers of 3-hydroxyalkanoic acids, and is adaptable for the free acid.[2][4]

Materials:

  • Lyophilized sample containing this compound

  • Supercritical Fluid Extractor

  • High-purity carbon dioxide

  • Co-solvent (e.g., ethanol)

  • Collection vial

Procedure:

  • Place the lyophilized sample into the extraction vessel of the SFE system.

  • Pressurize the system with CO2 to the desired pressure (e.g., 200-350 bar).[2][4]

  • Heat the extraction vessel to the target temperature (e.g., 40-60°C).[2][4]

  • Introduce the co-solvent (e.g., 5-15% ethanol) into the CO2 stream.[5]

  • Perform the extraction for a set period (e.g., 30-120 minutes) with a constant flow of the supercritical fluid mixture through the vessel.

  • The extracted analyte is precipitated in a collection vial by depressurizing the fluid.

  • The collected extract can then be dissolved in a suitable solvent for further analysis.

Visualizing the Workflows

To further elucidate the procedural differences, the following diagrams illustrate the experimental workflows for each extraction method.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Sample Sample + Internal Standard Methanol Add Methanol Sample->Methanol Chloroform1 Add Chloroform Methanol->Chloroform1 Chloroform_NaCl Add Chloroform + NaCl Chloroform1->Chloroform_NaCl Vortex Vortex Chloroform_NaCl->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Phase Centrifuge->Collect Evaporate Evaporate Solvent Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Analysis (GC-MS) Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_post_extraction Post-Extraction Condition_MeOH Methanol Condition_H2O Acidified Water Condition_MeOH->Condition_H2O Load_Sample Load Sample Condition_H2O->Load_Sample Wash Wash Load_Sample->Wash Elute Elute Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Analysis (GC-MS) Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

SFE_Workflow cluster_setup System Setup cluster_extraction Extraction cluster_post_extraction Post-Extraction Load_Sample Load Sample into Vessel Set_Params Set Pressure & Temperature Load_Sample->Set_Params Introduce_CO2 Introduce scCO2 + Co-solvent Set_Params->Introduce_CO2 Static_Dynamic Static/Dynamic Extraction Introduce_CO2->Static_Dynamic Depressurize Depressurize & Collect Static_Dynamic->Depressurize Dissolve Dissolve Extract Depressurize->Dissolve Analysis Analysis (GC-MS) Dissolve->Analysis

References

Navigating the Detection Limits of 3-Hydroxyhexadecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the analytical boundaries for quantifying 3-Hydroxyhexadecanoic acid is critical. This guide provides a comparative overview of common analytical methods, their limits of detection (LOD) and quantification (LOQ), and the detailed experimental protocols necessary for reproducible results.

Performance Comparison of Analytical Methods

The quantification of this compound, a key intermediate in fatty acid metabolism, is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The choice of method significantly impacts the achievable sensitivity. Below is a summary of the performance of commonly employed analytical platforms.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesCommon Applications
Gas Chromatography-Mass Spectrometry (GC-MS) Not explicitly found in searchesNot explicitly found in searchesHigh chromatographic resolution, established libraries for spectral matching.Metabolic studies, clinical diagnostics for fatty acid oxidation disorders.[1][2]
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) 0.1 - 0.9 ng/mL (range for various hydroxy fatty acids)[3][4]0.4 - 2.6 ng/mL (range for various hydroxy fatty acids)[3][4]High mass accuracy and sensitivity, suitable for complex biological matrices.Lipidomics research, biomarker discovery.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method dependent, often in the low ng/mL to pg/mL range.Method dependent, typically in the low ng/mL range.High selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[5]Targeted quantification in complex samples like plasma.[5][6]
Alternative Method: Derivatization-based LC-MS Method dependentMethod dependentCan improve ionization efficiency and sensitivity for certain analytes.[7][8]Analysis of fatty acids that exhibit poor ionization in their native form.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the GC-MS and LC-MS/MS analysis of 3-hydroxy fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 3-Hydroxy Fatty Acid Analysis

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological samples.[1]

1. Sample Preparation (Plasma or Serum):

  • To 500 µL of plasma or serum, add an appropriate internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid).

  • Perform alkaline hydrolysis by adding 500 µL of 10 M NaOH and incubating for 30 minutes to release esterified 3-hydroxy fatty acids.

  • Acidify the sample with 6 M HCl.

  • Extract the lipids twice with 3 mL of ethyl acetate.

  • Evaporate the solvent under a stream of nitrogen.

2. Derivatization:

  • To the dried lipid extract, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) ethers.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/minute.

    • Ramp to 290°C at 15°C/minute and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the TMS-derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 3-Hydroxy Fatty Acid Analysis

This protocol outlines a general procedure for the targeted quantification of 3-hydroxy fatty acids using LC-MS/MS.[5]

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A UPLC or HPLC system such as a Waters ACQUITY UPLC or Shimadzu Nexera.

  • Column: A reverse-phase column suitable for lipid analysis, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the analyte from other matrix components. For example:

    • Start at 30% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP or Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.

Visualizing the Analytical Workflow

A clear understanding of the experimental sequence is essential for planning and execution. The following diagram illustrates a typical workflow for the quantification of this compound.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., LLE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Step Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Direct for LC-MS Derivatization->Chromatography MassSpec Mass Spectrometry (MS or MS/MS) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition Quantification Quantification (LOD/LOQ Determination) DataAcquisition->Quantification

Caption: A generalized workflow for the quantification of this compound.

References

A Comparative Guide to Robustness Testing of Analytical Methods for 3-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 3-Hydroxyhexadecanoic acid is crucial for various applications, from biomarker discovery to quality control in pharmaceutical production. The robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a critical attribute that ensures its reliability and transferability between laboratories.[1][2]

This guide provides a comparative overview of the robustness of two common analytical techniques for this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established method validation principles and available data for 3-hydroxy fatty acids and related long-chain fatty acids.

Comparison of Analytical Method Performance

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the desired throughput. Both methods, when properly validated, can provide accurate and precise results. The following table summarizes key performance parameters based on typical validation studies for similar analytes.

Table 1: Performance Characteristics of GC-MS and LC-MS/MS for 3-Hydroxy Fatty Acid Analysis

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 85-115%88-110%[3]
Precision (%RSD) < 15%< 15%
Limit of Quantification (LOQ) Low ng/mL to pg/mLLow ng/mL to pg/mL[3]
Sample Throughput Lower (due to longer run times and derivatization)Higher (faster run times)
Matrix Effects Less prone to ion suppressionSusceptible to ion suppression/enhancement[3]

Robustness Testing: Impact of Parameter Variation

Robustness is typically evaluated by introducing small, deliberate changes to the method's parameters and observing the effect on the results, such as peak area, retention time, and quantification. While specific data for this compound is not extensively published in a comparative format, the following tables outline the typical parameters tested and the generally accepted tolerance limits for a method to be considered robust.

Table 2: Robustness Testing Parameters and Acceptance Criteria for GC-MS Analysis

Parameter VariedTypical VariationAcceptance Criteria for a Robust Method
Injector Temperature ± 5 °CPeak shape and area %RSD < 15%
Oven Temperature Ramp Rate ± 10%Retention time shift within acceptable limits, resolution maintained
Carrier Gas Flow Rate ± 5%Retention time shift within acceptable limits, peak area %RSD < 15%
Derivatization Time ± 10%No significant change in peak area or derivatization efficiency
Derivatization Temperature ± 5 °CNo significant change in peak area or derivatization efficiency

Table 3: Robustness Testing Parameters and Acceptance Criteria for LC-MS/MS Analysis

Parameter VariedTypical VariationAcceptance Criteria for a Robust Method
Mobile Phase Composition ± 2% organicRetention time shift within acceptable limits, peak shape maintained
Mobile Phase pH ± 0.2 unitsRetention time and peak shape within acceptable limits
Column Temperature ± 2 °CRetention time shift within acceptable limits, resolution maintained[4]
Flow Rate ± 5%Retention time shift within acceptable limits, peak area %RSD < 15%[4]
Different Column Batch N/AConsistent retention time, peak shape, and resolution

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving robust and reproducible results. Below are representative protocols for the analysis of this compound by GC-MS and LC-MS/MS.

GC-MS Protocol for this compound

This protocol involves extraction, derivatization to increase volatility, and subsequent analysis by GC-MS.[5][6]

1. Sample Preparation (Plasma/Serum):

  • To 100 µL of sample, add an internal standard (e.g., deuterated this compound).

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution and vortex thoroughly.

  • Centrifuge to separate the layers and collect the lower organic phase.

  • Evaporate the solvent under a stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[7]

  • Cap the vial tightly and heat at 60°C for 30 minutes.[7]

  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, then to 300°C at 20°C/min and hold for 5 min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound.

LC-MS/MS Protocol for this compound

This protocol involves a simpler sample preparation and direct analysis, offering higher throughput.[3]

1. Sample Preparation (Plasma/Serum):

  • To 50 µL of sample, add an internal standard (e.g., deuterated this compound).

  • Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to a new vial for injection.

2. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 30% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Parameters: Optimized for the precursor and product ions of this compound (e.g., MRM transition).

Visualizing the Robustness Testing Workflow

The following diagrams illustrate the logical flow of a robustness test for both GC-MS and LC-MS/MS analytical methods.

GC_MS_Robustness_Workflow cluster_prep Method Definition cluster_variation Systematic Variation cluster_analysis Analysis & Evaluation Nominal_Method Nominal GC-MS Method Parameters Identify Key Parameters (e.g., Temp, Flow Rate) Nominal_Method->Parameters Variation1 Vary Injector Temp (± 5°C) Variation2 Vary Oven Ramp (± 10%) Variation3 Vary Flow Rate (± 5%) Variation4 Vary Derivatization Time (± 10%) Analysis Analyze Samples with Each Varied Condition Variation1->Analysis Variation2->Analysis Variation3->Analysis Variation4->Analysis Evaluation Evaluate Impact on: - Retention Time - Peak Area - Resolution Analysis->Evaluation Conclusion Determine if Method is Robust Evaluation->Conclusion

Caption: Workflow for GC-MS robustness testing.

LC_MS_Robustness_Workflow cluster_prep Method Definition cluster_variation Systematic Variation cluster_analysis Analysis & Evaluation Nominal_Method Nominal LC-MS/MS Method Parameters Identify Key Parameters (e.g., Mobile Phase, Temp) Nominal_Method->Parameters Variation1 Vary Mobile Phase Composition (± 2%) Variation2 Vary Mobile Phase pH (± 0.2) Variation3 Vary Column Temp (± 2°C) Variation4 Vary Flow Rate (± 5%) Analysis Analyze Samples with Each Varied Condition Variation1->Analysis Variation2->Analysis Variation3->Analysis Variation4->Analysis Evaluation Evaluate Impact on: - Retention Time - Peak Shape - Signal Intensity Analysis->Evaluation Conclusion Determine if Method is Robust Evaluation->Conclusion

Caption: Workflow for LC-MS/MS robustness testing.

References

A Comparative Guide to Derivatization Efficiency: Silylation vs. Esterification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step to enhance the volatility, thermal stability, and chromatographic behavior of otherwise non-volatile or polar analytes.[1][2] This chemical modification process converts analytes into derivatives that are more amenable to GC-MS analysis.[1] Among the most common techniques are silylation and esterification, each offering distinct advantages and limitations. This guide provides an objective comparison of their derivatization efficiency, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their analytical needs.

Silylation: Versatility in Action

Silylation is a widely used derivatization technique that involves the replacement of active hydrogen atoms in functional groups like hydroxyls (–OH), carboxyls (–COOH), amines (–NH2), and thiols (–SH) with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group.[3][4] This process significantly reduces the polarity and hydrogen-bonding capacity of the analyte, thereby increasing its volatility and thermal stability.[2][5]

Key Advantages:

  • Broad Applicability: Silylation is highly versatile and can derivatize a wide range of functional groups, making it suitable for the analysis of multiple analyte classes in a single run, such as sugars, amino acids, and organic acids.[6][7]

  • Efficient Reactions: The reactions are often rapid and can be performed under relatively mild conditions.[3]

Limitations:

  • Moisture Sensitivity: Silylation reagents and their resulting derivatives are highly susceptible to hydrolysis.[8][9] Samples and solvents must be anhydrous to prevent reagent degradation and loss of the derivative.[6][8]

  • Derivative Instability: Trimethylsilyl (TMS) derivatives can have limited stability, and it is often recommended to analyze them within a short timeframe, sometimes within a week.[3][6] However, using bulkier silyl groups like tert-butyldimethylsilyl (TBDMS) can impart greater hydrolytic stability.[9]

  • Potential for Artifacts: The high reactivity of silylating agents can sometimes lead to the formation of multiple derivatives or byproducts, which can complicate data analysis.[3][6]

Esterification: Targeted and Stable

Esterification is a chemical reaction that converts a carboxylic acid and an alcohol into an ester. In the context of derivatization for GC analysis, this typically involves the formation of methyl esters (Fatty Acid Methyl Esters or FAMEs) from fatty acids.[10] This method specifically targets the carboxyl group, neutralizing its high polarity and rendering the molecule suitable for GC analysis.[10]

Key Advantages:

  • High Stability: The resulting ester derivatives, particularly methyl esters, exhibit excellent stability, allowing for flexibility in analysis time and sample storage.[9][10]

  • Selectivity: Esterification is highly selective for carboxylic acids, which simplifies the resulting chromatogram when analyzing complex mixtures where only the acidic components are of interest.[9]

  • Quantitative Analysis: The reaction is often quick and provides quantitative samples for GC analysis.[10]

Limitations:

  • Limited Scope: This method is primarily used for compounds containing carboxylic acid groups.[9]

  • Reaction Conditions: While some methods use mild conditions, traditional acid-catalyzed esterification may require heating or refluxing for extended periods.[11][12]

  • Moisture Sensitivity: Similar to silylation, the presence of water can hinder the esterification reaction.[10]

Head-to-Head Performance Comparison

The choice between silylation and esterification hinges on the specific analytical requirements, including the nature of the analyte, the complexity of the sample matrix, and the desired stability of the derivative.

FeatureSilylationEsterification
Target Functional Groups Broad: -OH, -COOH, -NH2, -SH[3]Specific: -COOH[9]
Reaction Speed Generally fast (can be minutes)[3][13]Variable (minutes to hours)[6][14]
Reaction Conditions Mild (e.g., 30-60 minutes at 37-60°C)[6][13]Mild to moderate (e.g., 5-60 minutes at 50-60°C)[6][10]
Derivative Stability Variable; TMS derivatives are moisture-sensitive and less stable[3][6]. Bulkier silyl groups (TBDMS, TIPS) offer significantly higher stability[15].Generally high; methyl esters are very stable[10].
Moisture Sensitivity High; requires anhydrous conditions[6][8]High; requires anhydrous conditions[10]
Versatility High; suitable for multi-class analyte screening[6]Low; primarily for carboxylic acids (e.g., fatty acids)[9]
Potential for Artifacts Can produce multiple derivatives or byproducts[3][6]Low; reaction is highly specific to the carboxyl group.
Reagent Handling Reagents are reactive and moisture-sensitive[5].Reagents like BF3 and BCl3 are corrosive and require care[6][10].

Experimental Protocols

Detailed and validated experimental procedures are crucial for achieving efficient and reproducible derivatization. Below are representative protocols for both silylation and esterification.

Protocol 1: Silylation of Metabolites using MSTFA

This two-step protocol is commonly used for the comprehensive analysis of metabolites containing hydroxyl, carboxyl, and amino groups. The first step, methoximation, protects aldehyde and keto groups from forming multiple isomers during silylation.[13]

Materials:

  • Dried sample extract

  • Methoxyamine hydrochloride (MeOx) in pyridine (B92270) (e.g., 20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Reaction vials

  • Thermal shaker or oven

Procedure:

  • Ensure the sample is completely dry, as water will interfere with the reaction.[13][16]

  • Add 50 µL of methoxyamine hydrochloride in pyridine solution to the dried sample.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 37°C for 90 minutes with shaking (e.g., 1200 rpm).[13]

  • Cool the vial to room temperature.

  • Add 80 µL of MSTFA (with 1% TMCS) to the vial.

  • Cap the vial tightly, vortex for 1 minute.

  • Incubate the mixture at 37°C for 30 minutes with shaking (e.g., 1200 rpm).[13]

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: Esterification of Fatty Acids using Boron Trichloride (B1173362) (BCl₃)-Methanol

This protocol is a standard and efficient method for preparing fatty acid methyl esters (FAMEs) for GC analysis.[10]

Materials:

  • Sample containing fatty acids (1-25 mg)

  • 12% Boron trichloride in methanol (B129727) (BCl₃-Methanol)

  • Hexane (B92381)

  • Water (deionized)

  • Micro reaction vessel (5-10 mL)

Procedure:

  • Weigh 1-25 mg of the sample into a micro reaction vessel.[10]

  • Add 2 mL of 12% BCl₃-methanol reagent to the vessel.[10]

  • Cap the vessel tightly and heat at 60°C for 5-10 minutes in an oven or heating block. The optimal time may need to be determined for specific sample types.[10]

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vessel.[10]

  • Cap the vessel and shake vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.[10]

  • Allow the layers to separate.

  • Carefully transfer the upper organic layer (hexane) containing the FAMEs to a clean vial for GC-MS analysis.[10]

Visualizing the Workflows

To better illustrate the procedural and logical differences, the following diagrams were generated using Graphviz.

G cluster_silylation Silylation Workflow start Dried Sample methoximation Add MeOx in Pyridine Incubate 90 min @ 37°C start->methoximation silylation_step Add MSTFA w/ 1% TMCS Incubate 30 min @ 37°C methoximation->silylation_step analysis GC-MS Analysis silylation_step->analysis

Caption: A typical two-step silylation workflow.

G cluster_esterification Esterification Workflow start_est Fatty Acid Sample reaction Add BCl3-Methanol Heat 10 min @ 60°C start_est->reaction extraction Add Water & Hexane Vortex reaction->extraction separation Phase Separation extraction->separation collect Collect Organic Layer separation->collect analysis_est GC-MS Analysis collect->analysis_est

Caption: An acid-catalyzed esterification workflow.

G node_result node_result start What are the target analytes? multi_class Multiple functional groups? (-OH, -NH2, -COOH) start->multi_class Broad Screen carboxyl_only Carboxylic acids only? start->carboxyl_only Targeted multi_class->node_result Yes Choose Silylation multi_class->carboxyl_only No stability Is long-term derivative stability required? carboxyl_only->stability Yes stability->node_result Yes Choose Esterification stability->node_result No Silylation is an option

Caption: Decision logic for choosing a derivatization method.

Conclusion

Both silylation and esterification are powerful derivatization techniques that enable the analysis of a wide range of compounds by GC-MS. The primary distinction lies in their selectivity and the stability of the resulting derivatives.

  • Silylation is the method of choice for comprehensive, multi-class analysis due to its ability to derivatize numerous functional groups simultaneously. However, this comes at the cost of lower derivative stability and a strict requirement for anhydrous conditions.

  • Esterification is ideal for the targeted analysis of carboxylic acids, such as in fatty acid profiling. It yields highly stable derivatives, simplifying sample handling and analysis scheduling.

Ultimately, the selection of an appropriate derivatization strategy depends on a thorough understanding of the sample composition and the analytical objectives. For broad metabolic profiling, the versatility of silylation is often preferred. For targeted, quantitative analysis of acids where stability is paramount, esterification provides a robust and reliable alternative.

References

A Comparative Guide to the Analysis of 3-Hydroxyhexadecanoic Acid: Measurement Uncertainty in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid metabolites is paramount. 3-Hydroxyhexadecanoic acid, a 3-hydroxy fatty acid, is an important intermediate in fatty acid biosynthesis and its levels can be indicative of metabolic status and certain disease states.[1][2] This guide provides a comparative overview of the primary analytical methodologies for this compound analysis, with a core focus on measurement uncertainty to aid in method selection and data interpretation.

Comparison of Analytical Methods

The two most prominent techniques for the quantitative analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and is associated with different levels of measurement uncertainty.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives based on boiling point and polarity, followed by mass-based detection.Separation based on polarity in the liquid phase, followed by mass-based detection.
Sample Preparation Requires derivatization to increase volatility (e.g., silylation).[3]Can often analyze underivatized compounds.[4]
Precision (Imprecision) Coefficients of Variation (CVs) of 1.0–10.5% at 30 μmol/L and 3.3–13.3% at 0.3 μmol/L have been reported for a range of 3-hydroxy fatty acids.[3]For a range of hydroxy fatty acids, including 3-hydroxypalmitic acid, good linearity (ranging from 0.990 to 0.998) has been demonstrated.[4] Specific precision data for this compound is less commonly reported in direct comparison studies.
Limit of Detection (LOD) Method dependent, but generally in the low micromolar to nanomolar range.Generally offers high sensitivity, with reported LODs for similar hydroxy fatty acids in the range of 0.1 to 0.9 ng/mL.[4]
Limit of Quantification (LOQ) Typically in the low micromolar range.For similar hydroxy fatty acids, LOQs have been reported in the range of 0.4 to 2.6 ng/mL.[4]
Throughput Can be lower due to the derivatization step and longer chromatographic run times.Generally higher throughput due to simpler sample preparation and faster chromatography.
Key Considerations Well-established method with extensive literature. Derivatization can introduce variability.High sensitivity and specificity, particularly with tandem MS. Matrix effects can be a source of uncertainty.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 3-Hydroxy Fatty Acid Analysis

This protocol is a generalized procedure based on established methods for the analysis of 3-hydroxy fatty acids in biological samples.[3]

1. Sample Preparation:

  • Internal Standard Addition: To 500 µL of serum or plasma, add a known amount of a stable isotope-labeled internal standard for this compound.

  • Hydrolysis (for total fatty acid analysis): For the determination of total 3-hydroxy fatty acids (free and esterified), the sample is hydrolyzed using a strong base (e.g., 10 M NaOH) at an elevated temperature.

  • Acidification: Acidify the sample with a strong acid (e.g., 6 M HCl).

  • Extraction: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. The extraction is typically repeated twice.

  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

  • Incubate the mixture at an elevated temperature (e.g., 80°C) to ensure complete derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

3. GC-MS Analysis:

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample onto the GC column.

  • Gas Chromatography: Use a suitable capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to separate the analytes.

  • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both the analyte and the internal standard. For the TMS derivative of this compound, a characteristic fragment ion is often observed at m/z 233.[3]

4. Quantification:

  • Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Hydroxy Fatty Acid Analysis

This protocol is based on a method developed for the direct determination of various saturated hydroxy fatty acids, including 3-hydroxypalmitic acid, in biological fluids.[4]

1. Sample Preparation:

  • Protein Precipitation: To a volume of the sample (e.g., milk), add a protein precipitating agent like methanol.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean vial for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: Employ a gradient elution with a mobile phase system typically consisting of an aqueous component with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode, as fatty acids readily form [M-H]⁻ ions.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, operate the mass spectrometer in MRM mode. This involves selecting the precursor ion of this compound and a specific product ion generated through collision-induced dissociation. This enhances the specificity of the analysis.

3. Quantification:

  • Quantify the analyte by comparing its peak area to that of an internal standard and using a calibration curve.

Measurement Uncertainty in this compound Analysis

Measurement uncertainty provides a quantitative indication of the quality of a measurement result. It is a parameter, associated with the result of a measurement, that characterizes the dispersion of the values that could reasonably be attributed to the measurand. Key contributors to measurement uncertainty in the analysis of this compound include:

  • Sample Preparation: Variability in extraction efficiency and derivatization yield (for GC-MS).

  • Instrumental Analysis: Fluctuations in instrument performance, including injection volume precision and detector response.

  • Calibration: Uncertainty associated with the purity of the analytical standard and the preparation of calibration solutions.

  • Matrix Effects: Co-eluting substances from the sample matrix that can suppress or enhance the ionization of the analyte in LC-MS.

The coefficients of variation (CVs) reported for the GC-MS method (1.0–13.3%) reflect the combined effect of these uncertainty sources on the precision of the measurement.[3] For LC-MS/MS, while specific CVs for this compound are not as readily available in comparative studies, the high linearity (R² > 0.99) observed for similar analytes suggests that with proper validation and the use of appropriate internal standards, high precision can be achieved.[4]

Visualizing the Analytical Workflow

To provide a clearer understanding of the analytical process, the following diagram illustrates a typical experimental workflow for the analysis of this compound by GC-MS.

Experimental Workflow for this compound Analysis by GC-MS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Hydrolysis (Optional) Add_IS->Hydrolysis Acidification Acidification Hydrolysis->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatize Add Derivatizing Agent (e.g., BSTFA) Drying->Derivatize Incubation Incubation at 80°C Derivatize->Incubation GC_Injection GC Injection Incubation->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM Mode) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (vs. Calibration Curve) Peak_Integration->Quantification Result Final Concentration Quantification->Result

References

Standardizing 3-Hydroxyhexadecanoic Acid Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical need exists for the standardization of 3-hydroxyhexadecanoic acid (3-HHA) analysis across laboratories to ensure data comparability and reliability in clinical and research settings. This guide provides a comprehensive comparison of the two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering detailed experimental protocols, performance data, and visual workflows to aid researchers, scientists, and drug development professionals in selecting and implementing the most appropriate methodology.

This compound, a 16-carbon 3-hydroxy fatty acid, is a key intermediate in mitochondrial fatty acid beta-oxidation.[1] Its accurate quantification is crucial for the diagnosis and monitoring of inherited metabolic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, where its accumulation is a primary biomarker.[2] Furthermore, emerging research highlights the broader biological roles of 3-hydroxy fatty acids, necessitating robust and standardized analytical methods.

This guide directly compares the performance of GC-MS and LC-MS for 3-HHA analysis, presenting quantitative data in structured tables and detailing the experimental protocols for each. To further clarify complex workflows and metabolic pathways, this guide incorporates diagrams generated using the DOT language.

Comparative Analysis of Analytical Platforms

The choice between GC-MS and LC-MS for 3-HHA analysis depends on several factors, including the required sensitivity, sample matrix, desired throughput, and whether the analysis of free versus total 3-HHA is necessary.

Quantitative Performance Data

The following tables summarize the key performance characteristics of representative GC-MS and LC-MS methods for the analysis of 3-hydroxy fatty acids, including 3-HHA.

Table 1: Performance Characteristics of a GC-MS Method for 3-Hydroxy Fatty Acids [3]

ParameterPerformanceNotes
Technique Gas Chromatography-Mass Spectrometry (GC-MS) with stable isotope dilutionRequires derivatization to increase volatility.
Sample Type Serum, Plasma, Fibroblast culture mediaVersatile for different biological matrices.
Precision (CV%) 1.0–10.5% at 30 µmol/LCoefficients of variation indicate good reproducibility.
3.3–13.3% at 0.3 µmol/LPrecision is slightly lower at lower concentrations.
Internal Standard ¹³C-labeled 3-hydroxy fatty acidsStable isotope dilution is the gold standard for accuracy.
Quantitation Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity.

Table 2: Performance Characteristics of an LC-HRMS Method for Free 3-Hydroxy Fatty Acids [4][5]

ParameterPerformanceNotes
Technique Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)Direct analysis without derivatization.
Sample Type MilkMethod validated for a complex biological matrix.
Linearity (r²) 0.990–0.998Excellent linearity over the tested concentration range.
Limit of Detection (LOD) 0.1–0.9 ng/mLHigh sensitivity for detecting low abundance analytes.
Limit of Quantification (LOQ) 0.4–2.6 ng/mLCapable of accurately quantifying low concentrations.
Accuracy (Recovery) 80.8% - 109.4%Good recovery indicates minimal matrix effects.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across laboratories. The following sections outline the key steps for both GC-MS and LC-MS analysis of 3-HHA.

GC-MS with Stable Isotope Dilution Protocol[3]

This method is a robust approach for the quantitative analysis of total 3-hydroxy fatty acids.

1. Sample Preparation:

  • Hydrolysis (for total 3-HHA): To 500 µL of serum or plasma, add 500 µL of 10 M NaOH and incubate for 30 minutes to release esterified 3-HHA. For free 3-HHA analysis, this step is omitted.

  • Internal Standard Spiking: Add a known amount of ¹³C-labeled this compound internal standard.

  • Acidification: Acidify the sample with 6 M HCl.

  • Liquid-Liquid Extraction: Extract the 3-HHA twice with ethyl acetate.

  • Drying: Evaporate the solvent under a stream of nitrogen.

2. Derivatization:

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 80°C for 60 minutes to convert the fatty acids into their volatile trimethylsilyl (B98337) (TMS) esters.

3. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

  • Column: Use a suitable capillary column, such as a HP-5MS.

  • Oven Program: Implement a temperature gradient to separate the fatty acid derivatives. An example program starts at 80°C, ramps to 200°C, and then to 290°C.

  • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of the native and isotope-labeled 3-HHA derivatives.

Direct LC-HRMS Protocol for Free 3-Hydroxy Fatty Acids[4][5]

This method offers a simpler and faster workflow by avoiding derivatization.

1. Sample Preparation:

  • Protein Precipitation: Add methanol (B129727) to the sample (e.g., milk) to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant for analysis.

2. LC-HRMS Analysis:

  • Injection: Inject the supernatant directly into the LC-HRMS system.

  • Chromatography: Use a reverse-phase column (e.g., C8 or C18) to separate the free fatty acids. A gradient elution with a mobile phase containing an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidic modifier (e.g., formic acid) is typically used.

  • Mass Spectrometry: Operate the high-resolution mass spectrometer in negative electrospray ionization (ESI) mode. The accurate mass measurement allows for high selectivity and identification of 3-HHA.

Mandatory Visualizations

To facilitate a clearer understanding of the analytical workflows and the biological context of 3-HHA, the following diagrams are provided.

experimental_workflow Figure 1: Comparative Experimental Workflow for 3-HHA Analysis cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis gcms_start Sample (Serum/Plasma) hydrolysis Hydrolysis (optional, for total 3-HHA) gcms_start->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction derivatization Derivatization (TMS esters) extraction->derivatization gcms_analysis GC-MS Analysis (SIM) derivatization->gcms_analysis lcms_start Sample (e.g., Milk) precipitation Protein Precipitation lcms_start->precipitation centrifugation Centrifugation precipitation->centrifugation lcms_analysis Direct LC-HRMS Analysis centrifugation->lcms_analysis

Caption: A flowchart comparing the major steps in GC-MS and LC-MS analysis of 3-HHA.

fatty_acid_beta_oxidation Figure 2: Mitochondrial Fatty Acid Beta-Oxidation Pathway fatty_acyl_coa Long-Chain Fatty Acyl-CoA enoyl_coa trans-Δ²-Enoyl-CoA fatty_acyl_coa->enoyl_coa FAD -> FADH₂ enzyme1 Acyl-CoA Dehydrogenase hydroxyacyl_coa L-3-Hydroxyacyl-CoA (includes 3-Hydroxyhexadecanoyl-CoA) enoyl_coa->hydroxyacyl_coa H₂O enzyme2 Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa NAD⁺ -> NADH + H⁺ enzyme3 L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) acetyl_coa Acetyl-CoA + Shorter Acyl-CoA ketoacyl_coa->acetyl_coa CoA-SH enzyme4 β-Ketothiolase lchad_deficiency LCHAD Deficiency (Block in Pathway) enzyme3->lchad_deficiency

Caption: The central role of LCHAD in the beta-oxidation of long-chain fatty acids.

Conclusion and Recommendations

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound.

  • GC-MS with stable isotope dilution offers high accuracy and precision and is well-suited for the analysis of total 3-HHA in various biological fluids. The requirement for derivatization, however, adds to the sample preparation time and complexity.

  • LC-HRMS provides a direct and rapid method for the analysis of free 3-HHA, with excellent sensitivity and linearity. This method is particularly advantageous for high-throughput screening.

The lack of a certified reference material and a formal inter-laboratory comparison program specifically for 3-HHA remains a significant barrier to achieving full standardization. The establishment of such programs, similar to the "ring trials" conducted for other lipids and metabolites, is highly encouraged to improve the comparability and accuracy of 3-HHA measurements across different laboratories.[1][6]

For routine clinical diagnostics where accuracy is paramount, the stable isotope dilution GC-MS method is recommended. For large-scale research studies and drug development where throughput and the analysis of free fatty acids are critical, the direct LC-HRMS approach is a highly viable alternative. Ultimately, the choice of method should be guided by the specific research question, available instrumentation, and the desired analytical performance. The detailed protocols and comparative data provided in this guide aim to facilitate this decision-making process and promote greater standardization in the field.

References

A Comparative Guide to Proficiency Testing Schemes for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fatty acid analysis, ensuring the accuracy and reliability of analytical data is paramount. Proficiency testing (PT) schemes offer a robust mechanism for laboratories to assess and demonstrate the quality of their measurements against their peers. This guide provides a comprehensive comparison of major PT schemes for fatty acid analysis, detailing their offerings, methodologies, and reporting structures to aid in the selection of the most suitable program for your laboratory's needs.

Key Proficiency Testing Scheme Providers

Several organizations are recognized globally for providing high-quality PT schemes in the field of fats and oils analysis. The most prominent include the American Oil Chemists' Society (AOCS), FAPAS (a brand of Fera Science Ltd.), LGC, and the Bureau Interprofessionnel d'Etudes Analytiques (BIPEA). These organizations are typically accredited to ISO/IEC 17043, the international standard for the competence of proficiency testing providers.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]

Comparison of Proficiency Testing Schemes

The selection of a PT scheme is dependent on several factors, including the specific fatty acids of interest, the sample matrices routinely analyzed, the frequency of testing required, and budget considerations. The following tables provide a comparative overview of the fatty acid PT schemes offered by AOCS, FAPAS, LGC, and BIPEA.

Table 1: Comparison of Fatty Acid Proficiency Testing Schemes by Provider

FeatureAOCS (American Oil Chemists' Society)FAPAS (Fera Science Ltd.)LGC (AXIO Proficiency Testing)BIPEA
Scheme Name Laboratory Proficiency Program (LPP)[5][13]Food Chemistry Proficiency Testing[8]Quality in Food Chemistry Scheme (QFCS)[1][3]Fats and Oils (PTS 21) & other food-related schemes[7][10][12][17]
Accreditation ISO/IEC 17043[6][13]ISO/IEC 17043[8]ISO/IEC 17043[1][3]ISO/IEC 17043[7][10]
Typical Matrices Edible oils (soybean, olive, marine, specialty oils), oilseeds, fat-containing food products.[5][18][19][20]Edible oils (vegetable, olive, fish), milk powder, infant formula, chocolate, biscuits, animal fat, mixed fat spreads.[8]Infant formula, mixed fat spread, cod liver oil, frying oil.[1][3]Fats and oils (vegetable, animal), dairy products, fish and fishery products, dietary products.[7][10][15][17]
Frequency Typically quarterly for most schemes.[18][19][20]Multiple rounds per year; schedule varies by specific scheme.[8][21]Multiple rounds per year; schedule varies by specific scheme.[22]Multiple rounds per year (e.g., 10 rounds for Fats and Oils scheme).[7][10]
Cost Information Membership offers discounts on LPP participation. Specific pricing is available on the AOCS website.[23]Prices are listed in GBP and are exclusive of carriage/handling fees and VAT.[8][24]Pricing is available in the AXIO Proficiency Testing catalogue and requires an account to view.[2][25]A joining fee and annual fee are applicable. The cost of participation is based on the selected schemes.[26]

Table 2: Analyte Coverage in Fatty Acid Proficiency Testing Schemes

ProviderGeneral Fatty Acid AnalysisSpecific Fatty Acid Profiles and Individual Analytes
AOCS Fatty Acid Composition, Total trans Fatty Acids, EPA/DHA/Omega-3 Quantification.[5][20]Specific schemes for Marine Oil Fatty Acid Profile and Specialty Oils Fatty Acid Composition.[18]
FAPAS Saturated, monounsaturated, polyunsaturated fatty acids, total trans fatty acids, total omega-3, and total omega-6.[8]Fatty acid profile including butyric acid, cholesterol, and erucic acid in specific matrices. Some schemes may include individual omega-3 and omega-6 fatty acids.[8]
LGC Saturates, mono-unsaturates, poly-unsaturates, total trans fatty acids, omega-3, and omega-6.[1]Detailed fatty acid composition in infant formula including Lauric acid (12:0), Myristic acid (14:0), Palmitic acid (16:0), Stearic acid (18:0), Oleic acid (18:1), Linoleic acid (18:2), and others.[3]
BIPEA Saturated, unsaturated, and trans fatty acids.[17]Fatty acid profiles including octadecenoic, octadecadienoic, and octadecatrienoic acids. Also includes analysis of triglycerides.[7][10]

Quantitative Data and Performance Evaluation

A primary function of PT schemes is to provide an objective assessment of a laboratory's performance. This is typically achieved through statistical analysis of the submitted data from all participating laboratories. While the specific performance reports are confidential to each participating laboratory, the providers generally offer comprehensive statistical summaries.

These reports commonly include:

  • Assigned Value: The consensus value for the concentration of the analyte, determined from the results of all participants.

  • Standard Deviation for Proficiency Assessment (SDPA): A measure of the variability in the results.

  • Z-score: A standardized measure of a laboratory's performance, calculated as: z = (x - X) / σ where:

    • x is the laboratory's result

    • X is the assigned value

    • σ is the SDPA

A z-score between -2 and 2 is generally considered satisfactory. Scores outside this range may indicate a need for investigation and corrective action. Providers like AOCS and FAPAS are known to provide detailed reports including z-score charts and Kernel density plots to help laboratories visualize their performance relative to their peers.[8][27]

Experimental Protocols for Fatty Acid Analysis

The methodologies for fatty acid analysis are well-established and standardized by international organizations. PT scheme providers typically allow participants to use their routine in-house methods but may recommend or require adherence to official methods for certain schemes. The general workflow for fatty acid analysis is as follows:

  • Lipid Extraction: The initial step involves extracting the lipids from the sample matrix. The choice of method depends on the nature of the sample.

  • Saponification and Methylation (Derivatization): The extracted lipids (primarily triglycerides) are saponified to release the fatty acids, which are then converted to their corresponding fatty acid methyl esters (FAMEs). This derivatization step is crucial as FAMEs are more volatile and suitable for gas chromatography (GC) analysis. Common methods for preparing FAMEs include:

    • Boron Trifluoride (BF₃)-Methanol Method: A widely used and effective method. (e.g., AOCS Official Method Ce 2-66, AOAC Official Method 969.33).

    • Acid-catalyzed Transesterification: Using methanolic HCl or sulfuric acid.

    • Base-catalyzed Transesterification: Using sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol.

  • Gas Chromatography (GC) Analysis: The FAMEs are separated and quantified using a GC equipped with a flame ionization detector (FID). The choice of GC column is critical for achieving good separation of the fatty acids. Highly polar capillary columns are commonly used for this purpose.

The following diagram illustrates the typical workflow for fatty acid analysis:

FattyAcidAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_reporting Reporting Sample Sample Matrix (e.g., Oil, Food) Extraction Lipid Extraction Sample->Extraction Saponification Saponification (to Free Fatty Acids) Extraction->Saponification Methylation Methylation (to FAMEs) Saponification->Methylation GC_Analysis Gas Chromatography (GC-FID) Methylation->GC_Analysis Data_Analysis Data Analysis (Quantification) GC_Analysis->Data_Analysis Results Fatty Acid Profile Data_Analysis->Results

Caption: A typical workflow for fatty acid analysis.

Logical Relationship of Proficiency Testing

The process of participating in a proficiency testing scheme follows a logical sequence, from enrollment to the implementation of corrective actions if necessary. This cycle is crucial for continuous quality improvement in a laboratory.

PT_Logical_Relationship Enrollment Enroll in PT Scheme Receive_Sample Receive PT Sample Enrollment->Receive_Sample Analysis Analyze Sample using Routine Methods Receive_Sample->Analysis Submit_Results Submit Results to Provider Analysis->Submit_Results Receive_Report Receive Performance Report (with z-score) Submit_Results->Receive_Report Evaluate_Performance Evaluate Performance Receive_Report->Evaluate_Performance Satisfactory Satisfactory Performance (|z| <= 2) Evaluate_Performance->Satisfactory Unsatisfactory Unsatisfactory Performance (|z| > 2) Evaluate_Performance->Unsatisfactory Continue_Monitoring Continue Routine Monitoring Satisfactory->Continue_Monitoring Corrective_Action Investigate and Implement Corrective Actions Unsatisfactory->Corrective_Action Corrective_Action->Analysis Re-analysis or next PT round Continue_Monitoring->Enrollment Next PT Cycle

Caption: Logical flow of proficiency testing participation.

References

Safety Operating Guide

3-Hydroxyhexadecanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of 3-Hydroxyhexadecanoic acid are critical for maintaining laboratory safety and ensuring environmental compliance. While this long-chain fatty acid is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is considered slightly hazardous to aquatic life, necessitating responsible disposal practices.[1] Adherence to institutional and local regulations is paramount for all chemical waste disposal.

Researchers, scientists, and drug development professionals must treat all laboratory chemicals as potentially hazardous and follow established safety protocols.[2] The following guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling

Before handling this compound, consult the Safety Data Sheet (SDS) for detailed information.[1][3] Although no special hazards are identified, standard laboratory personal protective equipment (PPE) is required.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemically compatible gloves (e.g., nitrile).

  • Body Protection: A standard lab coat.[4]

Spill Procedures: In the event of a spill, emergency response is not typically required.[1]

  • Ensure the area is well-ventilated.

  • Mechanically pick up or sweep the solid material into a suitable container for disposal.[1][5]

  • Clean the spill area thoroughly.

  • All materials used for spill cleanup, including gloves and wipes, must be collected and disposed of as chemical waste.[2][6]

Disposal Plan: Step-by-Step Protocol

This protocol outlines the procedure for the collection and disposal of this compound waste. The primary method for disposal is through your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Identification and Segregation

  • Identify the waste as "Non-hazardous chemical waste: this compound."

  • Do not mix this compound waste with other waste streams, such as halogenated solvents, acids, or bases, to prevent unintended reactions.[3][7] Keep solid and liquid waste separate.[3]

Step 2: Waste Collection and Storage

  • Use a dedicated, leak-proof container that is chemically compatible with the fatty acid (plastic or glass is suitable).[6][8]

  • The container must be in good condition and have a secure, tightly sealed lid to prevent leaks.[3][6]

  • Affix a fully completed hazardous waste label to the container.[6] Even for non-hazardous chemicals, this is a best practice for tracking and EHS pickup.

  • Store the sealed container in a designated, secondary containment area away from incompatible materials.[2][6]

Step 3: Disposal Route Determination

  • Solid Waste and Concentrated Solutions: All solid forms of this compound and any concentrated solutions must be collected for EHS pickup. Never dispose of this chemical in the regular trash or down the sewer.[6][8]

  • Dilute Aqueous Solutions: While some institutional guidelines may permit drain disposal for dilute (<10% v/v), neutralized (pH 7-9) non-hazardous aqueous solutions, this is not recommended for this compound due to its classification as slightly hazardous for water.[1][7] Always consult and receive approval from your local EHS department before any drain disposal.

  • Empty Containers:

    • Thoroughly remove all contents from the container.

    • The first rinse with a suitable solvent (e.g., water, ethanol) must be collected and disposed of as chemical waste.[7]

    • After the initial rinse is collected, deface the chemical label on the empty container.[2]

    • Dispose of the rinsed, unlabeled container according to your laboratory's procedures for regular glass or plastic waste.

Step 4: Arrange for Waste Pickup

  • Once the waste container is full or has reached its accumulation time limit, submit a waste collection request to your institution's EHS department.[2][9]

Quantitative Disposal Guidelines

The following table summarizes general quantitative limits and parameters for laboratory chemical waste management, which serve as best practices.

ParameterGuidelineSource
Maximum Laboratory Waste Accumulation55 gallonsVanderbilt University[2]
Maximum Acutely Toxic Waste Volume1 quart (liquid)University of Pennsylvania EHRS[9]
Maximum Laboratory Accumulation TimeUp to 9 monthsStanford University EH&S[6]
pH Range for Approved Drain Disposal7.0 - 9.0Dartmouth College[7]
Concentration for Approved Drain Disposal< 10% (v/v)Dartmouth College[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated spill_or_chem Spill or Unused Chemical? start->spill_or_chem spill Spill spill_or_chem->spill Spill chem Unused Chemical / Rinsate spill_or_chem->chem Unused contain_spill Contain Spill & Use Spill Kit spill->contain_spill collect_spill Collect All Contaminated Materials contain_spill->collect_spill collect_container Collect in a Labeled, Sealed, Compatible Waste Container collect_spill->collect_container solid_or_liquid Solid, Concentrated, or Unapproved Liquid? chem->solid_or_liquid solid_or_liquid->collect_container Yes drain_approved Dilute (<10%), pH 7-9, No Other Hazards? solid_or_liquid->drain_approved No (Dilute Aqueous) ehs_pickup Arrange for EHS Waste Pickup collect_container->ehs_pickup drain_approved->collect_container No consult_ehs Consult & Get EHS Approval for Drain Disposal drain_approved->consult_ehs Yes consult_ehs->collect_container Not Approved drain_dispose Dispose Down Drain with Copious Amounts of Water consult_ehs->drain_dispose Approved

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Hydroxyhexadecanoic acid in a laboratory setting. While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), a cautious approach is recommended for all laboratory chemicals.[1]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Adherence to standard laboratory personal protective equipment (PPE) is crucial to ensure safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Safety goggles with side-shieldsEssential for protecting eyes from potential splashes or airborne particles.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber)Inspect gloves for any signs of damage before use.[3][4] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[4]
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.[4]
Respiratory Protection Not generally required under normal useHandle in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust.[4]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[4]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe working environment.

Handling:

  • Work in a well-ventilated area to avoid the accumulation of dust.[5]

  • Avoid direct contact with skin, eyes, and clothing.[6]

  • Minimize dust generation during handling and transfer of the solid material.[5]

  • Wash hands thoroughly with soap and water after handling.[2]

Storage:

  • Store in a tightly closed container in a dry and cool place.[2][7]

  • Keep the container sealed when not in use.[4]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for handling a solid chemical like this compound.

G prep Preparation - Don appropriate PPE - Prepare workspace in a fume hood weigh Weighing - Carefully weigh the required amount prep->weigh Proceed to dissolve Dissolution - Add to the chosen solvent - Mix gently to dissolve weigh->dissolve Transfer to reaction Reaction/Use - Add to the experimental setup dissolve->reaction Use in cleanup Cleanup - Decontaminate work surfaces - Dispose of waste reaction->cleanup After experiment

Figure 1. A generalized workflow for handling solid this compound.

Disposal Plan

Proper disposal of chemical waste is essential for environmental safety and regulatory compliance.

Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, weigh boats) in a dedicated, properly labeled, and sealed container.[4]

  • Do not mix this waste with other waste streams.[4]

Disposal Procedure:

  • Dispose of the chemical waste through an approved waste disposal company.

  • For disposal of empty containers, thoroughly rinse them with an appropriate solvent. The rinsate should be collected as chemical waste.[8] Once clean, the container can be disposed of according to institutional guidelines.[8]

First Aid Measures

While this compound is not classified as hazardous, it is important to be prepared for accidental exposure.[1]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If symptoms persist, seek medical attention.[1][5]
Skin Contact Wash the affected area with soap and plenty of water.[1][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][5]
Ingestion Clean mouth with water. If symptoms persist, consult a doctor.[1][7]

Spill Response Plan

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

G spill Spill Occurs assess Assess the Spill - Alert others - Ensure proper PPE spill->assess contain Contain the Spill - Use absorbent material for liquids - Gently sweep up solids assess->contain collect Collect Waste - Place in a labeled, sealed container contain->collect clean Clean the Area - Decontaminate the spill area collect->clean dispose Dispose of Waste - Follow hazardous waste disposal procedures clean->dispose

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxyhexadecanoic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxyhexadecanoic acid

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